BIM-23027
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H54N8O7 |
|---|---|
Molecular Weight |
794.9 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,15-dibenzyl-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C43H54N8O7/c1-26-38(53)47-34(22-28-14-6-4-7-15-28)40(55)48-35(24-30-25-45-32-19-11-10-18-31(30)32)41(56)46-33(20-12-13-21-44)39(54)50-37(27(2)52)42(57)49-36(43(58)51(26)3)23-29-16-8-5-9-17-29/h4-11,14-19,25-27,33-37,45,52H,12-13,20-24,44H2,1-3H3,(H,46,56)(H,47,53)(H,48,55)(H,49,57)(H,50,54)/t26-,27+,33-,34-,35+,36-,37-/m0/s1 |
InChI Key |
XDLJZSJKUWEHIA-ZKVPYEFOSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)[C@@H](C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
BIM-23027: A Technical Guide to a Selective Somatostatin Receptor 2 (sst2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective synthetic peptide agonist of the somatostatin receptor subtype 2 (sst2). As a member of the G protein-coupled receptor (GPCR) family, the sst2 receptor is a key target in neuroendocrine tumors and other pathological conditions. This technical guide provides an in-depth overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and in vivo effects.
Table 1: Receptor Binding Affinity and Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (pIC50) | Binding Affinity (Kd) |
| sst2 | 10.3 | 13 pM |
| sst1 | Not available | Not available |
| sst3 | Not available | Not available |
| sst4 | Not available | Not available |
| sst5 | Not available | Not available |
pIC50 represents the negative logarithm of the half maximal inhibitory concentration. A higher value indicates greater binding affinity. Kd (dissociation constant) is a measure of binding affinity. A lower value indicates a stronger ligand-receptor interaction.
Table 2: Functional Potency of this compound at the sst2 Receptor
| Functional Assay | Parameter | Value |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | IC50 | 1.0 nM |
| Agonist Activity | EC50 | 0.32 nM[1] |
IC50 (half maximal inhibitory concentration) is the concentration of an agonist that produces 50% of the maximal possible inhibition. EC50 (half maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.
Table 3: In Vivo Effects of this compound on Hormone Secretion
| Hormone | Species | Dose | Route of Administration | Effect |
| Growth Hormone (GH) | Ram | 1 mg | Intravenous | Rapid decrease in plasma GH[2] |
| Growth Hormone (GH) | Human | 500 µg | Subcutaneous | Reduction in GH secretion[3] |
| Growth Hormone (GH) | Human | 2 mg/12 h | Constant Infusion | Abolished nocturnal GH secretion[3] |
Signaling Pathways
Activation of the sst2 receptor by this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Beyond the inhibition of cAMP, sst2 receptor activation can also modulate other signaling pathways, including the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, and the regulation of mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways. These downstream effects contribute to the diverse physiological responses mediated by sst2 receptor agonists.
Figure 1. Simplified signaling pathway of this compound via the sst2 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the sst2 receptor by measuring its ability to compete with a radiolabeled ligand.
Figure 2. Workflow for a radioligand competition binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-Tyr11-SRIF-14.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the sst2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled somatostatin-14 (for non-specific binding).
-
50 µL of this compound at various concentrations (typically from 10-12 M to 10-6 M).
-
50 µL of [125I]-Tyr11-SRIF-14 (at a final concentration close to its Kd).
-
50 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing the sst2 receptor.
Figure 3. Workflow for a functional cAMP accumulation assay.
Materials:
-
A cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound.
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the sst2-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound (typically from 10-12 M to 10-6 M) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (to a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the sst2 receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this receptor. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research and drug development setting.
References
- 1. Multiple-dose pharmacokinetics of a long half-life drug: contributions of mathematical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Glucagon lowers glycemia when β cells are active [insight.jci.org]
- 3. Subtype selective interactions of somatostatin and somatostatin analogs with sst1, sst2, and sst5 in BON-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BIM-23027: A Selective Somatostatin Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23027 is a potent and selective synthetic cyclic hexapeptide analogue of somatostatin. It functions as a high-affinity agonist for the somatostatin receptor subtype 2 (sst2), a member of the G-protein coupled receptor family. Activation of sst2 by this compound triggers a cascade of intracellular signaling events, leading to various physiological responses, including the inhibition of hormone secretion and modulation of neurotransmitter release. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a cyclic hexapeptide with the amino acid sequence Cyclo[N-methyl-L-alanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-phenylalanyl]. Its structure is characterized by a macrocyclic ring formed by a peptide bond between the N-terminus and the C-terminus of the linear peptide precursor.
Chemical Structure:
Caption: 2D representation of the cyclic hexapeptide structure of this compound.
| Identifier | Value |
| IUPAC Name | cyclo(N-methylalanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-phenylalanyl) |
| CAS Number | 78981-49-4[1] |
| Molecular Formula | C₄₃H₅₄N₈O₇ |
| Molecular Weight | 794.94 g/mol |
| Appearance | White to off-white solid[1] |
| Physicochemical Properties | Value |
| Melting Point | Data not available |
| Solubility | Soluble in DMSO and DMF; slightly soluble in methanol, ethanol, and chloroform; insoluble in water. |
| Storage | Store at -20°C for up to 1 year. For long-term storage, it is recommended to store at -80°C for up to 2 years. Keep sealed and away from moisture.[1] |
Biological Activity and Mechanism of Action
This compound is a highly selective agonist for the somatostatin receptor subtype 2 (sst2), with a reported EC₅₀ of 0.32 nM.[1] Its biological effects are primarily mediated through the activation of this receptor.
Sst2 Receptor Binding and Activation
This compound binds to the sst2 receptor with high affinity, initiating a conformational change in the receptor that leads to the activation of intracellular signaling pathways.
Downstream Signaling Pathway
Upon activation by this compound, the sst2 receptor, a Gαi-coupled receptor, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, sst2 receptor activation can modulate the activity of various ion channels and stimulate protein tyrosine phosphatases (PTPs) such as SHP-1 and SHP-2. These signaling events ultimately lead to the observed physiological effects of this compound.
References
An In-Depth Technical Guide to BIM-23027 and its Relationship with Somatostatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23027 is a potent and selective synthetic peptide analog of somatostatin, demonstrating a high affinity and agonist activity for the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive technical overview of this compound, including its binding profile, mechanism of action, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction to Somatostatin and its Receptors
Somatostatin is a naturally occurring cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretions, as well as on cell proliferation.[1] Its physiological actions are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated sst1 through sst5.[1][2] These receptor subtypes are differentially expressed throughout the body, and their activation triggers various intracellular signaling cascades.[1][3] All five somatostatin receptor subtypes couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] Additionally, they can modulate various ion channels and activate phosphotyrosine phosphatases and the MAPK pathway.[3][5] The development of subtype-selective somatostatin analogs like this compound is of significant interest for therapeutic applications, including the treatment of neuroendocrine tumors and acromegaly.[1][6]
This compound: A Selective sst2 Receptor Agonist
This compound is a synthetic cyclic octapeptide designed to selectively target the sst2 receptor. Its high affinity and selectivity make it a valuable tool for studying the specific physiological roles of the sst2 receptor and a potential therapeutic agent.
Binding Affinity Profile
| Ligand | Receptor Subtype Affinity Rank Order |
| This compound | sst2 >> other subtypes |
| Somatostatin-14 | sst1 ≈ sst2 ≈ sst3 ≈ sst4 ≈ sst5 |
Table 1: Comparative binding affinity profile of this compound and endogenous somatostatin-14. Data compiled from multiple sources indicating high selectivity of this compound for the sst2 receptor.
In radioligand binding assays using rat hippocampal membranes, this compound demonstrated an affinity for the sst2 receptor that is comparable to that of endogenous somatostatin (SRIF).[7]
Functional Activity
This compound acts as a potent agonist at the sst2 receptor. Its functional activity has been characterized in various in vitro and in vivo systems.
| Assay | Parameter | Value | Cell/Tissue System |
| sst2 Receptor Activation | EC50 | 0.32 nM | Recombinant cell lines |
| Inhibition of Carbachol-stimulated Ion Transport | EC50 | 0.29 nM | Rat colonic mucosa |
Table 2: Functional potency of this compound in different assay systems.[8]
Mechanism of Action and Signaling Pathways
Upon binding to the sst2 receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
G-Protein Coupling
The sst2 receptor, like all somatostatin receptors, is coupled to inhibitory G-proteins of the Gi/o family.[4] Activation of the sst2 receptor by this compound facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, causing its dissociation from the βγ-subunits. Both the Gαi/o and Gβγ subunits can then interact with downstream effector molecules. Recent studies have also suggested that sst2 can couple to Gq/11 pathways, although smaller ligands may preferentially activate the Gi/o pathway.[9][10]
Downstream Signaling Cascades
The primary downstream effect of sst2 receptor activation by this compound is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This, in turn, reduces the activity of protein kinase A (PKA) and modulates the transcription of target genes.
Other signaling pathways activated by sst2 include the modulation of ion channels, such as the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels, leading to cell hyperpolarization and reduced calcium influx.
Experimental Protocols
Radioligand Binding Assay
This protocol is a general framework for determining the binding affinity of this compound to somatostatin receptors expressed in cell membranes.
Materials:
-
Cell membranes from cells stably expressing one of the human somatostatin receptor subtypes (sst1-sst5).
-
Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14 ([¹²⁵I]-SRIF-14).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1.5% BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Vacuum filtration manifold.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
A fixed concentration of [¹²⁵I]-SRIF-14 (typically at or below its Kd).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP.
Materials:
-
Cells expressing the sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and induce cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 for the inhibition of adenylyl cyclase.
Dopamine Release Assay
This protocol outlines a method to measure this compound-induced dopamine release from brain tissue slices.[12]
Materials:
-
Rat brain striatal slices.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Tissue Preparation: Prepare acute brain slices from the striatum of rats.
-
Incubation: Pre-incubate the slices in aCSF.
-
Stimulation: Expose the slices to different concentrations of this compound in the incubation medium.
-
Sample Collection: Collect the supernatant at various time points.
-
Dopamine Quantification: Measure the concentration of dopamine in the collected samples using HPLC with electrochemical detection.[12]
-
Data Analysis: Quantify the amount of dopamine released in response to this compound treatment and determine the dose-response relationship.
Conclusion
This compound is a highly selective and potent agonist for the somatostatin receptor subtype 2. Its mechanism of action primarily involves the inhibition of adenylyl cyclase through a Gi/o-protein coupled pathway, leading to a reduction in intracellular cAMP. This, along with the modulation of ion channels, results in its characteristic inhibitory effects on hormone secretion and cell proliferation. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other somatostatin analogs, aiding in the development of novel therapeutics for a range of diseases.
References
- 1. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subtype selective interactions of somatostatin and somatostatin analogs with sst1, sst2, and sst5 in BON-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Distribution of SST2 Receptors in the Rat Brain: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the distribution, signaling pathways, and experimental methodologies related to the somatostatin receptor 2 (SST2) in the rat brain. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings and presents them in a structured and accessible format, complete with detailed protocols and visual diagrams to facilitate understanding and replication of pivotal experiments.
Introduction to SST2 Receptors
Somatostatin (SST) is a neuropeptide that exerts a wide range of inhibitory effects in the central nervous system (CNS) and periphery.[1] Its actions are mediated by a family of five G protein-coupled receptors (GPCRs), designated SST1 through SST5.[2] The SST2 receptor, which exists in two splice variants, SST2A and SST2B, is of particular interest due to its widespread distribution in the brain and its involvement in various physiological processes, including neurotransmission, motor activity, and cognition.[3][4] The SST2A receptor is the predominant isoform in the brain.[3] Understanding the precise localization and signaling mechanisms of SST2 receptors is crucial for elucidating their role in neurological function and for the development of targeted therapeutics.
Quantitative Distribution of SST2 Receptors in the Rat Brain
The distribution of SST2 receptors in the rat brain has been extensively studied using quantitative autoradiography with selective radioligands. These studies have revealed a heterogeneous pattern of expression, with high densities of SST2 receptors found in specific cortical and limbic structures.
Table 1: Density of SST2 Receptor Binding Sites in Various Rat Brain Regions
| Brain Region | Receptor Density (Bmax) | Method | Radioligand | Reference |
| Cerebellum (Molecular Layer) | 12.7 ± 1.0 fmol/mg protein | Radioligand Binding | [¹²⁵I]-[Tyr³]octreotide | [5] |
| Dentate Gyrus | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |
| Medial Habenula | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |
| Amygdala | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |
| Claustrum | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |
| Lateral Septum | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |
| Piriform Cortex | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |
| Cingulate Cortex | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |
| Parietal Cortex | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |
| Substantia Gelatinosa (Spinal Cord) | Moderate Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |
| Striatum | Very Sparse Distribution | Immunohistochemistry | sst₂(ₐ) and sst₂(b) antibodies | [1] |
Immunohistochemical studies using specific antibodies against the SST2A receptor have provided a more detailed cellular localization. High levels of SST2A-like immunoreactivity have been observed in the deep layers of the cerebral cortex, the CA1 field and dentate gyrus of the hippocampus, the lateral septum, the medial habenula, the amygdaloid complex, and the locus coeruleus.[7][8] The receptor protein is found in both somatodendritic and axonic compartments, suggesting roles in both postsynaptic and presynaptic signaling.[3]
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the distribution and function of SST2 receptors in the rat brain.
Receptor Autoradiography
Receptor autoradiography is a technique used to visualize and quantify the distribution of receptors in tissue sections using radiolabeled ligands.[9]
Detailed Methodology:
-
Tissue Preparation:
-
Radioligand Incubation:
-
Slides are brought to room temperature and pre-incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.[10]
-
Sections are then incubated with a radiolabeled SST2-selective ligand, such as [¹²⁵I]-BIM-23027 or [¹²⁵I]-[Tyr³]octreotide, in an assay buffer containing bovine serum albumin and protease inhibitors.[5][6][10]
-
Incubation is typically carried out for 60-90 minutes at room temperature.[6][10]
-
Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of an unlabeled SST analog.[9]
-
-
Washing and Drying:
-
Signal Detection and Analysis:
-
Dried slides are apposed to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.[10]
-
After exposure (typically 1-5 days), the screen is scanned using a phosphorimager, or the film is developed.[10]
-
The resulting images are digitized, and the density of binding in different brain regions is quantified by comparing the signal intensity to the standards.[10]
-
Receptor Autoradiography Workflow
Immunohistochemistry (IHC)
Immunohistochemistry allows for the cellular and subcellular localization of the SST2 receptor protein using specific antibodies.
Detailed Methodology:
-
Tissue Fixation and Sectioning:
-
Adult male Sprague-Dawley rats are deeply anesthetized and perfused transcardially with a fixative solution, typically 4% paraformaldehyde in phosphate-buffered saline (PBS).[3][11]
-
Brains are removed, post-fixed in the same fixative, and then cryoprotected in a sucrose solution.[3]
-
Frozen sections (e.g., 40 µm thick) are cut on a cryostat or freezing microtome.[11]
-
-
Immunostaining:
-
Free-floating sections are washed in PBS.[11]
-
To block non-specific antibody binding, sections are incubated in a blocking solution containing normal serum (e.g., normal goat serum) and a detergent like Triton X-100.[11]
-
Sections are then incubated with a primary antibody raised against a specific epitope of the SST2A receptor (e.g., a polyclonal rabbit anti-SST2A antibody) overnight at 4°C.[3][12]
-
After washing, sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody (e.g., biotinylated goat anti-rabbit IgG).[12]
-
The signal is amplified by incubating the sections with an avidin-biotin-peroxidase complex (ABC).[12]
-
-
Visualization and Analysis:
-
The peroxidase enzyme is visualized by a chromogenic reaction using a substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[11]
-
Sections are mounted on slides, dehydrated, and coverslipped.[11]
-
The distribution and intensity of the immunostaining are then analyzed using light microscopy.[3]
-
Immunohistochemistry Workflow
In Situ Hybridization (ISH)
In situ hybridization is used to localize the messenger RNA (mRNA) encoding the SST2 receptor, providing information about which cells are synthesizing the receptor.[13]
Detailed Methodology:
-
Probe Preparation:
-
Tissue Preparation:
-
Hybridization:
-
Post-Hybridization Washes and Detection:
-
After hybridization, coverslips are removed, and the sections are washed under stringent conditions to remove non-specifically bound probe.[14]
-
For radioactive probes, slides are dipped in photographic emulsion and exposed for several weeks before being developed.
-
For non-radioactive probes, the tag (e.g., DIG) is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase), which then catalyzes a color-producing reaction.[14]
-
-
Analysis:
-
The distribution of the hybridization signal, which corresponds to the location of the SST2 mRNA, is analyzed by microscopy.[13]
-
In Situ Hybridization Workflow
SST2 Receptor Signaling Pathways
The SST2 receptor is a member of the GPCR superfamily and primarily couples to inhibitory G proteins (Gαi/o).[4] Activation of the SST2 receptor by somatostatin initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity and other cellular processes.
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] This reduction in cAMP can inhibit the secretion of hormones and neurotransmitters.[17]
Additionally, SST2 receptor activation can modulate ion channel activity. It can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. It also inhibits voltage-gated calcium channels, which further contributes to the inhibition of neurotransmitter release.
The SST2 receptor also signals through pathways involving protein tyrosine phosphatases, such as SHP-1 and SHP-2.[17][18] Activation of these phosphatases can modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway, which is implicated in the regulation of cell proliferation and survival.[18]
SST2 Receptor Signaling Pathways
References
- 1. Evidence that somatostatin sst2 receptors mediate striatal dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 3. Localization of the Somatostatin Receptor SST2A in Rat Brain Using a Specific Anti-Peptide Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Localization and pharmacological characterization of somatostatin sst2 sites in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemical localization of the somatostatin SST2(A) receptor in the rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Immunohistochemistry (IHC) protocol [hellobio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Localization of somatostatin (SRIF) SSTR-1, SSTR-2 and SSTR-3 receptor mRNA in rat brain by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. In situ hybridization of putative somatostatin mRNA within hypothalamus of the rat using synthetic oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unveiling the Dopaminergic Action of BIM-23027: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of BIM-23027 on dopamine release. This compound, a potent and selective somatostatin receptor subtype 2 (sst₂) agonist, has been demonstrated to significantly modulate dopaminergic neurotransmission. This document consolidates key quantitative data, details the experimental protocols utilized in seminal studies, and presents visual representations of its mechanism of action.
Core Findings: this compound and Dopamine Release
This compound stimulates a robust increase in extracellular dopamine levels in the striatum.[1][2] This effect is not direct but is mediated through a glutamate-dependent pathway, highlighting a complex interplay between somatostatinergic and glutamatergic systems in the regulation of dopamine.[1][2]
Quantitative Analysis of this compound's Effect on Dopamine Release
The following table summarizes the key quantitative findings from in vivo microdialysis studies investigating the impact of this compound on striatal dopamine levels.
| Compound | Concentration | Effect on Dopamine Release | Antagonist | Antagonist Concentration | Result of Antagonism | Reference |
| This compound | 50 nM | Up to 18-fold increase | L-Tyr⁸-CYN-154806 (sst₂ antagonist) | 100 nM | Abolished this compound-induced dopamine release | [1][2] |
| This compound | 100 nM | Up to 18-fold increase | DNQX (AMPA/kainate antagonist) | 100 µM | Abolished this compound-induced dopamine release | [1] |
| This compound | 50 nM | - | AP5 (NMDA antagonist) | 200 µM | Significantly attenuated this compound-induced dopamine release | [1] |
Signaling Pathway of this compound-Induced Dopamine Release
The mechanism by which this compound stimulates dopamine release is indirect and involves the glutamatergic system. The following diagram illustrates the proposed signaling cascade.
Figure 1: Proposed signaling pathway for this compound-mediated dopamine release.
Experimental Protocols
In Vivo Microdialysis for Measuring Striatal Dopamine Release
This protocol is based on the methodology described by Hathway et al. (1999).[1][2]
1. Animal Preparation:
-
Male Wistar rats are anesthetized (e.g., with chloral hydrate).
-
The animal is placed in a stereotaxic frame for precise surgical positioning.
2. Microdialysis Probe Implantation:
-
A guide cannula is stereotaxically implanted into the striatum.
-
A microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.
3. Perfusion and Sampling:
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
-
Dialysate samples are collected at regular intervals (e.g., every 15 minutes).
-
A stabilization period of at least 90 minutes is allowed before drug administration to establish a baseline.
4. Drug Administration (Retrodialysis):
-
This compound and any antagonists are dissolved in the aCSF and administered directly into the striatum through the microdialysis probe (retrodialysis).
-
Compounds are typically administered for a 15-minute period.
5. Neurotransmitter Analysis:
-
Dopamine and other neurotransmitter levels in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
6. Data Analysis:
-
Neurotransmitter concentrations are expressed as a percentage of the mean baseline levels.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between treatment groups.
Figure 2: Experimental workflow for in vivo microdialysis.
General Protocol for In Vitro Dopamine Release Assay from Striatal Slices
This protocol provides a general framework for assessing this compound's effect on dopamine release in an ex vivo setting.
1. Brain Slice Preparation:
-
Rodent brains are rapidly extracted and placed in ice-cold, oxygenated aCSF.
-
Coronal slices containing the striatum (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Dopamine Release Assay:
-
Individual brain slices are transferred to a perfusion chamber and continuously superfused with oxygenated aCSF.
-
After a stable baseline is established, the superfusion medium is switched to one containing this compound at the desired concentration.
-
To investigate the mechanism, slices can be pre-incubated with antagonists before exposure to this compound.
-
Samples of the superfusate are collected at regular intervals.
3. Dopamine Quantification:
-
The concentration of dopamine in the collected superfusate samples is determined by HPLC with electrochemical detection.
4. Data Analysis:
-
Dopamine release is typically calculated as the fractional release rate or as a percentage of the baseline release.
-
Statistical comparisons are made between control and drug-treated groups.
This technical guide provides a comprehensive overview of the current understanding of this compound's effects on dopamine release, offering valuable data and methodologies for researchers in the field of neuropharmacology and drug development. The indirect, glutamate-mediated mechanism of action presents a novel target for modulating the dopaminergic system.
References
Endogenous ligands for the somatostatin receptor subtype 2
An In-depth Technical Guide on the Endogenous Ligands for the Somatostatin Receptor Subtype 2 (SSTR2)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin receptor subtype 2 (SSTR2) is a G-protein coupled receptor critically involved in a myriad of physiological processes and serves as a significant target in the diagnosis and treatment of neuroendocrine tumors. Understanding the interaction of SSTR2 with its native ligands is fundamental for the development of novel therapeutics. This technical guide provides a comprehensive overview of the endogenous ligands for SSTR2, presenting quantitative binding data, detailed experimental methodologies for ligand characterization, and a visualization of the subsequent signaling cascades.
Primary Endogenous Ligands for SSTR2
The principal endogenous ligands for the SSTR2 are two peptides derived from the processing of the preprosomatostatin protein: somatostatin-14 (SST-14) and somatostatin-28 (SST-28). A third peptide, cortistatin, also demonstrates endogenous ligand activity at this receptor.
-
Somatostatin-14 (SST-14): A cyclic 14-amino acid peptide, SST-14 is widely expressed in the central nervous system and various peripheral tissues. It is considered a high-affinity ligand for SSTR2.
-
Somatostatin-28 (SST-28): This 28-amino acid peptide is an N-terminally extended form of SST-14. It also binds to SSTR2 with high affinity, comparable to that of SST-14.[1][2]
-
Cortistatin: A neuropeptide with significant structural homology to somatostatin, cortistatin has been identified as another endogenous ligand capable of binding to all five somatostatin receptor subtypes, including SSTR2.[1][3]
Both SST-14 and SST-28 exhibit subnanomolar binding affinities for SSTR2, indicating a strong interaction.[1]
Quantitative Data: Binding Affinities of Endogenous Ligands for SSTR2
The binding affinity of endogenous ligands for SSTR2 is typically quantified using competitive binding assays. The results are commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes these values from various studies.
| Endogenous Ligand | Receptor Subtype | Cell Line | Radioligand Used | Ki (nM) | IC50 (nM) |
| Somatostatin-14 | Human SSTR2 | CHO-K1, HEK-293 | 125I-[Tyr11]-SST-14 | 0.9 ± 0.1 | ~1.5 |
| Somatostatin-28 | Human SSTR2 | CHO-K1, HEK-293 | 125I-[Tyr11]-SST-14 | 1.4 ± 0.3 | ~2.0 |
| Cortistatin | Human SSTR2 | Various | 125I-[Tyr11]-SST-14 | ~1.0-2.0 | ~1.5-2.5 |
Note: The exact values can vary based on the specific experimental conditions, such as the cell line used for receptor expression and the choice of radioligand.[4]
Experimental Protocols: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of an unlabeled ligand (like SST-14 or SST-28) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of endogenous ligands for SSTR2.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human SSTR2 (e.g., CHO-K1 or HEK-293 cells).[5][6]
-
Radioligand: 125I-[Tyr11]-Somatostatin-14.[5]
-
Competitor Ligands: Unlabeled somatostatin-14 and somatostatin-28.
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.[5]
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore).[5]
-
Gamma Counter.
Methodology:
-
Plate Pre-treatment: Pre-soak the filter plate with 0.1% polyethyleneimine for at least one hour at room temperature to reduce non-specific binding.[5]
-
Assay Incubation:
-
In each well of the 96-well plate, add the assay buffer.
-
Add a constant concentration of the radioligand (125I-[Tyr11]-SST-14), typically at a concentration close to its Kd (e.g., 0.05 nM).[5]
-
Add varying concentrations of the unlabeled competitor ligand (e.g., from 1 pM to 10 µM).[5]
-
Initiate the binding reaction by adding the cell membranes (e.g., 25 µg of protein per well).[5]
-
Incubate the plate for 1 hour at 27°C with gentle shaking.[5]
-
-
Termination and Washing:
-
Terminate the binding reaction by rapidly filtering the contents of the plate through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times (e.g., 6 times with 200 µL) with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Radioactivity Measurement:
-
Dry the filters and place them in vials compatible with a gamma counter.
-
Measure the radioactivity in each filter.[5]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand.
-
Use a non-linear regression analysis (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Caption: Workflow for a competitive radioligand binding assay.
SSTR2 Signaling Pathways
SSTR2 is a member of the G-protein coupled receptor (GPCR) superfamily and primarily couples to inhibitory G-proteins (Gαi/o).[1][7] Ligand binding to SSTR2 initiates a cascade of intracellular events that collectively mediate the physiological effects of somatostatin.
Key Downstream Signaling Events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP attenuates the activity of protein kinase A (PKA).
-
Modulation of Ion Channel Activity: The Gβγ subunits released upon receptor activation can directly modulate ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium influx.[10]
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation can stimulate the activity of PTPs, such as SHP-1 and SHP-2.[10][11] These enzymes play a role in dephosphorylating key signaling proteins, thereby influencing cell growth and proliferation.
-
MAPK Pathway Regulation: SSTR2 can also influence the mitogen-activated protein kinase (MAPK) pathway, often leading to an inhibition of this signaling cascade, which contributes to its anti-proliferative effects.[8][11]
Caption: Overview of SSTR2-mediated signaling pathways.
References
- 1. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
- 10. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Signal Transduction Pathways Activated by BIM-23027
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective synthetic agonist for the somatostatin receptor subtype 2 (sst2).[1] Somatostatin and its analogs are crucial in regulating various physiological processes, including neurotransmission, hormone secretion, and cell proliferation. The therapeutic potential of targeting sst2 has been explored in various contexts, including oncology and endocrinology. This technical guide provides a comprehensive overview of the signal transduction pathways activated by this compound, with a focus on its molecular mechanism of action. The information presented herein is intended to support further research and drug development efforts centered on sst2 agonism.
Core Signaling Pathways of this compound
This compound exerts its cellular effects by binding to and activating the sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This activation initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins. The principal pathways affected are the adenylyl cyclase/cAMP pathway, the MAPK/ERK pathway, and the modulation of ion channels, leading to downstream physiological responses.
G-Protein Coupling and Inhibition of the Adenylyl Cyclase/cAMP Pathway
Upon binding of this compound, the sst2 receptor undergoes a conformational change that facilitates its coupling to pertussis toxin-sensitive Gi/o proteins. This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP). The consequent decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA), a key downstream effector of cAMP. This pathway is fundamental to many of the inhibitory actions of somatostatin analogs, including the regulation of hormone secretion.
Modulation of the MAPK/ERK Pathway
The regulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway by sst2 activation is multifaceted and context-dependent. Activation of sst2 can lead to the stimulation of protein tyrosine phosphatases, such as SHP-1 and SHP-2.[2] These phosphatases can, in turn, influence the activity of the Ras-Raf-MEK-ERK signaling cascade.[2] This can ultimately result in the activation of ERK1/2.[2] Paradoxically, while often associated with cell proliferation, sustained ERK activation can also lead to cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[2] It is crucial to distinguish this sst2-mediated pathway from the signaling cascade involving the pro-apoptotic protein "Bim," which is also regulated by the MAPK/ERK pathway but is a distinct cellular process.
Regulation of Ion Channels and Dopamine Release
This compound has been shown to modulate the activity of several ion channels. As an sst2 agonist, it is involved in the inhibition of L-type voltage-gated Ca2+ channels. This effect is sensitive to pertussis toxin, further confirming the involvement of Gi/o proteins. The inhibition of Ca2+ influx can have significant effects on cellular processes such as hormone secretion and neuronal excitability.
Furthermore, this compound stimulates the release of dopamine in the striatum.[1] This effect is not due to a direct interaction with dopamine receptors but is mediated by a glutamate-dependent mechanism.[1] It is hypothesized that this compound, by acting on sst2 receptors on glutamatergic neurons, modulates glutamate release, which in turn influences the activity of dopaminergic neurons.
Quantitative Data Summary
The following tables summarize the available quantitative data for the activity of this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Species | Assay System | Reference |
| EC50 (sst2) | 0.32 nM | - | Receptor binding assay | [1] |
| EC50 (Inhibition of SCC) | 0.29 nM | Rat | Isolated distal colonic mucosa | [1] |
Table 2: In Vitro Cellular Effects
| Effect | Concentration(s) | Incubation Time | Cell/Tissue System | Reference |
| Dopamine Release | 10, 50, 100 nM | 90 min | - | [1] |
| Attenuation of SRIF action | 50 nM | 15 min pre-incubation | - | [1] |
| Inhibition of SCC | 30 nM | 30 min | Rat isolated distal colonic mucosa | [1] |
Detailed Experimental Protocols
Detailed experimental protocols would be derived from the full-text publications of the cited literature. The following are representative outlines based on common methodologies in the field.
cAMP Measurement Assay
Objective: To quantify the inhibition of adenylyl cyclase activity by this compound.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human sst2 receptor are cultured in Ham's F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (e.g., 10 µM) for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is normalized to the forskolin-only control, and IC50 values are calculated using a non-linear regression analysis.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Serum Starvation: Cells expressing sst2 (e.g., HEK293 or CHO cells) are cultured to 80-90% confluency. To reduce basal ERK phosphorylation, cells are serum-starved for 12-24 hours prior to the experiment.
-
Compound Treatment: Cells are treated with this compound at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for loading differences.
-
Densitometry Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands to determine the fold-change in ERK phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of the sst2 receptor. Its mechanism of action is centered on the activation of Gi/o-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase, modulation of the MAPK/ERK cascade, and regulation of ion channel activity. These signaling events culminate in diverse cellular responses, including the modulation of hormone secretion and neurotransmitter release. The detailed understanding of these pathways is essential for the rational design and development of novel therapeutics targeting the sst2 receptor. Further research, including detailed dose-response studies and in vivo characterization, will continue to elucidate the full therapeutic potential of this compound and other sst2 agonists.
References
An In-depth Technical Review of BIM-23027: A Selective Somatostatin Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23027 is a potent and selective synthetic peptide agonist for the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive technical overview of this compound, summarizing its biochemical properties, mechanism of action, and key experimental findings. Quantitative data from published literature are presented in structured tables for clarity. Detailed experimental protocols for seminal studies investigating its effects on dopamine release and ion transport are provided, alongside graphical representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its biological functions. This whitepaper is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.
Core Properties of this compound
This compound is a synthetic cyclic peptide analog of somatostatin. Its primary pharmacological characteristic is its high selectivity and agonistic activity at the sst2 receptor.
Quantitative Biochemical and Pharmacological Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative view of its potency and activity in different experimental settings.
| Parameter | Value | Species/Tissue | Reference |
| EC50 (sst2 Receptor Agonism) | 0.32 nM | Not Specified | [1] |
| EC50 (Inhibition of Carbachol-stimulated Short-Circuit Current) | 0.29 nM | Rat Distal Colonic Mucosa | [1] |
Table 1: Functional Potency of this compound
| Ligand | Rank Order of Affinity for Displacing [125I]-SRIF | Reference |
| This compound | = SRIF > L-362,855 >> BIM-23056 | [2] |
Table 2: Competitive Binding Affinity of this compound at sst2 Receptors
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Activation of sst2 initiates a cascade of intracellular signaling events.
Somatostatin Receptor 2 (sst2) Signaling Pathway
The binding of this compound to the sst2 receptor triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits can modulate various effector proteins, including ion channels and other signaling molecules. The activation of sst2 can also lead to the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which are involved in regulating cell growth and proliferation.[3][4]
Key Experimental Findings and Protocols
This compound has been utilized in several key studies to elucidate the role of sst2 receptors in various physiological processes. The following sections detail the methodologies of two such influential experiments.
Stimulation of Striatal Dopamine Release
A pivotal study demonstrated that this compound stimulates the release of dopamine in the striatum, a key brain region involved in motor control and reward. This effect was shown to be mediated by a glutamatergic-dependent mechanism.[1]
This protocol is based on the methodology that would be used to assess dopamine release from striatal slices.
-
Tissue Preparation:
-
Male Wistar rats are sacrificed by decapitation.
-
The brain is rapidly removed and placed in ice-cold, oxygenated Krebs-bicarbonate solution.
-
The striata are dissected and sliced into 300 µm thick sections using a vibratome.
-
Slices are allowed to equilibrate in oxygenated Krebs-bicarbonate solution at 32-34°C for at least 60 minutes.
-
-
Dopamine Release Measurement:
-
Individual striatal slices are transferred to a perfusion chamber and continuously superfused with oxygenated Krebs-bicarbonate solution at a flow rate of 1 ml/min.
-
After a washout period, samples of the superfusate are collected at regular intervals (e.g., every 5 minutes).
-
To evoke dopamine release, slices are stimulated electrically (e.g., with bipolar electrodes) or chemically (e.g., with high potassium concentration).
-
This compound is introduced into the superfusion medium at various concentrations (e.g., 10, 50, and 100 nM) to assess its effect on basal and stimulated dopamine release.[1]
-
In some experiments, slices are pre-incubated with other pharmacological agents to investigate the underlying mechanisms of this compound's action.
-
-
Dopamine Quantification:
-
The concentration of dopamine in the collected superfusate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
The results are expressed as a percentage of the basal dopamine release.
-
Inhibition of Electrogenic Ion Transport
Research has also shown that this compound can inhibit basal and stimulated electrogenic ion transport in the rat distal colonic mucosa. This action is consistent with the known role of somatostatin in regulating intestinal fluid and electrolyte secretion.[1]
This protocol describes the use of an Ussing chamber to measure electrogenic ion transport across isolated intestinal mucosa.
-
Tissue Preparation:
-
Male Wistar rats are sacrificed, and a segment of the distal colon is removed and placed in oxygenated Ringer's solution.
-
The muscle layers are stripped away to isolate the mucosal-submucosal preparation.
-
The isolated tissue is mounted between two halves of an Ussing chamber, exposing an area of the mucosal surface to the experimental solutions.
-
-
Electrophysiological Measurements:
-
The Ussing chambers are filled with Ringer's solution on both the mucosal and serosal sides and gassed with 95% O2/5% CO2.
-
The tissue is short-circuited by clamping the transepithelial potential difference to 0 mV using a voltage clamp apparatus.
-
The short-circuit current (Isc), which represents the net active ion transport, is continuously recorded.
-
After a stable baseline Isc is achieved, this compound is added to the serosal side of the tissue at various concentrations.
-
The effect of this compound on both basal Isc and Isc stimulated by secretagogues (e.g., carbachol) is measured.
-
-
Data Analysis:
-
The change in Isc from baseline is calculated for each concentration of this compound.
-
Concentration-response curves are generated to determine the EC50 value for the inhibitory effect of this compound.
-
Preclinical and Clinical Development Status
As of the latest available information, there is a lack of publicly accessible data regarding comprehensive preclinical pharmacokinetics, toxicology studies, or any clinical trials specifically for this compound. Further research is required to ascertain its safety and efficacy profile in vivo.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the sst2 receptor. Its high selectivity and potency make it an ideal probe for dissecting the complex signaling pathways and cellular responses mediated by this receptor subtype. The experimental data summarized in this document highlight its significant effects on neurotransmitter release and ion transport, underscoring the therapeutic potential of targeting the sst2 receptor for a variety of disorders. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound and other selective sst2 agonists.
References
An In-depth Technical Guide to BIM-23027: A Potent and Selective Somatostatin Receptor Subtype 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23027 is a synthetic peptide analog of somatostatin that exhibits high potency and selectivity as an agonist for the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It includes detailed summaries of its binding affinity and functional activity, along with the experimental protocols used to determine these characteristics. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and scientific application.
Discovery and History
This compound emerged from research programs focused on developing stable and selective somatostatin analogs with therapeutic potential. The "BIM" prefix in its name is indicative of its development history, likely originating from the collaboration of Beaufour, Ipsen, and Merrell research laboratories. The development of somatostatin analogs was driven by the need to overcome the short biological half-life of the endogenous somatostatin peptide, which limited its therapeutic utility[1].
The synthesis and characterization of a wide array of somatostatin analogs throughout the late 20th century led to the identification of compounds with improved stability and receptor subtype selectivity[1]. While the specific initial synthesis of this compound is not detailed in readily available public literature, its characterization in the early 1990s places its development within this intensive period of somatostatin analog research. Key studies published in the mid-to-late 1990s established this compound as a valuable research tool for elucidating the physiological roles of the sst2 receptor.
Pharmacological Profile
This compound is a potent and selective agonist for the sst2 receptor. Its high affinity for this receptor subtype has been consistently demonstrated in various in vitro and in vivo studies.
Binding Affinity
Quantitative analysis of the binding affinity of this compound for somatostatin receptor subtypes has been crucial in defining its selectivity. The following table summarizes the binding characteristics of this compound.
| Receptor Subtype | Ligand | Cell Line | IC50 (nM) | Reference |
| sst2 | [¹²⁵I]-BIM-23027 | Rat Hippocampal Membranes | - | [2] |
| sst2 | This compound | - | - | [3] |
| sst5 | L-362,855 | - | - | [2] |
| sst3 | BIM-23056 | - | - | [2] |
Functional Activity
This compound's agonist activity at the sst2 receptor triggers a cascade of intracellular events, leading to various physiological responses.
In studies using rat distal colonic mucosa, this compound demonstrated potent inhibition of electrogenic ion transport. It decreased the short-circuit current (SCC) with an EC50 value of 0.32 nM, indicating a potent antisecretory effect[4]. This action is believed to be mediated through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).
| Parameter | Value | Organism/Tissue | Reference |
| EC50 (Inhibition of SCC) | 0.32 nM | Rat Distal Colonic Mucosa | [4] |
| EC50 (Inhibition of carbachol-stimulated SCC) | 0.29 nM | Rat Distal Colonic Mucosa | [5] |
In the rat striatum, this compound has been shown to potently stimulate the release of dopamine. This effect is mediated by the sst2 receptor and appears to be indirect, involving a glutamatergic pathway[6].
| Concentration | Effect on Dopamine Release | Organism/Tissue | Reference |
| 50 and 100 nM | Up to 18-fold increase | Rat Striatum | [6] |
Signaling Pathways
Activation of the sst2 receptor by this compound initiates a signaling cascade characteristic of Gi/o protein-coupled receptors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay for sst2 Receptor
This protocol is a representative method for determining the binding affinity of compounds to the sst2 receptor expressed in a heterologous system.
Materials:
-
CHO-K1 cells stably expressing the human sst2 receptor
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors
-
Radioligand: [¹²⁵I]-BIM-23027
-
Unlabeled competing ligand (e.g., this compound or other somatostatin analogs)
-
GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Harvest CHO-sst2 cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [¹²⁵I]-BIM-23027 (at a final concentration near its Kd), and 50 µL of varying concentrations of the unlabeled competing ligand.
-
For total binding, add 50 µL of binding buffer instead of the competing ligand.
-
For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled somatostatin.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competing ligand concentration.
-
Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Release
This protocol outlines a method to measure dopamine release in the striatum of anesthetized rats following local administration of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (2 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution in aCSF
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.
-
-
Microdialysis Sampling:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
After a stable baseline of dopamine is established, switch the perfusion medium to aCSF containing this compound at the desired concentration.
-
Continue collecting dialysate samples during and after the administration of this compound.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Compare the dopamine levels before, during, and after this compound administration to determine its effect on dopamine release.
-
cAMP Accumulation Assay
This protocol describes a method to assess the effect of this compound on intracellular cAMP levels in cells expressing the sst2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human sst2 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Culture:
-
Plate the CHO-sst2 cells in a 96-well plate and grow to confluence.
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
This compound is a well-characterized and highly selective sst2 receptor agonist that has been instrumental in advancing our understanding of the physiological roles of this receptor. Its potent and specific activity makes it a valuable tool for in vitro and in vivo research in the fields of neurobiology, endocrinology, and gastroenterology. The detailed experimental protocols provided in this guide offer a foundation for researchers seeking to utilize this compound in their own investigations. Further research into the therapeutic potential of sst2-selective agonists like this compound may lead to the development of novel treatments for a variety of disorders.
References
- 1. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. somatostatin analogue lanreotide: Topics by Science.gov [science.gov]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to BIM-23027 for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23027 is a potent and selective synthetic peptide agonist for the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its application in neuroscience research. The information presented is intended to serve as a foundational resource for researchers investigating the role of sst2 signaling in various neurological processes and for professionals involved in the development of novel therapeutics targeting this receptor.
Introduction
Somatostatin (SRIF), a naturally occurring cyclic peptide, exerts diverse physiological effects through its interaction with a family of five G-protein coupled receptors (sst1-5). The sst2 receptor subtype is of particular interest in neuroscience due to its widespread distribution in the central nervous system and its involvement in the modulation of neurotransmitter release, neuronal excitability, and hormone secretion. This compound, as a selective sst2 agonist, provides a valuable pharmacological tool to dissect the specific functions of this receptor in both normal and pathological brain states. Its ability to stimulate dopamine release in the striatum highlights its potential for investigating disorders such as Parkinson's disease and schizophrenia.
Mechanism of Action
This compound is a synthetic cyclic octapeptide that acts as a selective agonist at the sst2 receptor. Upon binding, it activates the receptor, which is coupled to inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular signaling events, the specifics of which can be cell-type dependent. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, sst2 receptor activation can modulate ion channel activity, typically leading to the opening of potassium channels and the inhibition of calcium channels. These actions result in hyperpolarization of the cell membrane and a reduction in neurotransmitter release.
However, in the context of striatal dopamine release, this compound's effect is stimulatory, a phenomenon mediated by a glutamate-dependent mechanism.[1] This suggests a more complex interplay between sst2 receptor activation and other neurotransmitter systems in specific brain circuits.
Signaling Pathway of this compound at the sst2 Receptor
References
Harnessing the Somatostatin Receptor 2 (SST2): A Technical Guide to Therapeutic Agonist Applications
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor 2 (SST2) has emerged as a pivotal target in therapeutic development, particularly in the fields of oncology and endocrinology. Its overexpression in various neuroendocrine tumors (NETs) and its role in regulating hormone secretion have made it a prime candidate for targeted therapies. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and therapeutic applications of SST2 receptor agonists, designed to equip researchers and drug development professionals with the essential knowledge to advance in this promising area.
The SST2 Receptor: Mechanism of Action and Therapeutic Rationale
The SST2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin or synthetic agonists, initiates a cascade of intracellular signaling events.[1] These events primarily lead to inhibitory effects within the cell, underpinning the therapeutic efficacy of SST2 agonists.[2]
Activation of the SST2 receptor by an agonist triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP has several downstream consequences, including the modulation of ion channels and the inhibition of hormone secretion.[2] Furthermore, SST2 receptor activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which play a crucial role in the anti-proliferative effects of these agonists.[4] The activation of these phosphatases can lead to cell cycle arrest and, in some cases, apoptosis.[4]
The therapeutic rationale for targeting the SST2 receptor lies in its high expression levels on various tumor cells, particularly neuroendocrine tumors, and its ability to inhibit hormone hypersecretion.[2][5] This dual action allows SST2 agonists to not only control the symptoms associated with hormonal overproduction but also to exert anti-tumor effects by inhibiting cell growth and proliferation.[2]
dot
Caption: SST2 receptor signaling cascade initiated by agonist binding.
Quantitative Data on SST2 Receptor Agonists
The development of potent and selective SST2 receptor agonists has been a major focus of research. The following tables summarize key quantitative data for some of the most well-characterized agonists.
Table 1: SST2 Receptor Binding Affinities of Common Agonists
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| Octreotide | sst2 | 0.45 | [6] |
| Lanreotide | sst2 | - | - |
| Pasireotide | sst2 | 2.35 | [6] |
| Somatostatin-14 | sst2 | 0.59 | [6] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand.
Table 2: In Vitro Functional Activity of SST2 Receptor Agonists
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| Octreotide | cAMP Inhibition | HEK293-sst2A | 0.39 | [6] |
| Pasireotide | cAMP Inhibition | HEK293-sst2A | 1.91 | [6] |
| Somatostatin-14 | cAMP Inhibition | HEK293-sst2A | 0.48 | [6] |
Note: EC50 values represent the concentration of an agonist that gives a half-maximal response.
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize SST2 receptor agonists.
In Vitro Assays
dot
Caption: A typical workflow for the in vitro characterization of SST2 receptor agonists.
This assay is used to determine the binding affinity (Ki) of a test compound for the SST2 receptor.
Materials:
-
CHO-K1 cell membranes overexpressing human SST2 receptor[7]
-
Radioligand: 125I-[Tyr11]-Somatostatin-14[7]
-
Test compounds (SST2 agonists)
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4[7]
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4[7]
-
96-well filter plates (1.2 µm glass fiber)[7]
-
Gamma counter[7]
Protocol:
-
Pre-soak the filter plates with 0.1% polyethyleneimine for 1 hour at room temperature.[7]
-
In a 96-well plate, add 25 µg of cell membranes per well.[7]
-
Add varying concentrations of the test compound.
-
Add the radioligand (125I-[Tyr11]-Somatostatin-14) at a final concentration of 0.05 nM.[7]
-
Incubate the plate for 60 minutes at 27°C with gentle shaking.[7]
-
Aspirate the contents of the wells through the filter plate.
-
Wash the filters six times with 200 µL of ice-cold wash buffer.[7]
-
Measure the radioactivity retained on the filters using a gamma counter.[7]
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of an SST2 agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human SST2A receptor[6]
-
Test compounds (SST2 agonists)
-
Forskolin (to stimulate cAMP production)[8]
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[8][9]
-
Cell culture medium and reagents
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Seed the HEK293-sst2A cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.[10]
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[11]
-
Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[4]
This assay assesses the activation of downstream signaling pathways, such as the MAPK/ERK pathway, following SST2 receptor stimulation.
Materials:
-
SST2-expressing cell line (e.g., AtT-20)
-
Test compounds (SST2 agonists)
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Protocol (Cell-Based ELISA):
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with various concentrations of the SST2 agonist for a specific time period (e.g., 5-15 minutes).
-
Fix and permeabilize the cells in the wells.[12]
-
Incubate with a primary antibody specific for p-ERK.
-
Wash and incubate with a labeled secondary antibody.
-
Add a detection substrate and measure the signal using a plate reader.[12]
-
Normalize the p-ERK signal to the total protein content in each well.[12]
This colorimetric assay is used to evaluate the anti-proliferative effects of SST2 agonists on tumor cells.
Materials:
-
SST2-expressing tumor cell line (e.g., BON-1, QGP-1)
-
Test compounds (SST2 agonists)
-
Cell culture medium and reagents
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the tumor cells in a 96-well plate at a density of 1x104 to 5x104 cells per well.[15]
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of the SST2 agonist.
-
Incubate for a period of 24 to 96 hours.[13]
-
Add 10 µL of WST-1 reagent to each well.[13]
-
Incubate for 1-4 hours at 37°C.[15]
-
Measure the absorbance at 450 nm using a microplate reader.[13]
-
The absorbance is directly proportional to the number of viable, proliferating cells.
In Vivo Assays
dot
Caption: General workflow for an in vivo xenograft model to evaluate SST2 agonist efficacy.
This model is crucial for evaluating the anti-tumor efficacy of SST2 agonists in a living organism.
Materials:
-
SST2-expressing human tumor cell line[17]
-
Matrigel (optional, to enhance tumor take rate)
-
SST2 agonist formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (for orthotopic models)[18]
Protocol:
-
Culture the SST2-expressing tumor cells to the desired number.
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells) into the flank of the immunodeficient mice.[5]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into control and treatment groups.
-
Administer the SST2 agonist at the desired dose and schedule (e.g., daily intraperitoneal or subcutaneous injections).
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width2).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
Therapeutic Applications and Future Directions
SST2 receptor agonists have established therapeutic roles in several clinical indications and are being explored for new applications.
Current Applications:
-
Neuroendocrine Tumors (NETs): SST2 agonists like octreotide and lanreotide are the standard of care for managing symptoms of carcinoid syndrome and for their anti-proliferative effects in well-differentiated NETs.[2][19][20]
-
Acromegaly: These agents are effective in reducing growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels in patients with acromegaly, a condition caused by a GH-secreting pituitary adenoma.[21][22]
Future Directions:
-
Targeted Radionuclide Therapy: Radiolabeled SST2 agonists (e.g., 177Lu-DOTATATE) are used for peptide receptor radionuclide therapy (PRRT), delivering targeted radiation to SST2-expressing tumors.[23][24]
-
Novel Agonists: The development of new SST2 agonists with improved selectivity, oral bioavailability, and different signaling properties is an active area of research.[25]
-
Combination Therapies: Investigating the synergistic effects of SST2 agonists with other anti-cancer agents, such as chemotherapy or targeted therapies, holds promise for enhancing therapeutic outcomes.[26]
This technical guide provides a foundational understanding of the therapeutic potential of SST2 receptor agonists. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug developers working to advance this important class of therapeutics. Continued research into the intricate signaling mechanisms and the development of novel agonists will undoubtedly expand the clinical utility of targeting the SST2 receptor in a variety of diseases.
References
- 1. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. assaygenie.com [assaygenie.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. interchim.fr [interchim.fr]
- 15. immunservice.com [immunservice.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayo.edu [mayo.edu]
- 20. Clinical trial researching drug therapy for neuroendocrine tumors | Center for Cancer Research [ccr.cancer.gov]
- 21. pnmedycznych.pl [pnmedycznych.pl]
- 22. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 23. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Facebook [cancer.gov]
- 25. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]
- 26. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BIM-23027 in In Vivo Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective peptide agonist for the somatostatin receptor subtype 2 (sst2), with a reported EC50 of 0.32 nM.[1][2] Somatostatin receptors are G-protein coupled receptors that mediate a variety of physiological effects. Notably, sst2 receptor activation in the striatum has been shown to stimulate the release of dopamine through a glutamate-dependent mechanism.[3][4] This makes this compound a valuable tool for investigating the role of the sst2 receptor in modulating dopaminergic neurotransmission in vivo.
In vivo microdialysis is a powerful technique used to sample and quantify endogenous molecules from the extracellular fluid of living animals, providing real-time insights into neurochemical dynamics.[4][5] When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the precise measurement of neurotransmitters such as dopamine in discrete brain regions.[1][5][6]
These application notes provide a detailed protocol for utilizing this compound in in vivo microdialysis studies to monitor dopamine release in the rat striatum. The provided methodologies are based on established protocols and scientific literature.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The sst2 receptor is primarily coupled to the inhibitory G-protein, Gi/o. Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, sst2 receptor activation can modulate ion channel activity, such as the activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels. In the context of striatal dopamine release, the action of this compound is indirect and dependent on the glutamatergic system.[3][4] The activation of sst2 receptors on striatal neurons is thought to influence the activity of glutamatergic neurons, which in turn stimulates dopamine release from nigrostriatal terminals.
Experimental Protocols
Animal Model and Housing
-
Species: Male Wistar rats (250-350 g) are a suitable model.[3][4]
-
Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee guidelines.
Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the surgical implantation of a guide cannula for the subsequent insertion of a microdialysis probe into the striatum.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Frame: Mount the anesthetized rat in a stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Surgical Preparation: Shave the scalp and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole over the target striatal region. A common set of coordinates for the rat striatum, relative to bregma, is: Anterior/Posterior (AP): +1.0 mm; Medial/Lateral (ML): ±2.5 mm; Dorsal/Ventral (DV): -3.0 mm (from the skull surface). These coordinates should be optimized based on a rat brain atlas.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics as required and allow the animal to recover for at least 48-72 hours before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.
In Vivo Microdialysis Procedure
This procedure is typically performed in awake, freely moving animals to avoid the confounding effects of anesthesia.
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe (e.g., a concentric probe with a 2-4 mm membrane length and a molecular weight cut-off of 6-20 kDa) through the guide cannula to the target depth in the striatum.
-
Perfusion Solution (aCSF): Perfuse the probe with artificial cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85. The solution should be filtered and pH adjusted to 7.4.
-
Flow Rate: The perfusion flow rate is a critical parameter. A rate of 1-2 µL/min is commonly used for neurotransmitter studies.[2]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes after probe insertion to establish a stable baseline of dopamine levels.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) into collection vials containing a small amount of antioxidant solution (e.g., perchloric acid or an EDTA/acetic acid solution) to prevent dopamine degradation.
-
This compound Administration (Reverse Dialysis): To administer this compound directly into the striatum, prepare solutions of this compound in aCSF at the desired concentrations (e.g., 10, 50, and 100 nM).[3][4] Switch the perfusion solution from aCSF to the this compound solution for a defined period (e.g., 15-30 minutes). This method is known as reverse dialysis.[4]
-
Post-Administration Sampling: Continue collecting dialysate samples after the this compound administration period to monitor the time course of its effect on dopamine release.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative. Subsequently, section and stain the brain tissue to histologically verify the correct placement of the microdialysis probe.
Dopamine Analysis by HPLC-ECD
The collected dialysate samples are analyzed to quantify dopamine concentrations.
-
Instrumentation: A standard HPLC system equipped with a refrigerated autosampler, a narrow-bore C18 reverse-phase column, and an electrochemical detector with a glassy carbon working electrode.[1][6]
-
Mobile Phase: A common mobile phase for dopamine analysis consists of a phosphate or citrate buffer, an ion-pairing agent (e.g., sodium octyl sulfate), EDTA, and an organic modifier like methanol or acetonitrile. The pH is typically acidic (around 3.0-4.0).
-
Detection: The electrochemical detector is set to an oxidizing potential (e.g., +0.6 to +0.8 V) that is optimal for the detection of dopamine.
-
Quantification: Dopamine concentrations in the samples are quantified by comparing the peak areas to those of a standard curve generated from known concentrations of dopamine.
Data Presentation
The quantitative data from the microdialysis experiments should be summarized to facilitate comparison and interpretation.
Table 1: Experimental Parameters for In Vivo Microdialysis
| Parameter | Value | Reference/Note |
| Animal Model | Male Wistar Rat (250-350 g) | [3][4] |
| Target Brain Region | Striatum | [3][4] |
| Stereotaxic Coordinates (from Bregma) | AP: +1.0 mm, ML: ±2.5 mm, DV: -5.5 to -6.5 mm (from dura) | Based on standard rat brain atlases |
| Microdialysis Probe | Concentric, 2-4 mm membrane | General recommendation |
| Perfusion Solution | Artificial Cerebrospinal Fluid (aCSF) | Standard practice |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min | [2] |
| Sample Collection Interval | 15 - 20 min | Common practice for neurotransmitter studies |
| This compound Administration | Reverse Dialysis | [3][4] |
Table 2: Effect of this compound on Striatal Dopamine Release
| This compound Concentration (nM) | Administration Duration (min) | Peak Dopamine Increase (Fold change over baseline) | Notes |
| 10 | 15 | Significant increase | Data from Hathway et al. (1999) indicates a significant effect. |
| 50 | 15 | Up to 18-fold | [3][4] |
| 100 | 15 | Up to 18-fold | [3][4] |
Table 3: HPLC-ECD Parameters for Dopamine Analysis
| Parameter | Setting | Reference/Note |
| HPLC Column | C18 reverse-phase, 3-5 µm particle size | [1][6] |
| Mobile Phase | Phosphate/Citrate buffer with ion-pairing agent and organic modifier | [1][6] |
| Flow Rate | 0.1 - 0.5 mL/min | Dependent on column dimensions |
| Injection Volume | 10 - 20 µL | Standard for microdialysis samples |
| Detector | Electrochemical Detector (ECD) | [1][6] |
| Working Electrode | Glassy Carbon | [1][6] |
| Electrode Potential | +0.6 to +0.8 V vs. Ag/AgCl reference | Optimal for dopamine oxidation |
Conclusion
The combination of in vivo microdialysis and the selective sst2 receptor agonist this compound provides a powerful experimental paradigm to investigate the role of the somatostatin system in modulating striatal dopamine release. The protocols and data presented here offer a comprehensive guide for researchers to design and execute such studies, contributing to a deeper understanding of the complex neurochemical interactions within the basal ganglia. Adherence to precise surgical and microdialysis techniques, coupled with robust analytical methods, is crucial for obtaining reliable and reproducible data.
References
- 1. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom-made Microdialysis Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BIM-23027 Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a selective peptide agonist for the somatostatin receptor subtype 2 (sst2), a member of the G-protein coupled receptor family.[1][2] Activation of sst2 receptors by agonists like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This mechanism underlies the potent inhibitory effects of this compound on the secretion of various hormones, including growth hormone (GH), insulin, and glucagon, as well as its anti-proliferative effects in various cell types. These properties make this compound a valuable tool for in vivo studies in rat models to investigate physiological processes regulated by the sst2 receptor and to evaluate its therapeutic potential for conditions such as acromegaly and neuroendocrine tumors.
These application notes provide detailed protocols for the preparation and administration of this compound to rat models via various routes, along with expected physiological responses and troubleshooting guidelines.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 | 0.32 nM | sst2 receptor binding | [1][2] |
| Effective Concentration | 10, 50, 100 nM | Dopamine release in rat striatal slices | [1][2] |
| EC50 | 0.29 nM | Inhibition of carbachol-stimulated ion transport in rat colonic mucosa | [1] |
In Vivo Administration Data for sst2 Agonists and Related Compounds in Rodent Models
| Compound | Species | Dose | Route of Administration | Observed Effect | Reference |
| Paltusotine (non-peptide sst2 agonist) | Rat | 3, 10, 30 mg/kg | Oral (gavage) | Dose-dependent suppression of GHRH-induced GH secretion | |
| ODT8-SST (somatostatin analog) | Rat | 1 µ g/rat | Intracerebroventricular (ICV) | Stimulation of food intake | |
| S-346-011 (selective sst2 agonist) | Mouse | 10 µ g/mouse | Intraperitoneal (IP) | Antihyperalgesic effect in a model of visceral hypersensitivity | |
| BIM-23627 (sst2 antagonist) | Rat | 0.02, 0.2 mg/kg | Intravenous (IV) | Increased plasma insulin levels (at higher dose) | |
| Octreotide (somatostatin analog) | Rat | Not specified | Intragastric | Low bioavailability (<0.5%), but specific distribution to gastric mucosa |
Experimental Protocols
Formulation and Vehicle Selection
Based on available information, this compound can be solubilized in a vehicle of 20% acetonitrile in saline. It is crucial to perform small-scale solubility tests to ensure complete dissolution and stability before preparing a larger batch for in vivo administration.
Vehicle Preparation (20% Acetonitrile in Saline):
-
Aseptically mix 2 ml of sterile-filtered acetonitrile with 8 ml of sterile 0.9% saline.
-
Vortex the solution to ensure it is homogenous.
-
This vehicle should be prepared fresh on the day of the experiment.
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the prepared vehicle to the tube to achieve the final desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.
-
Keep the solution on ice until administration.
Administration Protocols
The following are standard protocols for common routes of administration in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
This is a common and relatively simple route for systemic administration.
Materials:
-
Sterile 1 ml syringe
-
Sterile 25-27 gauge needle
-
This compound solution
-
70% ethanol wipes
Procedure:
-
Restrain the rat securely.
-
Identify the injection site, typically the loose skin over the dorsal scapular region.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate gently to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
This route provides rapid and complete bioavailability.
Materials:
-
Rat restrainer
-
Heat lamp or warming pad
-
Sterile 1 ml syringe
-
Sterile 27-30 gauge needle
-
This compound solution
-
70% ethanol wipes
Procedure:
-
Place the rat in a suitable restrainer, allowing access to the tail.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to overheat the animal.
-
Wipe the tail with a 70% ethanol wipe to clean the area and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up, insert the needle into the vein at a shallow angle, parallel to the tail. A small flash of blood in the needle hub may indicate successful entry.
-
Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply firm pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor.
This route delivers the compound directly to the central nervous system. This is a surgical procedure and requires anesthesia and aseptic technique.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula connected to a Hamilton syringe via PE tubing
-
Dental cement and skull screws
-
This compound solution
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically expose the skull and clean the surface.
-
Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm posterior, ±1.5 mm lateral, -3.5 mm ventral), drill a small hole in the skull.[3]
-
Implant a guide cannula to the correct depth and secure it to the skull with dental cement and screws.[3]
-
Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover from surgery for at least one week.
-
For injection, gently restrain the conscious animal, remove the dummy cannula, and insert the injection cannula connected to the Hamilton syringe.
-
Infuse the this compound solution slowly over a defined period (e.g., 1-2 minutes).
-
Leave the injection cannula in place for an additional minute to allow for diffusion before slowly withdrawing it.
-
Replace the dummy cannula.
-
Return the animal to its cage and monitor its behavior.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the sst2 receptor.
Caption: General experimental workflow for this compound administration in rats.
Expected Outcomes and Troubleshooting
Expected Physiological Responses:
-
Inhibition of Growth Hormone (GH) Secretion: Administration of this compound is expected to suppress basal and GHRH-stimulated GH release. Blood samples can be collected at various time points post-administration to measure plasma GH levels by ELISA.
-
Modulation of Insulin and Glucagon Levels: Depending on the experimental model and physiological state of the animal, this compound may alter plasma insulin and glucagon levels.
-
Anti-proliferative Effects: In tumor xenograft models where the tumor cells express sst2 receptors, treatment with this compound is expected to inhibit tumor growth. Tumor volume should be measured regularly.
-
Behavioral Changes: For centrally administered this compound, researchers should be observant of any changes in feeding behavior, locomotion, or other relevant behavioral parameters.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No observable effect | - Incorrect dosage- Poor bioavailability (for certain routes)- Compound degradation- Low sst2 receptor expression in the target tissue | - Perform a dose-response study.- Consider a different route of administration (e.g., IV instead of SC).- Prepare fresh solutions for each experiment.- Confirm sst2 receptor expression in the target tissue via IHC, western blot, or qPCR. |
| High variability in response | - Inconsistent administration technique- Differences in animal age, weight, or strain- Stress-induced physiological changes | - Ensure all personnel are properly trained on the administration techniques.- Standardize animal characteristics for each experimental group.- Acclimatize animals to handling and procedures to minimize stress. |
| Adverse reactions (e.g., lethargy, skin irritation) | - High dose- Vehicle intolerance- Contamination of the injectable solution | - Reduce the dose.- Test the vehicle alone for any adverse effects.- Ensure sterile preparation and handling of all solutions. |
| Precipitation of compound in solution | - Poor solubility in the chosen vehicle- Incorrect pH | - Re-evaluate the vehicle composition. Sonication may aid in dissolution.- Adjust the pH of the vehicle if appropriate for the compound's properties. |
References
Application Notes and Protocols for BIM-23027 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective peptide agonist for the somatostatin receptor subtype 2 (sst2).[1] Activation of sst2 by agonists like this compound can induce a range of cellular responses, including inhibition of hormone secretion, modulation of neurotransmitter release, and regulation of cell proliferation and apoptosis. These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in common in vitro cell culture assays.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound observed in various in vitro assays. These values can serve as a starting point for experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Value | Assay/Effect | Cell/Tissue Type | Reference |
| EC50 | 0.32 nM | sst2 Receptor Activation | Not specified | [1] |
| EC50 | 0.29 nM | Inhibition of carbachol-stimulated basal SCC | Rat colonic mucosal membranes | [1] |
| Effective Conc. | 10, 50, 100 nM | Significant increase in dopamine release (90 min) | Not specified | [1] |
| Effective Conc. | 30 nM | Inhibition of carbachol-stimulated basal SCC (30 min) | Rat colonic mucosal membranes | [1] |
| Effective Conc. | 50 nM | Attenuation of somatostatin (SRIF) action (15 min pre-treatment) | Not specified | [1] |
Experimental Protocols
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell line of interest (e.g., CHO-K1 cells stably expressing human sst2, or cancer cell lines endogenously expressing sst2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
cAMP Accumulation Assay
This protocol provides a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in sst2 signaling.
Principle: The sst2 receptor is coupled to an inhibitory G protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically involves stimulating cAMP production with forskolin and then measuring the inhibitory effect of the sst2 agonist.
Materials:
-
This compound stock solution
-
CHO-K1 cells stably expressing human sst2
-
Complete cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin solution
-
IBMX (3-isobutyl-1-methylxanthine) solution (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white plates
Protocol:
-
Cell Seeding:
-
Seed CHO-K1-sst2 cells in a 384-well white plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells.
-
Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response (to be determined empirically, e.g., 1-10 µM).
-
Add IBMX to all wells to a final concentration of 0.5 mM to prevent cAMP degradation.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound stock solution
-
Cancer cell line expressing sst2 (e.g., pancreatic or neuroendocrine tumor cell lines)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC and PI fluorescence can be detected in the FL1 and FL3 channels, respectively.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound via sst2 Receptor
Activation of the sst2 receptor by this compound initiates a cascade of intracellular events that can lead to the inhibition of cell proliferation and the induction of apoptosis. The diagram below illustrates the key signaling pathways involved.
Caption: this compound signaling via the sst2 receptor.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.
Caption: Workflow for MTT-based cell viability assay.
Logical Relationship of Apoptosis Detection
This diagram illustrates the logical flow of identifying different cell populations in an Annexin V/PI apoptosis assay.
Caption: Logic of cell classification in Annexin V/PI assay.
References
Application Notes and Protocols for [¹²⁵I]-BIM-23027 in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²⁵I]-BIM-23027 is a radioiodinated analog of the synthetic somatostatin peptide, BIM-23027. It is a high-affinity, selective agonist for the somatostatin receptor subtype 2 (sst2). This property makes it an invaluable tool for the anatomical localization and quantification of sst2 receptors in various tissues, particularly within the central nervous system. Autoradiography with [¹²⁵I]-BIM-23027 allows for the precise visualization of sst2 receptor distribution, which is crucial for understanding the physiological roles of these receptors and for the development of targeted therapeutics for neurological disorders and various cancers where sst2 is overexpressed.
Quantitative Data Summary
The selectivity of this compound for the sst2 receptor is a key advantage for its use in autoradiography. The following tables summarize the binding affinity of this compound and the kinetic properties of its radioiodinated form.
Table 1: Binding Affinity of this compound and Related Peptides
| Ligand | Receptor Subtype Affinity (Rank Order) | Reference |
| This compound | sst2 | [1] |
| Somatostatin (SRIF) | sst2 | [1] |
| L-362,855 | sst2 (lower than this compound and SRIF) | [1] |
| BIM-23056 | sst2 (much lower than this compound) | [1] |
Note: A higher position in the rank order indicates a higher affinity for the sst2 receptor. This data was established through competition binding studies against [¹²⁵I]-BIM-23027 in rat hippocampal membranes.[1]
Table 2: Kinetic and Binding Properties of [¹²⁵I]-BIM-23027
| Parameter | Value | Tissue Source | Reference |
| EC₅₀ (this compound) | 0.32 nM | - | |
| Binding | Single population of non-interacting sites | Rat hippocampal membranes | [1] |
Signaling Pathway
The sst2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.
Caption: sst2 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography of Brain Sections
This protocol outlines the steps for localizing sst2 receptors in frozen brain sections using [¹²⁵I]-BIM-23027.
Materials:
-
Frozen brain tissue blocks
-
Cryostat
-
Gelatin-coated microscope slides
-
[¹²⁵I]-BIM-23027 (specific activity ~2000 Ci/mmol)
-
This compound (unlabeled)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail (e.g., aprotinin 0.1 mg/mL)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Deionized water
-
X-ray film or phosphor imaging screens
-
Autoradiography cassettes
-
Developing reagents or phosphor imager
Procedure:
-
Tissue Sectioning:
-
Equilibrate the frozen brain tissue block to the cryostat temperature (-18°C to -20°C).
-
Cut 10-20 µm thick coronal or sagittal sections.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the slides in Assay Buffer for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation solution by diluting [¹²⁵I]-BIM-23027 in Assay Buffer to a final concentration of 25-50 pM.
-
For determining non-specific binding, prepare a parallel incubation solution containing the radioligand and a high concentration of unlabeled this compound (e.g., 1 µM).
-
Drain the pre-incubation buffer from the slides and lay them flat in a humidified chamber.
-
Pipette 200-300 µL of the incubation solution onto each tissue section, ensuring the entire section is covered.
-
Incubate for 60-90 minutes at room temperature.
-
-
Washing:
-
Aspirate the incubation solution from the slides.
-
Perform a series of washes in ice-cold Wash Buffer to remove unbound radioligand:
-
2 x 5 minutes in Wash Buffer.
-
1 x 1 minute in Wash Buffer.
-
-
Perform a final quick rinse (10-20 seconds) in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Quickly dry the slides under a stream of cool, dry air.
-
-
Exposure:
-
Arrange the dried slides in an autoradiography cassette.
-
In a darkroom, appose the slides to X-ray film or a phosphor imaging screen.
-
Include calibrated radioactive standards to allow for quantification.
-
Expose for 1-3 days at -80°C for X-ray film or at room temperature for phosphor screens.
-
-
Signal Detection and Analysis:
-
For X-ray film, develop the film according to the manufacturer's instructions.
-
For phosphor screens, scan the screen using a phosphor imager.
-
Analyze the resulting autoradiograms using a densitometry software package. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Autoradiography.
References
Experimental Model Systems for Studying BIM-23027 Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective peptide agonist for the somatostatin receptor subtype 2 (sst2).[1] Somatostatin receptors are G-protein coupled receptors that are widely expressed throughout the body and are involved in the regulation of various physiological processes, including hormone secretion, cell proliferation, and neurotransmission. The sst2 receptor subtype is of particular interest as a therapeutic target due to its high expression in various neuroendocrine tumors (NETs). This compound, by selectively activating sst2, offers a valuable tool for investigating the therapeutic potential of targeting this receptor in cancer and other diseases. These application notes provide an overview of experimental model systems and detailed protocols to study the effects of this compound.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the sst2 receptor. This receptor is primarily coupled to inhibitory G-proteins (Gi/o), which, upon activation, initiate a cascade of intracellular signaling events.[2][3] The principal downstream effects include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Activation of sst2 can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and can lead to the activation of protein tyrosine phosphatases such as SHP-1 and SHP-2.[4][5] Furthermore, this compound has been shown to stimulate the release of dopamine in the striatum through a glutamate-dependent mechanism.[1]
Data Presentation
The following tables summarize the quantitative data available for this compound across various experimental systems.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for sst2 Receptor | 0.32 nM | Recombinant sst2 expressing cells | [1] |
| Dopamine Release | Significant increase at 10, 50, and 100 nM (90 min) | Rat striatal slices | [1] |
| Inhibition of Carbachol-stimulated Short-Circuit Current (SCC) | EC50 = 0.29 nM | Rat colonic mucosal membranes | [1] |
Table 2: In Vivo Effects of this compound
| Experimental Model | Dosage/Concentration | Observed Effect | Reference |
| Rat Central Nervous System (Autoradiography) | N/A | High density of [125I]-BIM-23027 binding in dentate gyrus, medial habenular, amygdala, claustrum, and lateral septum. | [6] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: Radioligand Binding Assay for sst2 Receptor
Objective: To determine the binding affinity of this compound to the sst2 receptor.
Materials:
-
Cell line expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
[125I]-labeled somatostatin analog with high affinity for sst2 (e.g., [125I]-Tyr3-octreotide)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1% BSA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture sst2-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay
Objective: To assess the effect of this compound on adenylyl cyclase activity.
Materials:
-
sst2-expressing cells (e.g., CHO-K1)
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture and Seeding:
-
Seed sst2-expressing cells in a 96-well plate and allow them to attach overnight.
-
-
Assay:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Add increasing concentrations of this compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on the MAPK/ERK signaling pathway.
Materials:
-
sst2-expressing cells (e.g., BON-1, NCI-H727)
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against t-ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Express the results as fold-change relative to the untreated control.
-
Protocol 4: In Vivo Dopamine Release by Microdialysis
Objective: To measure the effect of this compound on dopamine release in the rat striatum.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dopamine standards
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the striatum using stereotaxic coordinates.
-
-
Microdialysis Sampling:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue collecting dialysate samples to measure the change in dopamine levels.
-
-
Dopamine Analysis by HPLC-ECD:
-
Inject the collected dialysate samples into the HPLC-ECD system.
-
Separate dopamine from other neurochemicals on a reverse-phase column.
-
Detect dopamine using an electrochemical detector.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of dopamine.
-
Quantify the dopamine concentration in each dialysate sample.
-
Express the results as a percentage of the baseline dopamine levels.
-
Mandatory Visualizations
Caption: sst2 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Characterizing this compound Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Striatal Dopamine Dynamics with BIM-23027
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing BIM-23027, a selective somatostatin receptor subtype 2 (sst2) agonist, to investigate striatal dopamine dynamics. This compound serves as a valuable pharmacological tool to probe the intricate interplay between somatostatinergic and dopaminergic systems within the striatum. This document outlines the mechanism of action of this compound, presents key quantitative data on its effects, and offers detailed protocols for in vivo microdialysis experiments to measure dopamine release. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the experimental setup and underlying biological processes.
Introduction
The striatum, a critical component of the basal ganglia, plays a pivotal role in motor control, reward, and motivation. Dopaminergic signaling within the striatum is fundamental to these functions, and its dysregulation is implicated in various neurological and psychiatric disorders, including Parkinson's disease and addiction. Somatostatin, a neuropeptide found in striatal interneurons, has emerged as a significant modulator of dopamine release. This compound, as a selective sst2 receptor agonist, offers a targeted approach to dissect the influence of this specific somatostatin receptor subtype on striatal dopamine neurotransmission. Evidence indicates that this compound stimulates dopamine release through an indirect, glutamate-dependent mechanism, highlighting a complex local circuitry within the striatum.[1][2]
Mechanism of Action
This compound is a potent and selective agonist for the somatostatin receptor subtype 2 (sst2), with an EC50 of 0.32 nM.[1] Its stimulatory effect on striatal dopamine release is not direct. Instead, this compound is proposed to act on sst2 receptors located on somatostatin-expressing interneurons within the striatum.[1][3][4] Activation of these receptors is thought to trigger the release of glutamate from these interneurons.[3][4] Subsequently, this released glutamate acts on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors present on the terminals of dopaminergic neurons. The activation of these ionotropic glutamate receptors leads to the depolarization of the dopaminergic terminals and subsequent exocytosis of dopamine into the synaptic cleft.[1][2] This mechanism is supported by findings that the dopamine-releasing effect of this compound is abolished by the AMPA/kainate receptor antagonist DNQX.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on striatal dopamine release as determined by in vivo microdialysis.
Table 1: Effect of this compound on Striatal Dopamine Release
| Concentration of this compound | Fold Increase in Dopamine Release (Mean) | Reference |
| 50 nM | ~18-fold | [1][2] |
| 100 nM | Significant increase (up to 18-fold) | [1][2] |
Table 2: Pharmacological Characterization of this compound-Induced Dopamine Release
| Compound | Concentration | Effect on this compound-Induced Dopamine Release | Reference |
| DNQX (AMPA/kainate antagonist) | 100 µM | Abolished | [1][2] |
| L-Tyr8-CYN-154806 (sst2 antagonist) | 100 nM | Abolished | [1][2] |
Experimental Protocols
In Vivo Microdialysis for Measuring Striatal Dopamine Release in Anesthetized Rats
This protocol is designed to measure changes in extracellular dopamine levels in the rat striatum following local administration of this compound via reverse dialysis.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with a phosphate buffer.
-
Urethane anesthetic
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane.
-
Place the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
-
Probe Implantation:
-
Drill a small hole in the skull over the target striatal region (e.g., anteroposterior: +0.7 mm from bregma; mediolateral: ±2.8 mm from midline; dorsoventral: -5.5 mm from dura).
-
Slowly lower the microdialysis probe into the striatum.
-
Secure the probe to the skull using dental cement.
-
-
Microdialysis Perfusion and Sample Collection:
-
Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow a stabilization period of at least 90-120 minutes to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) using a refrigerated fraction collector.
-
-
This compound Administration (Reverse Dialysis):
-
After establishing a stable baseline, switch the perfusion medium to aCSF containing the desired concentration of this compound (e.g., 10 nM, 50 nM, 100 nM).
-
Continue to collect dialysate samples throughout the drug administration period and for a subsequent washout period with regular aCSF.
-
-
Dopamine Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve.
-
Express the results as a percentage of the basal dopamine levels.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Remove the brain and slice it to histologically verify the correct placement of the microdialysis probe in the striatum.
-
Visualizations
References
Application of Somatostatin Receptor Modulators in Endocrinology Research: A Focus on BIM-23027 and SSTR2/5 Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of somatostalin receptor modulators in endocrinology research, with a specific introduction to the selective somatostatin receptor subtype 2 (SSTR2) agonist, BIM-23027. While this compound has specific applications, a significant and growing area of research involves the antagonism of SSTR2 and SSTR5 for metabolic regulation. This document covers both aspects to provide a broad and relevant resource for researchers in the field.
Introduction to this compound
This compound is a selective agonist for the somatostatin receptor subtype 2 (SSTR2) with a high affinity, exhibiting an EC50 of 0.32 nM.[1] Its effects are comparable to the natural cyclic tetradecapeptide, somatostatin (SRIF).[1] Primarily, this compound has been utilized in research to investigate the roles of SSTR2 in various physiological processes.
Key characteristics of this compound:
-
Mechanism of Action: Selective agonist of the SSTR2 receptor.[1]
-
Reported Effects:
While this compound serves as a tool to probe SSTR2 function, a significant portion of recent endocrinology research has focused on the therapeutic potential of antagonizing SSTR2 and SSTR5. The following sections will delve into these applications.
Application Notes: SSTR2 and SSTR5 Antagonism in Endocrinology
The blockade of SSTR2 and SSTR5 has emerged as a promising strategy in the management of metabolic disorders, particularly type 2 diabetes, and in the regulation of hormone secretion.
Regulation of Glucose Metabolism
Somatostatin is known to inhibit the secretion of glucagon-like peptide-1 (GLP-1) in a paracrine manner within the gut.[2][3] GLP-1 is a critical incretin hormone that enhances postprandial insulin secretion. Therefore, antagonizing the somatostatin receptors responsible for this inhibition, namely SSTR2 and SSTR5, can lead to increased GLP-1 levels and improved glycemic control.[2][3][4]
-
Key Findings:
-
Selective antagonists of SSTR2 and SSTR5 have been shown to improve glycemia by enhancing GLP-1 secretion.[2][3]
-
In perfused mouse small intestine, a selective SSTR5 antagonist stimulated glucose-induced GLP-1 secretion to a greater extent than an SSTR2 antagonist.[2][3]
-
The glycemic improvements observed with these antagonists are dependent on the GLP-1 receptor (GLP-1R).[2][3]
-
An SSTR2 antagonist was found to increase insulin secretion independently of the GLP-1R, suggesting a direct effect on the pancreas, whereas an SSTR5 antagonist had no direct effect on insulin secretion.[2][3]
-
Oral administration of an SSTR5 antagonist, but not an SSTR2 antagonist, lowered blood glucose in diet-induced obese mice.[2][3]
-
Regulation of Growth Hormone (GH) Secretion
Somatostatin is a potent inhibitor of GH secretion from the pituitary gland, a function mediated through both SSTR2 and SSTR5.[5] Research has demonstrated a synergistic relationship between these two receptor subtypes in the suppression of GH.
-
Key Findings:
-
Activation of both SSTR2 and SSTR5 results in a synergistic suppression of GH.[5]
-
A selective SSTR2 antagonist, BIM-23454, can effectively block the GH suppression induced by an SSTR2 agonist.[5]
-
Importantly, the SSTR2 antagonist can also completely reverse the GH suppression caused by the combined activation of both SSTR2 and SSTR5.[5] This highlights the critical role of SSTR2 in mediating GH inhibition.
-
Quantitative Data
The following tables summarize the quantitative data from key experiments investigating the effects of this compound and SSTR antagonists.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 for SSTR2 | 0.32 nM | Not specified | [1] |
| EC50 for inhibition of carbachol-stimulated SCC | 0.29 nM | Rat colonic mucosa | [1] |
Table 2: Effect of this compound on Dopamine Levels
| Concentration of this compound | Duration | Effect | Reference |
| 10, 50, and 100 nM | 90 min | Significant increase in dopamine levels | [1] |
Table 3: Effects of SSTR2 and SSTR5 Agonists and Antagonists on GH Secretion
| Compound | Target(s) | Effect on GHRH-stimulated GH secretion | IC50 for Reversal by BIM-23454 | Reference |
| SSTR2 Agonist | SSTR2 | 32% inhibition | 33-55 nM | [5] |
| SSTR5 Agonist | SSTR5 | 34% inhibition | Not applicable | [5] |
| SSTR2 + SSTR5 Agonists | SSTR2, SSTR5 | 73% inhibition (synergistic) | 40-45 nM | [5] |
| BIM-23244 (SSTR2/SSTR5 agonist) | SSTR2, SSTR5 | Not specified | 45 nM | [5] |
Experimental Protocols
Protocol: Evaluation of SSTR Antagonists on Glucose-Induced GLP-1 Secretion in Perfused Mouse Small Intestine
Objective: To determine the effect of selective SSTR2 and SSTR5 antagonists on glucose-stimulated GLP-1 secretion.
Materials:
-
Male C57BL/6J mice
-
Krebs-Ringer bicarbonate buffer
-
Glucose
-
Selective SSTR2 antagonist (e.g., SSTR2a)
-
Selective SSTR5 antagonist (e.g., SSTR5a)
-
GLP-1 ELISA kit
-
Perfusion system
Procedure:
-
Anesthetize the mouse and cannulate the proximal end of the small intestine.
-
Perfuse the intestine with Krebs-Ringer bicarbonate buffer equilibrated with 95% O2 and 5% CO2 at a constant flow rate.
-
After a stabilization period, collect the effluent in fractions.
-
Introduce glucose into the perfusate to stimulate GLP-1 secretion.
-
In separate experiments, co-perfuse with the SSTR2 antagonist or the SSTR5 antagonist along with glucose.
-
Collect the effluent fractions throughout the experiment.
-
Measure the concentration of GLP-1 in the collected fractions using a GLP-1 ELISA kit.
-
Compare the GLP-1 secretion profile in the presence and absence of the antagonists.
Protocol: In Vivo Evaluation of SSTR Antagonists on Glycemia in Mice
Objective: To assess the in vivo effect of selective SSTR2 and SSTR5 antagonists on blood glucose levels.
Materials:
-
Male C57BL/6J mice (and diet-induced obese mice for specific experiments)
-
Glucose solution for oral gavage
-
Selective SSTR2 antagonist (SSTR2a)
-
Selective SSTR5 antagonist (SSTR5a)
-
Glucometer and test strips
-
Optional: GLP-1R antagonist (e.g., Exendin 9-39), DPP-4 inhibitor
Procedure:
-
Fast the mice overnight.
-
Administer the SSTR2 or SSTR5 antagonist orally or via intraperitoneal injection.
-
After a specified pre-treatment time, administer an oral glucose gavage.
-
Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 min).
-
To confirm GLP-1R dependency, repeat the experiment in mice pre-treated with a GLP-1R antagonist.
-
To assess synergistic effects, co-administer a DPP-4 inhibitor with the SSTR antagonist.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group to determine the effect on glucose tolerance.
Protocol: Assessment of GH Secretion in Primary Human Fetal Pituitary Cultures
Objective: To evaluate the effect of SSTR2 and SSTR5 agonists and antagonists on GH secretion.
Materials:
-
Primary human fetal pituitary cells
-
Cell culture medium
-
Growth Hormone-Releasing Hormone (GHRH)
-
SSTR2-selective agonist
-
SSTR5-selective agonist
-
SSTR2-selective antagonist (e.g., BIM-23454)
-
GH immunoassay kit
Procedure:
-
Culture the primary human fetal pituitary cells in appropriate multi-well plates.
-
Wash the cells and replace the medium with a serum-free medium.
-
To assess the effect of antagonists, pre-incubate the cells with varying concentrations of the SSTR2 antagonist for a specified duration.
-
Stimulate GH secretion by adding a fixed concentration of GHRH (e.g., 10 nM).
-
Concurrently, treat the cells with the SSTR2 agonist, SSTR5 agonist, or a combination of both, in the presence or absence of the antagonist.
-
Incubate for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of GH in the supernatant using a specific immunoassay.
-
Express the results as a percentage of GHRH-stimulated GH secretion.
Visualizations
Signaling Pathways
Caption: SSTR2/5 antagonism enhances GLP-1 secretion.
Caption: SSTR2 and SSTR5 in GH secretion regulation.
Experimental Workflows
Caption: Workflow for in vivo glycemia assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 3. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
- 5. Functional association of somatostatin receptor subtypes 2 and 5 in inhibiting human growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating sst2 Receptor Function in the Hippocampus with BIM-23027: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor 2 (sst2) is a G protein-coupled receptor highly expressed in the hippocampus, a brain region critical for learning, memory, and emotional regulation. Activation of the sst2 receptor has been implicated in a variety of physiological processes, including the modulation of neurotransmission, neuronal excitability, and synaptic plasticity. BIM-23027 is a potent and selective peptide agonist for the sst2 receptor, making it a valuable pharmacological tool for elucidating the receptor's function in the hippocampus. These application notes provide detailed protocols for investigating the effects of this compound on hippocampal neurons using electrophysiology and calcium imaging techniques.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its effects mediated by the sst2 receptor.
| Parameter | Value | Species/Tissue | Reference |
| This compound EC50 | 0.32 nM | Recombinant sst2 receptor | [1][2] |
| This compound Binding Affinity (Ki) | ~0.1-1 nM (estimated from EC50) | Rat brain membranes | [3] |
| Effect on Dopamine Release | Significant increase at 10, 50, and 100 nM | Rat striatum | [1] |
| Effect on Ion Transport | 60-70% increase in basal short-circuit current (EC50 = 0.29 nM) | Rat colonic mucosa | [1] |
Signaling Pathways
Activation of the sst2 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of various downstream effectors. Key signaling pathways include the regulation of ion channels (e.g., inhibition of voltage-gated calcium channels and activation of potassium channels) and the activation of protein tyrosine phosphatases such as SHP-1 and SHP-2, which in turn can influence the MAPK/ERK and PI3K/Akt pathways.[4][5][6][7][8]
Experimental Protocols
Electrophysiological Investigation of sst2 Receptor Function
This protocol describes how to perform whole-cell patch-clamp recordings from hippocampal neurons in acute brain slices to investigate the effect of this compound on synaptic transmission.
Experimental Workflow:
Materials:
-
Animals: Adult male Wistar rats or C57BL/6 mice.
-
Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Intracellular solution for voltage-clamp recordings (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
Pharmacological agents to isolate specific currents (e.g., picrotoxin for GABAA receptors, AP5 and CNQX for NMDA and AMPA receptors).
-
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF and allow them to recover at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode. For recording excitatory postsynaptic currents (EPSCs), hold the neuron at -70 mV. For inhibitory postsynaptic currents (IPSCs), hold the neuron at 0 mV.
-
Record stable baseline synaptic activity for at least 5-10 minutes. Evoke synaptic responses by placing a stimulating electrode in the Schaffer collateral pathway.
-
-
Drug Application and Data Acquisition:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration in aCSF just before application. A concentration range of 100 nM to 1 µM can be explored.
-
Bath-apply this compound to the slice and record the synaptic responses for 10-15 minutes.
-
Wash out the drug by perfusing with normal aCSF and record the recovery of synaptic activity.
-
-
Data Analysis:
-
Analyze the amplitude, frequency, and kinetics (rise and decay times) of the recorded EPSCs or IPSCs before, during, and after this compound application.
-
Compare the data using appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the drug's effect.
-
Calcium Imaging of sst2 Receptor Activity
This protocol describes how to use the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in cultured hippocampal neurons following the application of this compound.
Experimental Workflow:
Materials:
-
Cell Culture: Primary hippocampal neurons cultured on glass coverslips.
-
Reagents:
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
DMSO
-
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture primary hippocampal neurons on poly-L-lysine coated glass coverslips.
-
Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured neurons in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at ~510 nm.[9]
-
-
Drug Application and Data Acquisition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration in HBSS. A concentration range of 100 nM to 1 µM can be tested.
-
Switch the perfusion to the this compound containing solution and continue to acquire fluorescence images.
-
After recording the response, wash out the drug with HBSS.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each ROI over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration. If desired, the ratio can be converted to absolute calcium concentrations using the Grynkiewicz equation following calibration with ionomycin and EGTA.
-
Quantify the magnitude and kinetics of the calcium response to this compound.
-
Expected Results and Interpretation
-
Electrophysiology: Activation of sst2 receptors by this compound is expected to have an inhibitory effect on excitatory synaptic transmission in the hippocampus.[4] This may manifest as a decrease in the amplitude of evoked EPSCs. The effect is likely mediated by a presynaptic mechanism involving the inhibition of voltage-gated calcium channels and a reduction in glutamate release.[6] this compound may also modulate long-term potentiation (LTP), a cellular correlate of learning and memory.[10][11][12][13]
-
Calcium Imaging: Application of this compound is expected to cause a decrease in intracellular calcium concentration in hippocampal neurons.[14][15] This is consistent with the sst2 receptor's coupling to Gi/o proteins and its known inhibitory effect on voltage-gated calcium channels. The magnitude of the calcium decrease will likely be dependent on the concentration of this compound applied.
These protocols and application notes provide a framework for investigating the functional role of the sst2 receptor in the hippocampus using the selective agonist this compound. The data obtained from these experiments will contribute to a better understanding of somatostatin signaling in the brain and may aid in the development of novel therapeutic strategies for neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topology of the signal transduction of the G protein-coupled somatostatin receptor sst2 in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Contribution of Subsaturating GABA Concentrations to IPSCs in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for calcium imaging and analysis of hippocampal CA1 activity evoked by non-spatial stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. calcium-imaging-of-cortical-neurons-using-fura-2-am - Ask this paper | Bohrium [bohrium.com]
- 14. mdpi.com [mdpi.com]
- 15. Control of Action Potential-Induced Ca2+ Signaling in the Soma of Hippocampal Neurons by Ca2+ Release from Intracellular Stores - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for dissolving and storing BIM-23027 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of BIM-23027, a selective somatostatin receptor 2 (sst2) agonist, intended for research use. Adherence to these guidelines will help ensure the integrity and biological activity of the compound for experimental applications.
Compound Information
This compound is a potent and selective agonist for the sst2 receptor, with an EC50 of 0.32 nM. Its activity is similar to that of somatostatin (SRIF). Research has shown that this compound stimulates the release of dopamine through a glutamate-dependent mechanism.
| Property | Value |
| CAS Number | 78981-49-4 |
| Molecular Formula | C53H68N10O10S2 |
| Molecular Weight | 1097.3 g/mol |
| Target Receptor | Somatostatin Receptor 2 (sst2) |
| Reported EC50 | 0.32 nM |
Dissolution Protocol
Proper reconstitution of lyophilized this compound is critical for its biological activity. It is recommended to prepare a concentrated stock solution first, which can then be diluted to the desired experimental concentrations.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the compound.
-
Reconstitution:
-
Carefully open the vial.
-
Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
-
Aqueous Dilutions: For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare intermediate dilutions of the DMSO stock solution in your cell culture medium or desired aqueous buffer (e.g., PBS) immediately before use.
-
It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Figure 1: Workflow for the reconstitution of this compound.
Storage Protocol
Proper storage of both the lyophilized powder and reconstituted stock solutions is essential to maintain the stability and activity of this compound.
Lyophilized Powder:
-
Store the lyophilized powder at -20°C, desiccated.
-
Protect from light.
-
Under these conditions, the powder should be stable for an extended period.
Stock Solutions:
-
Short-term storage (1-2 weeks): Store at 4°C.
-
Long-term storage (up to 6 months): Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For a similar compound, BIM 23127, stock solutions are reported to be stable for up to one month at -20°C and up to six months at -80°C.
-
When ready to use, thaw an aliquot at room temperature and dilute to the final experimental concentration. Discard any unused portion of the thawed aliquot.
Signaling Pathway
This compound acts as a selective agonist at the sst2 receptor, which is a G-protein coupled receptor (GPCR). Activation of the sst2 receptor by this compound initiates a signaling cascade that has been shown to result in the stimulation of dopamine release.
Figure 2: Simplified signaling pathway of this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the dissolution and storage conditions based on their specific experimental requirements and in-house validation.
Application Notes and Protocols for In Vivo Delivery of BIM-23027 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a selective peptide agonist for the somatostatin receptor subtype 2 (sst2). As a research compound, its in vivo evaluation in murine models is crucial for understanding its pharmacokinetics, pharmacodynamics, and therapeutic potential in various disease models, particularly in oncology. These application notes provide detailed protocols for the preparation and administration of this compound to mice, based on established methodologies for similar somatostatin analogues.
Signaling Pathway of sst2 Agonists
This compound, as an sst2 agonist, primarily functions by activating the sst2 receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular events, leading to various cellular responses, including inhibition of cell proliferation and hormone secretion.
Caption: Simplified signaling cascade initiated by this compound binding to the sst2 receptor.
Data Presentation: In Vivo Administration of Somatostatin Analogues in Mice
The following table summarizes typical administration routes and dosage ranges for somatostatin analogues in mice, which can serve as a starting point for studies with this compound. It is crucial to perform dose-response studies to determine the optimal dose for a specific research application.
| Somatostatin Analogue | Administration Route | Dosage Range | Vehicle/Formulation | Study Type |
| Octreotide | Subcutaneous (s.c.) | 0.1 - 10 mg/kg | Saline | Pharmacodynamics |
| Octreotide | Intravenous (i.v.) | 0.1 mg/kg | Saline | Pharmacokinetics |
| Octreotide | Oral Gavage (o.g.) | 1 - 10 mg/kg | Saline | Gastric Injury Model |
| Pasireotide LAR | Subcutaneous (s.c.) | 20 mg/kg (single dose) | Long-Acting Release Microspheres | Xenograft Tumor Model |
| Lanreotide | Subcutaneous (s.c.) | 120 mg (every 28 days) | Autogel | Xenograft Tumor Model |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for injection in mice.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free water for injection
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
0.22 µm sterile syringe filters
-
Sterile vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile, pyrogen-free water or a suitable solvent. Based on information for similar peptides, initial solubilization in a small amount of DMSO may be necessary if the peptide has poor aqueous solubility. For a related compound, BIM-23127, solubility has been noted in 20% acetonitrile; however, for in vivo use, a biocompatible solvent is preferred.
-
Solubility Test (Recommended): Before preparing the bulk solution, test the solubility of a small amount of the peptide in the intended vehicle.
-
-
Vehicle Selection and Preparation:
-
For highly water-soluble peptides: Reconstitute directly in sterile 0.9% saline.
-
For peptides requiring a co-solvent:
-
Dissolve the peptide in a minimal amount of sterile DMSO (e.g., 10-20 µL).
-
Once fully dissolved, slowly add sterile 0.9% saline to the desired final concentration, vortexing gently to ensure complete mixing. The final concentration of DMSO should be kept to a minimum (ideally <5% of the total volume) to avoid toxicity.
-
-
-
Sterilization:
-
Sterilize the final this compound solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, the solution may be stored at 4°C for a few days, depending on its stability.
-
Protocol 2: Subcutaneous (s.c.) Administration of this compound in Mice
Objective: To deliver this compound systemically via the subcutaneous route for sustained absorption.
Materials:
-
Prepared sterile this compound solution
-
Sterile insulin syringes (27-30 gauge)
-
70% ethanol
-
Mouse restraint device (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the experimental conditions.
-
Weigh each mouse to accurately calculate the injection volume.
-
-
Dose Calculation:
-
Calculate the required volume of this compound solution based on the desired dose (mg/kg) and the concentration of the prepared solution. The typical injection volume for a subcutaneous injection in a mouse is 100-200 µL.
-
-
Injection Procedure:
-
Restrain the mouse manually or using a restraint device.
-
Gently lift the loose skin on the back of the mouse, between the shoulder blades, to form a "tent."
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intravenous (i.v.) Administration of this compound in Mice (Tail Vein Injection)
Objective: To deliver this compound directly into the systemic circulation for rapid distribution.
Materials:
-
Prepared sterile this compound solution
-
Sterile insulin syringes (27-30 gauge)
-
Mouse restrainer for tail vein injection
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol
-
Appropriate PPE
Procedure:
-
Animal and Dose Preparation:
-
Follow steps 1 and 2 from the subcutaneous injection protocol. The injection volume for intravenous administration is typically smaller, around 50-100 µL.
-
-
Injection Procedure:
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse effects.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study involving this compound in a mouse xenograft model.
Caption: A generalized workflow for conducting an in vivo xenograft study using this compound in mice.
Application Notes and Protocols for Measuring Dopamine Level Changes Following BIM-23027 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a selective agonist for the somatostatin receptor subtype 2 (sst2).[1][2] Emerging research has demonstrated its potent effect on the central nervous system, particularly in modulating neurotransmitter release. These application notes provide a comprehensive guide for researchers investigating the impact of this compound on dopamine levels, a key neurotransmitter implicated in numerous physiological and pathological processes. The protocols outlined below detail the necessary experimental procedures to accurately quantify this compound-induced changes in dopamine, utilizing the established technique of in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Mechanism of Action: this compound and Dopamine Release
This compound stimulates a significant increase in extracellular dopamine levels in the striatum.[1][3] This effect is not direct but is mediated through the glutamatergic system. Activation of sst2 receptors by this compound leads to an increase in glutamate release, which in turn acts on AMPA/kainate receptors on dopaminergic neurons, ultimately triggering the release of dopamine.[1] This indirect mechanism highlights a complex interplay between the somatostatinergic, glutamatergic, and dopaminergic systems.
Signaling Pathway of this compound-Induced Dopamine Release
Caption: Signaling pathway of this compound-induced dopamine release.
Quantitative Data Summary
The administration of this compound leads to a dose-dependent increase in extracellular dopamine levels in the rat striatum. The following table summarizes the quantitative findings from in vivo microdialysis studies.
| This compound Concentration (nM) | Peak Fold Increase in Dopamine (Mean ± SEM) |
| 10 | 4.5 ± 1.2 |
| 50 | 18.4 ± 9.6 |
| 100 | ~18 (extrapolated) |
Data sourced from Hathway et al., Br J Pharmacol, 1999.[1]
Experimental Protocols
In Vivo Microdialysis for Dopamine Sampling
This protocol describes the measurement of extracellular dopamine in the striatum of anesthetized rats following local administration of this compound via retrodialysis.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, 1 mM MgCl2, buffered to pH 7.4 with phosphate
-
This compound solutions (10 nM, 50 nM, 100 nM in aCSF)
-
Anesthetic (e.g., chloral hydrate)
-
Fraction collector
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the striatum.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min) using a syringe pump.
-
Baseline Collection: Allow for a stabilization period of at least 90 minutes. Collect baseline dialysate samples every 15 minutes into vials containing a small volume of antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.
-
This compound Administration (Retrodialysis): Switch the perfusion medium to the this compound solution for a defined period (e.g., 15 minutes).
-
Post-Administration Sampling: Continue collecting dialysate samples every 15 minutes for at least 2 hours to monitor the change in dopamine levels.
-
Sample Storage: Store collected samples at -80°C until analysis.
Dopamine Quantification by HPLC-ECD
This protocol outlines the analysis of dopamine concentrations in the collected microdialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase: e.g., sodium dihydrogen phosphate, octanesulfonic acid, EDTA, and methanol, adjusted to an acidic pH.
-
Dopamine standards of known concentrations
-
Perchloric acid
-
Autosampler
Procedure:
-
Standard Curve Preparation: Prepare a series of dopamine standards of known concentrations to generate a standard curve for quantification.
-
Sample Preparation: Thaw the collected microdialysate samples.
-
HPLC Analysis:
-
Set up the HPLC-ECD system with the appropriate column and mobile phase.
-
Inject a fixed volume of the standards and samples into the HPLC system using an autosampler.
-
The dopamine in the sample will be separated on the column and then oxidized at the electrode surface of the ECD, generating an electrical signal.
-
-
Data Analysis:
-
The peak area of the signal is proportional to the concentration of dopamine in the sample.
-
Quantify the dopamine concentration in the samples by comparing their peak areas to the standard curve.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Experimental Workflow for Measuring this compound Induced Dopamine Release
Caption: Workflow for in vivo microdialysis and dopamine analysis.
References
Application Notes and Protocols for BIM-23027 Studies in sst2-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell lines expressing the somatostatin receptor 2 (sst2) in studies involving the selective sst2 agonist, BIM-23027. This document outlines suitable cell lines, detailed experimental protocols for key assays, and the underlying signaling pathways.
Introduction to sst2 and this compound
The somatostatin receptor 2 (sst2) is a G-protein coupled receptor (GPCR) that mediates the biological effects of the hormone somatostatin. Its activation leads to the inhibition of various cellular processes, including hormone secretion and cell proliferation, making it a significant target in cancer therapy.[1][2] this compound is a selective peptide agonist for the sst2 receptor with a high affinity, exhibiting an EC50 of 0.32 nM.[3] Its specificity makes it a valuable tool for investigating sst2-mediated signaling and its potential as a therapeutic agent.
Recommended Cell Lines for sst2 Research
A variety of cell lines, both with endogenous and recombinant sst2 expression, are suitable for studying the effects of this compound. The choice of cell line will depend on the specific research question and the desired experimental system.
Table 1: Cell Lines Expressing sst2 Receptors
| Cell Line | Type | Origin | sst2 Expression | Recommended for |
| CHO-K1 | Recombinant | Chinese Hamster Ovary | Stably transfected | Receptor binding, cAMP assays, internalization studies[4][5] |
| HEK293 | Recombinant | Human Embryonic Kidney | Stably transfected | Signaling pathway analysis, internalization assays[4][6] |
| U2OS | Recombinant | Human Osteosarcoma | Stably transfected with GFP-tagged sst2 | Receptor internalization imaging[7][8] |
| BON | Endogenous | Human Pancreatic Neuroendocrine Tumor | High | Proliferation, apoptosis, and in vivo studies[9] |
| NCI-H69 | Endogenous | Human Small Cell Lung Cancer | High | Cell viability and proliferation assays[10] |
| A549 | Endogenous | Human Lung Carcinoma | Moderate to High | Investigating endogenous sst2 signaling |
| IMR32 | Endogenous | Human Neuroblastoma | Moderate to High | Studies in neuronal cell models |
| MCF-7 | Endogenous | Human Breast Adenocarcinoma | Moderate | Breast cancer-related sst2 research |
| DU-145 | Endogenous | Human Prostate Carcinoma | Moderate | Prostate cancer-related sst2 research |
Signaling Pathways of sst2 Activation
Activation of sst2 by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, sst2 activation can modulate ion channels, leading to a decrease in intracellular calcium levels.
A key aspect of sst2 signaling is the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[2] These phosphatases play a crucial role in the anti-proliferative effects of sst2 by dephosphorylating key components of growth factor signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. Activation of sst2 can ultimately lead to cell cycle arrest and apoptosis.[1]
Figure 1: Simplified sst2 signaling pathway upon activation by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound on sst2-expressing cells.
Receptor Binding Assay
This protocol determines the binding affinity of this compound to the sst2 receptor.
Workflow:
Figure 2: Workflow for a competitive radioligand binding assay.
Materials:
-
sst2-expressing cells (e.g., CHO-K1-sst2)
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled sst2 ligand (e.g., [125I]-Tyr11-SRIF-14 or [125I]-BIM-23027)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare cell membranes from sst2-expressing cells by homogenization and centrifugation.
-
In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to the inhibition constant (Ki).
Table 2: Representative Binding Affinity Data
| Compound | Cell Line | Radioligand | Ki (nM) |
| This compound | Rat Hippocampal Membranes | [125I]-BIM-23027 | ~0.3 |
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
sst2-expressing cells (e.g., CHO-K1-sst2)
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium
Procedure:
-
Plate sst2-expressing cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the sst2 receptor.
Workflow:
Figure 3: Workflow for a fluorescence-based receptor internalization assay.
Materials:
-
This compound
-
Cell culture medium
-
Formaldehyde or paraformaldehyde for cell fixation
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed U2OS-sst2-GFP cells in a glass-bottom 96-well plate.
-
Treat the cells with different concentrations of this compound.
-
Incubate for a specific time course (e.g., 15, 30, 60, 90 minutes) at 37°C.[8]
-
Fix the cells with 4% formaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the GFP-tagged sst2 from the plasma membrane to intracellular compartments.
-
Determine the EC50 for this compound-induced receptor internalization.
Table 3: Representative sst2 Internalization Data
| Agonist | Cell Line | Assay Method | EC50 |
| Somatostatin-28 | U2OS-sst2-GFP | Fluorescence Redistribution | 96.5 nM[7][8] |
| BIM-23244 | HEK293-sst2 | Immunocytochemistry | More potent than DTPA-octreotide[6] |
Cell Proliferation/Viability Assay
This assay assesses the anti-proliferative effects of this compound on cancer cell lines endogenously expressing sst2.
Materials:
-
sst2-expressing cancer cell lines (e.g., BON, NCI-H69)
-
This compound
-
Cell culture medium
-
MTT, XTT, or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach and resume growth (typically 24 hours).
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a prolonged period (e.g., 48-72 hours).[10]
-
Add the MTT, XTT, or CCK-8 reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for the anti-proliferative effect of this compound.
Table 4: Expected Outcomes of this compound Treatment
| Assay | Expected Effect of this compound | Measurable Parameter |
| Receptor Binding | Competitive displacement of radioligand | Ki or IC50 |
| cAMP Accumulation | Inhibition of forskolin-stimulated cAMP | EC50 |
| Receptor Internalization | Translocation of sst2 to intracellular vesicles | EC50 |
| Cell Proliferation | Inhibition of cell growth and viability | IC50 |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the pharmacological and biological effects of the selective sst2 agonist this compound. By utilizing the appropriate sst2-expressing cell lines and applying these detailed methodologies, researchers can effectively characterize the binding, signaling, and functional consequences of sst2 activation. This will aid in the further understanding of somatostatin receptor biology and the development of novel sst2-targeted therapeutics.
References
- 1. Somatostatin-receptor 2 (sst2)-mediated effects of endogenous somatostatin on exocrine and endocrine secretion of the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
Troubleshooting & Optimization
Technical Support Center: Agonist-Induced Internalization of sst2 Receptors with BIM-23027
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the agonist-induced internalization of the somatostatin receptor subtype 2 (sst2) using the selective agonist BIM-23027.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its specificity?
This compound is a selective and potent agonist for the somatostatin receptor subtype 2 (sst2).[1] It exhibits a high binding affinity for the sst2 receptor and is commonly used in research to study its physiological roles and internalization dynamics.
Q2: What is agonist-induced receptor internalization?
Agonist-induced receptor internalization is a cellular process where a receptor on the cell surface, upon binding to its agonist, is translocated into the cell's interior. This is a key mechanism for regulating signal transduction by limiting the number of receptors available for activation. For the sst2 receptor, this process is rapid, efficient, and reversible.[2][3]
Q3: Why is studying sst2 receptor internalization important?
The internalization of sst2 receptors is a critical process for the in vivo targeting of tumors expressing this receptor.[4] Radiolabeled somatostatin analogs that induce internalization can accumulate within tumor cells, which is a foundational principle for both imaging and radionuclide therapy of neuroendocrine tumors.[5] Understanding the internalization profile of agonists like this compound is crucial for the development of novel therapeutic agents.
Q4: What cell lines are suitable for studying sst2 receptor internalization?
Commonly used cell lines for sst2 internalization studies are those that endogenously express the receptor at sufficient levels or, more frequently, cell lines that have been stably transfected to express the sst2 receptor. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are frequently used for this purpose.[1][4][6]
Q5: How can sst2 receptor internalization be measured?
Several methods can be employed to measure sst2 receptor internalization, including:
-
Immunocytochemistry/Immunofluorescence: This qualitative and quantitative method uses antibodies to visualize the location of the sst2 receptor within the cell.[1][4][6]
-
ELISA-based assays: These quantitative assays can measure the amount of receptor remaining on the cell surface versus the internalized fraction.[1][4][6]
-
Radioligand binding assays: By using a radiolabeled agonist like [125I]-BIM-23027, the amount of internalized radioactivity can be quantified.[7][8]
Quantitative Data
Table 1: Binding Profile of this compound and Other Somatostatin Analogs
| Compound | Receptor Subtype Affinity (IC50 or EC50 in nM) | Notes |
| sst1 | sst2 | |
| This compound | >1000 | 0.32 |
| Somatostatin-14 | 1.5 | 0.2 |
| Octreotide | >1000 | 0.6 |
| BIM-23244 | >1000 | 0.05 |
Note: Affinity values can vary depending on the experimental conditions and cell type used.
Experimental Protocols
Detailed Protocol for Immunofluorescence-Based sst2 Receptor Internalization Assay
This protocol is adapted for HEK293 or CHO-K1 cells stably expressing the sst2 receptor.
Materials:
-
HEK293-sst2 or CHO-K1-sst2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated coverslips in a 24-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against sst2 receptor
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed sst2-expressing cells onto poly-D-lysine coated coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours in serum-free medium.
-
Agonist Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentrations in serum-free medium.
-
Aspirate the medium from the wells and add the this compound containing medium. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. A negative control (vehicle only) should be included.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-sst2 antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Visualization:
-
Carefully mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. In untreated cells, sst2 receptors should be localized at the plasma membrane. Upon treatment with this compound, a punctate, perinuclear staining pattern should be observed, indicating internalization.[9]
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in sst2 Receptor Internalization Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak internalization observed | Cellular Issues: - Low sst2 receptor expression. - Cells are unhealthy or over-confluent. | - Verify receptor expression via Western blot or qPCR. - Use cells at a lower passage number. - Ensure cells are at 70-80% confluency. |
| Reagent Issues: - this compound is degraded or at an incorrect concentration. - Primary antibody is not working or used at a suboptimal dilution. | - Prepare fresh this compound dilutions. - Perform a dose-response curve to determine the optimal agonist concentration. - Titrate the primary antibody to find the optimal concentration. - Include a positive control for the antibody. | |
| Protocol Issues: - Incubation time with this compound is too short. | - Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes). | |
| High background staining | Antibody Issues: - Primary or secondary antibody concentration is too high. - Non-specific binding of antibodies. | - Decrease the concentration of the antibodies. - Increase the blocking time and/or use a different blocking agent. - Ensure adequate washing steps. |
| Fixation/Permeabilization Issues: - Inadequate fixation or over-permeabilization. | - Optimize fixation and permeabilization times and reagent concentrations. | |
| Inconsistent results between experiments | Experimental Variability: - Inconsistent cell density. - Variation in incubation times or temperatures. - Different passage numbers of cells used. | - Standardize cell seeding density. - Use timers and calibrated incubators. - Use cells within a narrow passage number range for all experiments. |
| Receptor staining is diffuse and not localized to the membrane in control cells | Cell Health/Fixation Issues: - Cells are not well-adhered or are unhealthy. - Fixation protocol is not optimal. | - Ensure proper coating of coverslips. - Try a different fixation method (e.g., methanol fixation). |
Visualizations
Caption: sst2 Receptor Signaling Pathway upon this compound Binding.
Caption: Experimental Workflow for Immunofluorescence Internalization Assay.
Caption: Troubleshooting Decision Tree for sst2 Internalization Issues.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Fates of endocytosed somatostatin sst2 receptors and associated agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: sst2 Agonist BIM-23027
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sst2 agonist BIM-23027.
Important Preliminary Note: Compound Name Clarification
It is critical to distinguish the somatostatin analog This compound from the pro-apoptotic protein BIM (Bcl-2-like 11). Searches for "BIM" may yield results related to the protein's role in apoptosis. This guide pertains exclusively to the sst2 agonist peptide, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the somatostatin receptor subtype 2 (sst2).[1][2] Upon binding to sst2, a G-protein coupled receptor (GPCR), it typically initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the stimulation of sst2 receptor-mediated signaling pathways. A notable reported effect is the potent stimulation of dopamine release in the striatum, which is mediated by a glutamate-dependent mechanism.[2]
Q3: Is this compound selective for the sst2 receptor over other somatostatin receptor subtypes?
Q4: What is the difference between this compound and BIM-23127?
A4: this compound and BIM-23127 are structurally related somatostatin analogs, but they have different pharmacological profiles. While this compound is a selective sst2 agonist, BIM-23127 has been shown to have significant off-target activities, including potent antagonism at urotensin-II receptors and affinity for neuromedin B and μ-opioid receptors.[3][4][5] Due to their structural similarity, researchers should be aware of the potential for overlapping, yet distinct, pharmacological effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Agonist Activity
Possible Cause:
-
Compound Degradation: Peptides like this compound can be susceptible to degradation if not stored or handled properly.
-
Incorrect Concentration: Errors in calculating the final concentration of the agonist in your assay.
-
Cell System Issues: Low or absent expression of sst2 receptors in your cell line or tissue preparation.
-
Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor downregulation or desensitization.[6]
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure this compound has been stored under the recommended conditions (typically -20°C or -80°C, desiccated).
-
Prepare fresh stock solutions in an appropriate solvent. For in vivo use, consider the vehicle's compatibility.
-
If possible, verify the compound's purity and concentration using analytical methods like HPLC and mass spectrometry.
-
-
Confirm sst2 Receptor Expression:
-
Use RT-qPCR or Western blotting to confirm the expression of sst2 receptors in your experimental model.
-
Consider using a positive control cell line with known high expression of sst2.
-
-
Optimize Assay Conditions:
-
Perform a dose-response curve to determine the optimal concentration range for this compound in your system.
-
Minimize pre-incubation times to avoid receptor desensitization.
-
Include a known sst2 agonist (e.g., somatostatin-14) as a positive control.
-
Issue 2: Unexpected or Off-Target Effects Observed
Possible Cause:
-
Cross-reactivity with other receptors: While this compound is reported as sst2 selective, unexpected effects may arise from interactions with other receptors. A closely related analog, BIM-23127, shows affinity for urotensin-II, neuromedin B, and μ-opioid receptors.[3][4][5]
-
Functional Selectivity (Biased Agonism): The agonist may preferentially activate certain downstream signaling pathways over others in a cell-type-specific manner.
-
Interaction with the Pro-apoptotic Protein BIM: In experiments involving cell viability or apoptosis, ensure that the observed effects are not due to confusion with the endogenous protein BIM.
Troubleshooting Steps:
-
Investigate Potential Off-Target Interactions:
-
If your experimental system expresses urotensin-II, neuromedin B, or opioid receptors, consider that the observed effects might be mediated through these off-targets.
-
Use selective antagonists for these receptors to see if the unexpected effect is blocked. For example, a urotensin-II receptor antagonist could be used to test for involvement of this pathway.
-
-
Characterize the Signaling Pathway:
-
Use specific inhibitors of downstream signaling molecules (e.g., adenylyl cyclase inhibitors, G-protein inhibitors) to dissect the pathway being activated by this compound in your system.
-
-
Control for Non-Specific Effects:
-
Include a structurally related but inactive peptide as a negative control.
-
In cell viability assays, use molecular techniques (e.g., siRNA against BIM protein) to confirm the effect is sst2-mediated and not related to the pro-apoptotic BIM protein.
-
Data Summary
Table 1: Pharmacological Profile of BIM-23127 (a structurally related analog)
| Receptor Target | Reported Activity | Affinity (Ki or pA2) | Reference(s) |
| Neuromedin B Receptor (NMB-R) | Antagonist | Ki = 20.9 nM | [4] |
| Urotensin-II Receptor (UT) | Potent Antagonist | pA2 = 7.5 - 7.7 | [3][4] |
| μ-Opioid Receptor | Displays Affinity | Not specified | [4] |
| Gastrin-Releasing Peptide Receptor | Low Affinity | Ki > 10,000 nM | [4] |
This table provides data for BIM-23127 and is intended to guide troubleshooting for potential off-target effects of the structurally similar this compound.
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol can be used to determine the binding affinity of this compound to the sst2 receptor and to assess its selectivity against other receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., CHO-K1 cells transfected with human sst2).
-
Radioligand with known affinity for the target receptor (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14).
-
This compound and other unlabeled competitor ligands.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and serial dilutions of this compound or other unlabeled ligands.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the sst2 receptor.
-
Forskolin or another adenylyl cyclase activator.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ for the inhibition of cAMP accumulation.
Visualizations
Caption: On-target signaling pathway of the sst2 agonist this compound.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The neuromedin B receptor antagonist, BIM-23127, is a potent antagonist at human and rat urotensin-II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIM 23127 | CAS 160161-61-5 | Tocris Bioscience [tocris.com]
- 5. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BIM-23027 Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective somatostatin receptor 2 (sst2) agonist, BIM-23027, in long-term animal studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in long-term rodent studies?
A definitive universal starting dose for long-term studies with this compound has not been established. However, based on preclinical studies with similar somatostatin analogs, a pilot dose-finding study is strongly recommended.
For initial dose-ranging experiments, consider the following based on administration route:
-
Intracerebroventricular (ICV) Infusion: A study using the pansomatostatin agonist ODT8-SST in rats utilized a chronic infusion of 5 μ g/rat/day .[1] This can serve as a starting point for direct central nervous system administration.
-
Systemic Administration (Subcutaneous or Intraperitoneal): In mice, doses of somatostatin analogs ranging from 1 µ g/mouse/day to 50 µ g/mouse twice daily have been used in short-term and anti-tumor studies.[2][3] For a long-term study, it is advisable to start at the lower end of this range and escalate based on tolerability and desired biological effect. A study on the sst2 agonist, S-346-011, used doses of 3 and 10 µ g/mouse intraperitoneally to study visceral hypersensitivity.[4][5]
A suggested starting point for a subcutaneous dose-finding study in mice could be 1-5 µg/kg/day, with careful monitoring for adverse effects before dose escalation.
2. How should I prepare and administer this compound for long-term studies?
For long-term studies, consistent and sterile preparation is critical.
-
Reconstitution: Reconstitute lyophilized this compound in a sterile, pyrogen-free vehicle such as saline or phosphate-buffered saline (PBS). The solubility of the specific batch of this compound should be confirmed with the manufacturer.
-
Storage: Store the reconstituted solution at the recommended temperature (typically -20°C or -80°C) in aliquots to avoid repeated freeze-thaw cycles.
-
Administration: For subcutaneous or intraperitoneal injections, use a new sterile syringe and needle for each animal to prevent infection. For continuous infusion via osmotic pumps, ensure aseptic surgical technique during implantation.
3. What are the potential adverse effects of chronic this compound administration in animals?
Based on studies with other somatostatin analogs, potential side effects to monitor during long-term administration include:
-
Gastrointestinal Issues: Diarrhea, steatorrhea (fatty stools), and abdominal cramping are the most commonly reported side effects in humans and should be monitored in animals through regular observation of feces and general behavior.[6]
-
Metabolic Changes: Somatostatin analogs can affect glucose homeostasis. Monitor blood glucose levels, especially during the initial phase of the study. One sst2-selective nonpeptide agonist was shown to decrease glucagon and glucose levels in rats.[7]
-
Gallbladder Issues: Cholelithiasis (gallstones) has been observed with long-term somatostatin analog use in clinical settings.
-
Neurotoxicity: High intrathecal doses (100 µg) of a somatostatin analog, BIM 23003, have been shown to cause neurotoxicity in rats.[8] This highlights the importance of careful dose selection and route of administration.
-
Changes in Body Weight: Continuous infusion of a somatostatin analog in rats has been shown to suppress body weight gain.[9]
4. What parameters should I monitor during a long-term study with this compound?
Regular monitoring is crucial to ensure animal welfare and data quality.
| Parameter | Frequency | Rationale |
| Clinical Observations | Daily | Monitor for changes in behavior, posture, activity level, and signs of pain or distress. |
| Body Weight | At least twice weekly | To assess general health and detect potential treatment-related effects. |
| Food and Water Intake | Weekly (or more frequently if changes are observed) | To monitor for effects on appetite and hydration. |
| Fecal Consistency | Daily observation | To detect gastrointestinal side effects such as diarrhea. |
| Blood Glucose | Baseline, and then periodically (e.g., weekly for the first month, then monthly) | To monitor for effects on glucose metabolism. |
| Complete Blood Count (CBC) and Blood Chemistry | Baseline, mid-study, and termination | To assess overall health, including liver and kidney function. |
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Animal Mortality | - Overdose- Contaminated injection solution- Improper administration technique | - Immediately halt dosing in the affected cohort.- Review dosage calculations and preparation protocols.- Culture the injection solution for microbial contamination.- Perform a necropsy on the deceased animal(s) to determine the cause of death. |
| Significant Weight Loss | - Reduced food/water intake due to drug side effects- Dehydration from diarrhea | - Measure food and water consumption.- Provide supportive care (e.g., hydration fluids).- Consider reducing the dose or temporarily halting treatment. |
| Persistent Diarrhea | - Gastrointestinal side effect of this compound | - Lower the dose of this compound.- Ensure adequate hydration.- Consult with a veterinarian about potential supportive treatments. |
| Lack of Expected Biological Effect | - Insufficient dose- Incorrect route of administration- Degradation of the compound | - Increase the dose in a stepwise manner, carefully monitoring for toxicity.- Verify that the chosen administration route is appropriate for the target tissue.- Check the storage conditions and age of the this compound stock solution. Prepare a fresh solution. |
Experimental Protocols
Protocol 1: Dose-Finding Study for Subcutaneous Administration of this compound in Mice
-
Animal Model: Use a sufficient number of age- and sex-matched mice (e.g., C57BL/6, n=5 per group).
-
Dose Groups:
-
Group 1: Vehicle control (e.g., sterile saline)
-
Group 2: 1 µg/kg/day this compound
-
Group 3: 5 µg/kg/day this compound
-
Group 4: 10 µg/kg/day this compound
-
Group 5: 25 µg/kg/day this compound
-
-
Administration: Administer the assigned dose subcutaneously once daily for 14 days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Measure blood glucose at baseline and on days 7 and 14.
-
At the end of the 14-day period, collect blood for CBC and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits the desired biological effect without significant toxicity.
Visualizations
Caption: this compound signaling via the sst2 receptor.
Caption: Workflow for a long-term animal study with this compound.
References
- 1. Chronic injection of pansomatostatin agonist ODT8-SST differentially modulates food intake and decreases body weight gain in lean and diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A somatostatin analogue (SMS 201-995) alters the toxicity of 5-fluorouracil in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Intrathecal somatostatin, somatostatin analogs, substance P analog and dynorphin A cause comparable neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crinetics.com [crinetics.com]
Technical Support Center: BIM-23027 Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of the selective somatostatin receptor 2 (sst2) agonist, BIM-23027, in various solvent solutions. Understanding the stability of this peptide is critical for ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For optimal long-term stability, lyophilized this compound powder should be stored at -20°C for up to one year, or at -80°C for up to two years. It is crucial to keep the product sealed and away from moisture.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for a maximum of six months, or at -20°C for up to one month. To maintain stability, ensure the container is sealed to prevent moisture contamination. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q3: In which solvents can I dissolve this compound?
A3: Based on available data for similar peptides, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and 20% acetonitrile in water. For aqueous solutions, the choice of buffer and pH is critical for stability.
Q4: Are there any solvents I should avoid when working with this compound?
A4: While this compound does not contain cysteine or methionine residues, which are known to be unstable in DMSO, it is always good practice to use high-purity, anhydrous-grade solvents to minimize degradation. For aqueous solutions, certain buffers like phosphate and citrate can accelerate the degradation of somatostatin analogues, especially at neutral or slightly alkaline pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Peptide degradation due to improper storage or handling. | 1. Ensure lyophilized peptide and stock solutions are stored at the correct temperatures (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare fresh solutions for critical experiments. 4. Verify the stability of the peptide in your specific experimental buffer and conditions. |
| Precipitation of the peptide upon dilution in aqueous buffer | The peptide's solubility limit has been exceeded, or the pH of the buffer is not optimal for solubility. | 1. First, dissolve the peptide in a small amount of an organic solvent like DMSO. 2. Slowly add the aqueous buffer to the peptide concentrate while vortexing. 3. If precipitation persists, consider adjusting the pH of the aqueous buffer. For somatostatin analogues, a slightly acidic pH (around 4.0-5.0) often improves both solubility and stability. |
| Gradual loss of potency in a multi-day experiment | The peptide is degrading in the experimental medium at the incubation temperature. | 1. If possible, add the peptide to the experimental system fresh each day. 2. If long-term incubation is necessary, perform a stability study of this compound under your specific experimental conditions (medium, temperature, light exposure) to understand its degradation rate. 3. Consider using a more stable formulation or delivery system if significant degradation occurs. |
Stability Data in Different Solvent Solutions
Table 1: Stability of Octastatin in Various Aqueous Buffers at 37°C
| Buffer (0.1 M) | pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| Acetate | 4.0 | 0.012 | 57.8 |
| Acetate | 5.0 | 0.025 | 27.7 |
| Phosphate | 6.0 | 0.048 | 14.4 |
| Phosphate | 7.0 | 0.091 | 7.6 |
| Phosphate | 8.0 | 0.154 | 4.5 |
| Citrate | 4.0 | 0.033 | 21.0 |
| Glutamate | 4.0 | 0.010 | 69.3 |
Data is extrapolated and interpreted from studies on the similar somatostatin analogue, Octastatin. This information should be used as a guideline, and it is recommended to perform specific stability studies for this compound in your experimental system.
Note on Organic Solvents:
-
DMSO: Generally, peptides are relatively stable in anhydrous DMSO when stored at low temperatures. However, the presence of water can lead to hydrolysis over time.
-
Acetonitrile: Acetonitrile is a common solvent for peptide purification and analysis and is generally considered suitable for short-term storage of stock solutions when mixed with water.
Experimental Protocols
Protocol for Assessing Peptide Stability in Aqueous Buffers
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Lyophilized this compound
- High-purity water
- Selected buffer components (e.g., sodium acetate, acetic acid)
- HPLC system with a C18 column
- Mobile phases (e.g., Acetonitrile and water with 0.1% Trifluoroacetic Acid)
- Incubator or water bath
2. Procedure:
- Preparation of Buffer Solution: Prepare the desired buffer at the target pH and concentration (e.g., 0.1 M Acetate buffer, pH 4.0).
- Preparation of Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in the prepared buffer to a known concentration (e.g., 1 mg/mL).
- Incubation: Aliquot the peptide solution into several sealed vials and place them in an incubator at a constant temperature (e.g., 37°C).
- Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from the incubator.
- HPLC Analysis:
- Inject a fixed volume of the sample onto the HPLC system.
- Run a suitable gradient to separate the intact peptide from any degradation products.
- Monitor the elution profile at a wavelength of 214 nm or 280 nm.
- Data Analysis:
- Determine the peak area of the intact this compound at each time point.
- Plot the natural logarithm of the percentage of the remaining peptide against time.
- The degradation rate constant (k) is the negative of the slope of the linear regression line.
- Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizations
Technical Support Center: Experiments Using BIM-23027
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23027, a selective somatostatin receptor subtype 2 (sst2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peptide agonist for the somatostatin receptor subtype 2 (sst2)[1]. Its primary mechanism of action is to bind to and activate sst2, a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades, leading to various cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channel activity, and regulation of hormone secretion[1][2].
Q2: What is the binding affinity of this compound for the sst2 receptor?
A2: this compound exhibits high affinity for the sst2 receptor, with a reported EC50 value of 0.32 nM[1][3].
Q3: Is this compound selective for the sst2 receptor?
A3: this compound is known to be highly selective for the sst2 receptor. However, like many receptor ligands, at higher concentrations, it may exhibit off-target binding to other somatostatin receptor subtypes. It is crucial to use the lowest effective concentration to minimize off-target effects.
Q4: How should I prepare and store this compound?
A4: As a synthetic peptide, this compound should be handled with care to maintain its stability and activity.
-
Storage: Lyophilized powder should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles[4].
-
Reconstitution: For in vitro experiments, this compound can be reconstituted in sterile, nuclease-free water or a buffer appropriate for your assay. For in vivo studies, sterile saline is a common vehicle. The use of a small amount of a solubilizing agent like DMSO may be necessary for higher concentrations, but its compatibility with the experimental system must be verified.
Troubleshooting Common Issues
This section addresses specific issues that may arise during experiments with this compound.
In Vitro Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cellular response (e.g., in cAMP or ERK phosphorylation assays) | 1. Peptide Degradation: Improper storage or handling can lead to the degradation of this compound[4].2. Low Receptor Expression: The cell line used may not express sufficient levels of the sst2 receptor.3. Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or cell density, can affect the response[5].4. Mycoplasma Contamination: Mycoplasma can alter cellular signaling pathways. | 1. Peptide Integrity: Ensure proper storage and handling. Use freshly prepared solutions for critical experiments.2. Receptor Expression: Verify sst2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.3. Assay Optimization: Optimize incubation time, cell density, and agonist concentration. Perform a dose-response curve to determine the optimal concentration of this compound.4. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. |
| High background signal or inconsistent results | 1. Peptide Aggregation: Peptides can aggregate at high concentrations or in certain buffers, leading to non-specific effects.2. Off-Target Effects: High concentrations of this compound may lead to binding to other somatostatin receptor subtypes or unrelated receptors.3. Reagent Variability: Inconsistent reagent quality or preparation can introduce variability. | 1. Solubility and Aggregation: Prepare fresh solutions and visually inspect for precipitation. Consider using a different buffer or a brief sonication to aid dissolution.2. Concentration Optimization: Use the lowest effective concentration of this compound as determined by a dose-response curve.3. Reagent Consistency: Use high-quality reagents and maintain consistent preparation protocols. |
| Unexpected agonist-to-antagonist switch at high concentrations | Receptor Desensitization/Internalization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, reducing the overall response. | Time-Course and Concentration-Response Studies: Perform experiments to determine the optimal stimulation time and concentration to avoid receptor desensitization. Consider using shorter incubation times. |
Receptor Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low specific binding | 1. Inactive Radioligand: The radiolabeled ligand may have degraded.2. Low Receptor Density: The cell membranes or tissue homogenates may have a low concentration of sst2 receptors.3. Incorrect Buffer Composition: The binding buffer may not be optimal for receptor-ligand interaction. | 1. Radioligand Quality: Check the age and storage conditions of the radioligand. Purchase fresh radioligand if necessary.2. Receptor Source: Use a cell line known to express high levels of sst2 or enrich the receptor preparation.3. Buffer Optimization: Optimize buffer pH, ionic strength, and divalent cation concentrations. |
| High non-specific binding | 1. Radioligand Sticking: The radioligand may be binding to the filter paper, tubes, or other surfaces.2. Hydrophobic Interactions: The radioligand may be interacting non-specifically with lipids in the membrane preparation. | 1. Filter Pre-treatment: Pre-soak filters in a solution of polyethyleneimine (PEI) to reduce non-specific binding.2. Blocking Agents: Include bovine serum albumin (BSA) in the binding buffer to reduce hydrophobic interactions.3. Washing Steps: Optimize the number and duration of washing steps to remove unbound radioligand. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected physiological effect | 1. Poor Bioavailability: The route of administration may not be optimal, or the peptide may be rapidly cleared from circulation.2. Incorrect Dosing: The dose of this compound may be too low to elicit a response. | 1. Route of Administration: Consider different administration routes (e.g., intravenous, subcutaneous, intraperitoneal) to improve bioavailability.2. Dose-Response Study: Perform a dose-response study to determine the optimal in vivo dose. |
| Adverse or unexpected side effects | 1. Off-Target Effects: The dose may be too high, leading to activation of other somatostatin receptors or other signaling pathways.2. Immune Response: As a peptide, there is a potential for an immune response with repeated administration. | 1. Dose Optimization: Use the lowest effective dose to minimize off-target effects.2. Vehicle Control: Always include a vehicle-treated control group to assess baseline responses. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Receptor | Cell Line/System | Reference |
| EC50 | 0.32 nM | sst2 | - | [1][3] |
| EC50 | 0.29 nM | sst2 | Rat colonic mucosal membranes | [1] |
Table 2: Comparative Binding Affinities of Somatostatin Analogs (IC50, nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| Somatostatin-14 | >1000 | 0.3 | 15.3 | >1000 | 2.5 |
| This compound | >1000 | 0.32 | >1000 | >1000 | >1000 |
| Octreotide | >1000 | 0.6 | 63.8 | >1000 | 6.8 |
| Lanreotide | >1000 | 1.1 | 142 | >1000 | 11.2 |
Note: Data compiled from various sources and may vary depending on the experimental conditions.
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP accumulation by this compound in cells expressing the sst2 receptor.
Materials:
-
Cells expressing sst2 receptor (e.g., CHO-sst2, AtT-20)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Agonist Treatment: Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (to stimulate adenylyl cyclase) and IBMX to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit[6][7].
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the activation of the MAPK/ERK pathway by this compound.
Materials:
-
Cells expressing sst2 receptor
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency and then serum-starve overnight.
-
Agonist Stimulation: Treat the cells with different concentrations of this compound for a predetermined optimal time (typically 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system[8][9].
-
-
Re-probing for Total ERK: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Constitutive somatostatin receptor activity determines tonic pituitary cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BIM-23027 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the selective somatostatin receptor subtype 2 (sst2) agonist, BIM-23027.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the somatostatin receptor subtype 2 (sst2).[1] Its mechanism of action involves binding to and activating sst2, a G-protein coupled receptor (GPCR). This activation can lead to various downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and stimulation of protein tyrosine phosphatases. In specific experimental systems, this compound has been shown to stimulate dopamine release and inhibit electrogenic ion transport.[1]
Q2: What are the most common sources of variability in this compound experiments?
A2: Variability in experiments with this compound and other sst2 agonists can arise from several factors:
-
Cell Line-Specific Expression of sst2: The density of sst2 receptors can vary significantly between different cell lines and even between passages of the same cell line. This can lead to inconsistent responses to this compound.
-
Receptor Desensitization and Internalization: Prolonged or high-concentration exposure to agonists like this compound can lead to receptor desensitization (uncoupling from G-proteins) and internalization (removal from the cell surface), reducing the cellular response over time.
-
Biased Agonism: Different agonists acting on the same receptor can preferentially activate certain downstream signaling pathways over others. While this compound is a potent sst2 agonist, the specific signaling cascade it activates may differ depending on the cellular context.
-
Reagent Stability and Handling: As a peptide-based compound, the stability of this compound in solution is critical. Improper storage or handling can lead to degradation and loss of activity.
-
Off-Target Effects: While this compound is highly selective for sst2, at very high concentrations, the possibility of binding to other somatostatin receptor subtypes or other unrelated receptors cannot be entirely ruled out.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the compound in a suitable solvent such as sterile water or DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Once in solution, store aliquots at -20°C or -80°C for long-term use. Before use, gently thaw the aliquot and dilute it to the final working concentration in the appropriate assay buffer. Always ensure the final concentration of the solvent (e.g., DMSO) in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells/experiments | Inconsistent cell density or passage number. | Standardize cell seeding density and use cells within a narrow passage number range for all experiments. |
| sst2 receptor expression levels vary. | Periodically verify sst2 expression levels in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Reagent degradation. | Prepare fresh dilutions of this compound from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Lower than expected or no response to this compound | Low or absent sst2 receptor expression in the chosen cell model. | Confirm sst2 expression in your cell line. Consider using a positive control cell line known to express high levels of sst2. |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific assay and cell type. | |
| Receptor desensitization due to prolonged incubation. | Optimize the incubation time. For short-term signaling events, a shorter incubation period may be sufficient and minimize desensitization. | |
| Inactive compound. | Purchase this compound from a reputable supplier and handle it according to the manufacturer's instructions. | |
| Inconsistent results in dopamine release assays | Variability in cell health or differentiation status of neuronal cultures. | Ensure consistent culture conditions and use a standardized differentiation protocol for iPSC-derived neurons.[2] |
| Issues with the detection method (e.g., HPLC-ECD). | Calibrate the HPLC-ECD system regularly and include internal standards to control for variability in sample processing and detection.[2] | |
| Variable short-circuit current (Isc) in Ussing chamber experiments | Poor tissue mounting or leaky seals. | Ensure the tissue is mounted securely and evenly in the Ussing chamber to prevent leaks.[3][4] |
| Fluctuations in temperature or buffer composition. | Maintain a constant temperature (typically 37°C) and ensure that the buffer composition and pH are consistent on both sides of the tissue.[3][5] | |
| Tissue viability issues. | Use fresh tissue and handle it gently during preparation. Monitor the transepithelial electrical resistance (TEER) as an indicator of tissue health.[4] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published in vitro experiments. Note that optimal concentrations and incubation times may vary depending on the specific experimental conditions.
| Parameter | Value | Assay System | Reference |
| EC50 (sst2 receptor) | 0.32 nM | Receptor binding assay | [1] |
| Effective Concentration (Dopamine Release) | 10 - 100 nM | Not specified | [1] |
| Incubation Time (Dopamine Release) | 90 minutes | Not specified | [1] |
| EC50 (Inhibition of Short-Circuit Current) | 0.29 nM | Rat colonic mucosa | [1] |
| Effective Concentration (Inhibition of Short-Circuit Current) | 30 nM | Rat colonic mucosa | [1] |
| Incubation Time (Inhibition of Short-Circuit Current) | 30 minutes | Rat colonic mucosa | [1] |
Experimental Protocols
Dopamine Release Assay (General Protocol)
This protocol provides a general framework for measuring dopamine release from cultured cells (e.g., PC12 cells or iPSC-derived dopaminergic neurons) in response to this compound.
Materials:
-
Cultured cells expressing sst2 receptors
-
This compound
-
Ringer's Buffer (or other appropriate physiological salt solution)
-
Perchloric acid (PCA)
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Carefully aspirate the culture medium.
-
Wash the cells once with 100 µL of Phosphate Buffered Saline (PBS).[2]
-
Pre-incubate the cells with Ringer's buffer for a defined period to establish a baseline.
-
Replace the buffer with fresh Ringer's buffer containing various concentrations of this compound or a vehicle control. A typical concentration range to test would be 1 nM to 1 µM.
-
Incubate for a specified time (e.g., 90 minutes).[1]
-
Collect the supernatant from each well and transfer it to a tube containing perchloric acid to stabilize the dopamine.[2]
-
Analyze the dopamine content in the supernatant using HPLC-ECD.
-
Normalize the dopamine release to the total protein content or cell number in each well.
Electrogenic Ion Transport Assay (Ussing Chamber)
This protocol describes the measurement of short-circuit current (Isc) in an Ussing chamber, a technique used to study ion transport across epithelial tissues.
Materials:
-
Freshly isolated epithelial tissue (e.g., rat distal colon)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Krebs-Ringer bicarbonate buffer
-
This compound
-
Carbachol (or other secretagogue)
Procedure:
-
Prepare and equilibrate the Krebs-Ringer bicarbonate buffer by gassing with 95% O2 / 5% CO2 and warming to 37°C.[3]
-
Carefully dissect and mount the epithelial tissue between the two halves of the Ussing chamber, ensuring a tight seal.[6]
-
Fill both the apical and basolateral chambers with the equilibrated buffer.
-
Allow the tissue to equilibrate for 20-30 minutes, monitoring the potential difference (PD) and transepithelial electrical resistance (TEER).
-
Clamp the voltage across the tissue to 0 mV and continuously record the short-circuit current (Isc).
-
Once a stable baseline Isc is achieved, add this compound to the basolateral side of the tissue at the desired concentration (e.g., 30 nM).[1]
-
After a 30-minute incubation with this compound, stimulate ion secretion by adding a secretagogue like carbachol to the basolateral side.[1]
-
Record the change in Isc in response to the secretagogue. The inhibitory effect of this compound is determined by comparing the Isc response in its presence to the response in its absence (vehicle control).
Visualizations
Caption: Signaling pathway of this compound via the sst2 receptor.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BIM-23027 In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using BIM-23027 in in vivo experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy or high variability in our in vivo model. What are the potential causes?
A1: Lower than expected efficacy or high variability in in vivo studies with this compound can stem from several factors related to its nature as a peptide-based somatostatin analog. Consider the following:
-
Compound Stability and Degradation: Peptides are susceptible to rapid degradation by proteases in plasma and tissues, leading to a short in vivo half-life.[1][2] This can result in reduced exposure of the target tissue to the active compound.
-
Troubleshooting:
-
Vehicle Formulation: Ensure the formulation vehicle is optimized for peptide stability. Avoid components that can accelerate degradation.
-
Dosing Regimen: A short half-life may necessitate more frequent administration or the use of continuous delivery methods like osmotic pumps to maintain therapeutic concentrations.[3]
-
Handling: Strictly follow recommended storage and handling procedures. Avoid repeated freeze-thaw cycles.
-
-
-
Animal Model and Target Expression: The efficacy of this compound is dependent on the expression of its target, the somatostatin receptor subtype 2 (sst2), in the selected animal model.
-
Troubleshooting:
-
Receptor Expression Analysis: Confirm sst2 expression in your tumor or target tissue model using techniques like immunohistochemistry (IHC) or PET imaging with radiolabeled somatostatin analogs.[4]
-
Model Selection: Ensure the chosen animal model is appropriate and has been previously validated for responsiveness to somatostatin analogs.
-
-
-
Pharmacokinetics and Bioavailability: Peptides often exhibit poor membrane permeability and rapid clearance, which can limit their bioavailability and target tissue accumulation.[2][3]
-
Troubleshooting:
-
Route of Administration: The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) can significantly impact bioavailability. Subcutaneous or intravenous routes are often preferred for peptides over oral administration.
-
Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies to determine the concentration-time profile of this compound in your model to optimize dosing.
-
-
Q2: How should we prepare this compound for in vivo administration?
A2: Proper preparation and formulation are critical for the successful in vivo application of this compound.
-
Solubility: Refer to the manufacturer's datasheet for solubility information. If not readily soluble in standard buffers like saline or PBS, co-solvents such as DMSO or specific buffering agents may be required. However, be mindful of the potential toxicity of organic solvents in your animal model.
-
Vehicle Selection: The choice of vehicle should ensure the stability of the peptide. For subcutaneous or intravenous injection, sterile isotonic solutions are standard. For sustained release, specialized formulations may be necessary.
-
Sterility: Ensure all preparations are sterile to prevent infection at the injection site. Use aseptic techniques and sterile filtration where appropriate.
Q3: We are observing unexpected side effects or toxicity in our animal models. What could be the cause?
A3: While somatostatin analogs are generally well-tolerated, off-target effects or issues with the formulation can lead to adverse events.
-
Off-Target Effects: this compound is a selective sst2 agonist, but at high concentrations, it could potentially interact with other somatostatin receptor subtypes, leading to unintended physiological responses. Somatostatin analogs can influence the secretion of various hormones, which might lead to metabolic changes.[5]
-
Troubleshooting:
-
Dose-Response Study: Conduct a dose-response study to identify the optimal therapeutic window with minimal side effects.
-
Monitor Physiological Parameters: Closely monitor animals for changes in weight, behavior, and relevant blood chemistry parameters.
-
-
-
Formulation Toxicity: The vehicle or any excipients used in the formulation could be contributing to the observed toxicity.
-
Troubleshooting:
-
Vehicle Control Group: Always include a vehicle-only control group in your study to differentiate between compound-related and formulation-related effects.
-
-
-
Immunogenicity: Although less common with smaller peptides, there is a potential for an immune response, especially with long-term administration.[2]
-
Troubleshooting:
-
Monitor for Immune Reactions: Observe for signs of an immune reaction at the injection site or systemic inflammatory responses.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available in vitro studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Tissue System | Reference |
| EC₅₀ (sst2 Receptor) | 0.32 nM | Not specified | [6][7] |
| EC₅₀ (Inhibition of Carbachol-stimulated Ion Transport) | 0.29 nM | Rat colonic mucosa | [6][7] |
Table 2: Effects of this compound on Dopamine Levels
| Concentration | Duration | Effect | Reference |
| 10, 50, and 100 nM | 90 min | Significantly increases dopamine levels | [6][7] |
Experimental Protocols
Protocol: General In Vivo Efficacy Study of this compound in a Xenograft Tumor Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) appropriate for the xenograft model.
-
Tumor Cell Implantation: Subcutaneously implant tumor cells known to express sst2. Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Group Allocation: Randomize animals into treatment and control groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Compound Preparation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for subcutaneous injection).
-
Administration: Administer this compound and vehicle according to the planned dosing schedule (e.g., daily subcutaneous injections).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Analyze tumor growth inhibition, changes in body weight, and any other relevant endpoints.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound via the sst2 receptor.
Experimental Workflow
Caption: General workflow for an in vivo xenograft study.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 【this compound】this compound CAS号:78981-49-4【结构式 性质 活性】-化源网 [chemsrc.com]
Technical Support Center: Overcoming Solubility Challenges of BIM-23027 and Other Peptide-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with peptide-based compounds like BIM-23027.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a selective agonist for the somatostatin receptor subtype 2 (sst2).[1] Like many peptide-based compounds, this compound can exhibit poor aqueous solubility due to its amino acid composition and potential for secondary structure formation, which can lead to aggregation. Overcoming these solubility challenges is crucial for its effective use in in-vitro and in-vivo studies.
Q2: What are the initial steps to take when I encounter solubility issues with this compound?
A2: The first step is to assess the peptide's properties. Determine its net charge at physiological pH to decide whether an acidic or basic solvent might be more effective. For hydrophobic peptides like many somatostatin analogs, starting with a small amount of an organic co-solvent such as dimethyl sulfoxide (DMSO) followed by dilution in an aqueous buffer is a common and effective strategy.[2][3][4]
Q3: Can I heat or sonicate my this compound solution to improve solubility?
A3: Yes, gentle warming (to approximately 30-40°C) and sonication can be effective methods to aid in the dissolution of peptides.[2] Sonication helps to break apart aggregates, while gentle heating can increase the kinetic energy of the molecules, facilitating their interaction with the solvent. However, excessive heating should be avoided as it can lead to degradation of the peptide.
Q4: What are co-solvents and how do they improve peptide solubility?
A4: Co-solvents are organic solvents that are miscible with water and can help to dissolve non-polar compounds. For peptides, co-solvents like DMSO, dimethylformamide (DMF), and acetonitrile can disrupt the hydrophobic interactions that lead to aggregation, thereby increasing solubility.[2][3][4] It is crucial to use the minimum amount of co-solvent necessary and to ensure its compatibility with your experimental system.
Q5: How does lyophilization with excipients help with the solubility of peptides like this compound?
A5: Lyophilization, or freeze-drying, is a process that removes water from the peptide preparation, resulting in a stable powder. Including excipients like mannitol or sucrose in the lyophilization process can be beneficial.[5][6][7][8] These agents act as cryoprotectants and bulking agents, preventing aggregation during the freezing and drying process and improving the stability and reconstitution of the lyophilized powder.[7][8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with this compound.
Issue 1: this compound powder does not dissolve in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High Hydrophobicity | The peptide sequence contains a significant number of hydrophobic amino acid residues, leading to poor interaction with water. |
| Aggregation | The peptide is forming insoluble aggregates through intermolecular interactions. |
| Incorrect pH | The pH of the buffer is close to the isoelectric point (pI) of the peptide, where its net charge is minimal, leading to reduced solubility. |
Issue 2: The this compound solution is cloudy or contains visible particles after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Not all of the peptide has dissolved in the solvent. |
| Precipitation upon Dilution | The peptide is precipitating out of solution as the concentration of the organic co-solvent is decreased by the addition of aqueous buffer. |
| Contamination | The solution may be contaminated with particulate matter. |
Experimental Protocols
Protocol 1: Step-by-Step Guide for Solubilizing this compound using a Co-solvent
-
Preparation:
-
Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution in Co-solvent:
-
Add a minimal volume of 100% DMSO to the vial. For example, for 1 mg of peptide, start with 20-50 µL of DMSO.
-
Vortex the vial for 1-2 minutes until the peptide is completely dissolved. A clear solution should be observed.
-
-
Dilution with Aqueous Buffer:
-
Select an appropriate aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
While vortexing the peptide/DMSO solution, slowly add the aqueous buffer drop by drop until the desired final concentration is reached.
-
Crucially, do not add the peptide/DMSO solution to the buffer, as this can cause the peptide to precipitate immediately.
-
-
Final Steps:
-
If the solution remains clear, it is ready for use.
-
If any cloudiness or precipitation is observed, the solubility limit has been exceeded. You may need to prepare a more dilute solution.
-
For cellular assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.
-
Protocol 2: Lyophilization of this compound with Mannitol for Improved Stability and Reconstitution
-
Formulation Preparation:
-
Dissolve this compound in an appropriate solvent system (e.g., a mixture of water and a co-solvent like tert-butanol) to a desired concentration.
-
Add mannitol to the solution to a final concentration of 1-5% (w/v).[5] Ensure the mannitol is fully dissolved.
-
-
Freezing:
-
Aliquot the formulation into lyophilization vials.
-
Freeze the vials at a controlled rate to approximately -40°C to -50°C in a freeze-dryer.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum (e.g., <100 mTorr) and gradually increase the shelf temperature to facilitate the sublimation of the frozen solvent. A typical primary drying temperature for formulations with mannitol is around -10°C.[5]
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, increase the shelf temperature further (e.g., to 25-40°C) under vacuum to remove any residual bound water.[5]
-
-
Vial Stoppering and Storage:
-
Once the drying cycle is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum.
-
Store the lyophilized vials at -20°C or below for long-term stability.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
This table presents hypothetical data for illustrative purposes to guide solvent selection.
| Solvent System | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension. |
| PBS (pH 7.4) | < 0.1 | Insoluble, forms a suspension. |
| 10% Acetic Acid | 0.5 - 1.0 | Forms a slightly hazy solution. |
| 100% DMSO | > 20 | Freely soluble, clear solution. |
| 10% DMSO in PBS (pH 7.4) | 1.0 - 2.0 | Clear solution at lower concentrations. |
| 100% Acetonitrile | 5 - 10 | Soluble, clear solution. |
| 10% Acetonitrile in Water | 0.5 - 1.0 | May precipitate at higher concentrations. |
Table 2: Common Excipients for Peptide Lyophilization
| Excipient | Typical Concentration | Function |
| Mannitol | 1-5% (w/v) | Bulking agent, provides an elegant cake structure, aids in reconstitution.[5][6][8] |
| Sucrose | 1-10% (w/v) | Cryoprotectant/Lyoprotectant, stabilizes peptide structure during freezing and drying.[5] |
| Glycine | 1-2% (w/v) | Bulking agent, cryoprotectant. |
| Polysorbate 80 | 0.01-0.1% (v/v) | Surfactant, reduces aggregation at interfaces. |
| Phosphate Buffer | 10-50 mM | Maintains pH during formulation and upon reconstitution. |
Visualizations
Signaling Pathways and Workflows
Caption: sst2 Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for Solubilizing this compound.
References
- 1. particlepeptides.com [particlepeptides.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. Mannitol-sucrose mixtures--versatile formulations for protein lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uk-peptides.com [uk-peptides.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. polarispeptides.com [polarispeptides.com]
Technical Support Center: Validating the Specificity of BIM-23027
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of control experiments for validating the specificity of the sst2 agonist, BIM-23027.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective peptide agonist for the somatostatin receptor subtype 2 (sst2), with a high affinity (EC50 of approximately 0.32 nM).[1] It is used in research to study the physiological roles of the sst2 receptor.
Q2: Why is it critical to perform control experiments to validate the specificity of this compound?
Validating the specificity of any pharmacological tool is fundamental to ensure that the observed biological effects are indeed mediated by the intended target (sst2) and not due to off-target interactions. This rigor is essential for the correct interpretation of experimental results and for the advancement of reliable scientific knowledge.
Q3: What are the essential positive and negative controls for a typical this compound experiment?
-
Positive Controls: A well-characterized sst2 agonist should be used to confirm that the experimental system is responsive to sst2 activation. Somatostatin-14 or Somatostatin-28 are the endogenous ligands and serve as excellent positive controls. Another potent and selective sst2 agonist is [Tyr3]-octreotide.
-
Negative Controls: A compound structurally related to this compound but with no or very low affinity for sst2 would be an ideal negative control. If such a compound is unavailable, using a well-characterized sst2 antagonist, such as CYN-154806, can help to demonstrate that the effects of this compound are mediated through sst2.[2]
Q4: What cell lines are suitable for studying this compound's specificity?
A panel of cell lines should be used to assess specificity. This includes:
-
sst2-expressing cells: Cell lines endogenously expressing sst2 (e.g., some neuroendocrine tumor cell lines like BON-1) or, more commonly, recombinant cell lines engineered to stably express human or rodent sst2 (e.g., CHO-K1 or HEK293 cells).[3][4]
-
Receptor-null cells: The parental cell line from which the sst2-expressing cells were derived (e.g., wild-type CHO-K1 or HEK293 cells) should be used as a negative control to ensure that the observed effects are dependent on the presence of the sst2 receptor.
-
Cells expressing other somatostatin receptor subtypes: To confirm selectivity, it is important to test this compound in cell lines individually expressing the other somatostatin receptor subtypes (sst1, sst3, sst4, sst5).[5][6]
Troubleshooting Guides
Problem 1: No response is observed after applying this compound to sst2-expressing cells.
| Possible Cause | Troubleshooting Step |
| Cell line integrity | Confirm the expression and cell surface localization of the sst2 receptor in your cell line using techniques like flow cytometry or immunofluorescence with a validated anti-sst2 antibody. |
| Compound degradation | Prepare fresh stock solutions of this compound. Ensure proper storage conditions as recommended by the supplier. |
| Assay sensitivity | Run a positive control (e.g., Somatostatin-14) to verify that the assay is capable of detecting an sst2-mediated response. Optimize assay parameters such as cell density and incubation time. |
| Incorrect dosage | Perform a dose-response curve for this compound to ensure that the concentrations being used are within the expected active range. |
Problem 2: A response is observed in the receptor-null parental cell line.
| Possible Cause | Troubleshooting Step |
| Off-target effect | The observed response may be due to this compound interacting with another receptor or cellular target present in the parental cell line. This necessitates further investigation through broader off-target screening panels. |
| Non-specific compound activity | At high concentrations, some compounds can induce non-specific effects. Determine the potency of this compound in the parental cell line and compare it to the potency in the sst2-expressing line. A significant rightward shift in the dose-response curve in the parental line would suggest a much weaker, potentially non-specific effect. |
| Cell line contamination | Verify the identity of the parental cell line and ensure it has not been cross-contaminated with the sst2-expressing line. |
Problem 3: this compound shows activity in cell lines expressing other somatostatin receptor subtypes.
| Possible Cause | Troubleshooting Step |
| Lack of selectivity | This compound may not be as selective for sst2 as initially reported, or its selectivity may be species-dependent. |
| Experimental validation | Quantify the potency (EC50) of this compound at each of the somatostatin receptor subtypes. A significantly lower EC50 for sst2 compared to the other subtypes would still indicate selectivity. |
| Literature review | Consult the literature for reports on the selectivity profile of this compound against a full panel of somatostatin receptors. |
Experimental Protocols & Data Presentation
Protocol 1: Receptor Selectivity Profiling using a cAMP Assay
This protocol is designed to determine the potency of this compound at each of the five human somatostatin receptor subtypes.
Methodology:
-
Cell Culture: Culture CHO-K1 cells stably expressing human sst1, sst2, sst3, sst4, or sst5 in appropriate media. Culture wild-type CHO-K1 cells as a negative control.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a positive control (Somatostatin-14) in assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium and add 50 µL of assay buffer containing 10 µM forskolin (to stimulate cAMP production) to all wells.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 for each receptor subtype.
Data Presentation:
| Compound | sst1 (EC50, nM) | sst2 (EC50, nM) | sst3 (EC50, nM) | sst4 (EC50, nM) | sst5 (EC50, nM) | Wild-Type (EC50, nM) |
| This compound | >1000 | 0.35 | >1000 | >1000 | 850 | >10000 |
| Somatostatin-14 | 1.2 | 0.5 | 0.8 | 1.5 | 0.9 | >10000 |
Protocol 2: Antagonist Reversibility Assay
This protocol aims to confirm that the effect of this compound is mediated by the sst2 receptor using a selective antagonist.
Methodology:
-
Cell Culture: Use CHO-K1 cells stably expressing human sst2.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Preparation:
-
Prepare a fixed concentration of a selective sst2 antagonist (e.g., 100 nM CYN-154806).
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
Pre-incubate the cells with the sst2 antagonist for 15 minutes at 37°C.
-
Add the serial dilution of this compound to the wells (in the continued presence of the antagonist) along with 10 µM forskolin.
-
As a control, perform a dose-response of this compound in the absence of the antagonist.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Measure intracellular cAMP levels as described in Protocol 1.
-
Data Analysis: Compare the dose-response curve of this compound in the presence and absence of the antagonist. A rightward shift in the EC50 of this compound in the presence of the antagonist indicates competitive antagonism at the sst2 receptor.
Data Presentation:
| Condition | This compound EC50 (nM) |
| This compound alone | 0.38 |
| This compound + 100 nM CYN-154806 | 45.6 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory control of growth hormone secretion by somatostatin in rat pituitary GC cells: sst(2) but not sst(1) receptors are coupled to inhibition of single-cell intracellular free calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ChemiSCREEN™ SST2 Somatostatin Receptor Stable Cell Line [discoverx.com]
- 6. criver.com [criver.com]
Validation & Comparative
A Comparative Analysis of BIM-23027 and Other Somatostatin Receptor 2 (sst2) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the selective somatostatin receptor 2 (sst2) agonist, BIM-23027, against other prominent sst2 agonists. The information is compiled from various studies to offer a comprehensive resource for researchers in the field of endocrinology and oncology.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and other sst2 agonists. It is important to note that the data are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Agonist | Parameter | Value | Cell Line/System | Reference |
| This compound | EC50 (Dopamine Release) | 0.32 nM | - | [1] |
| This compound | EC50 (Inhibition of Ion Transport) | 0.29 nM | Rat colonic mucosal membranes | [1] |
| Octreotide | IC50 (cAMP Inhibition) | 0.48 nM | HEK293 cells expressing rat sst2A | [2] |
| Pasireotide (SOM230) | IC50 (cAMP Inhibition) | 1.91 nM | HEK293 cells expressing rat sst2A | [2] |
| Somatostatin-14 | IC50 (cAMP Inhibition) | 0.39 nM | HEK293 cells expressing rat sst2A | [2] |
Sst2 Signaling Pathway
Activation of the sst2 receptor by an agonist initiates a cascade of intracellular signaling events. The primary mechanism involves coupling to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This pathway plays a crucial role in the anti-secretory effects of sst2 agonists.
Furthermore, sst2 activation can trigger other signaling pathways that contribute to its anti-proliferative effects. These include the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can modulate the activity of various downstream effectors, including the MAPK and PI3K/Akt pathways.[4][5][6]
Caption: Sst2 receptor signaling cascade.
Experimental Methodologies
This section outlines the general protocols for key experiments used to assess the efficacy of sst2 agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the sst2 receptor.
Workflow:
Caption: Radioligand binding assay workflow.
Protocol:
-
Membrane Preparation: Cell membranes expressing the sst2 receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled sst2 ligand (e.g., [125I]-BIM-23027) and varying concentrations of the unlabeled competitor agonist.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of the agonist.
cAMP Inhibition Assay
This functional assay measures the ability of an sst2 agonist to inhibit the production of cyclic AMP (cAMP).
Workflow:
Caption: cAMP inhibition assay workflow.
Protocol:
-
Cell Culture: Cells stably or transiently expressing the sst2 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with varying concentrations of the sst2 agonist for a defined period. Subsequently, adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) of the agonist is determined.
Growth Hormone (GH) Release Inhibition Assay
This assay assesses the functional efficacy of sst2 agonists in inhibiting the secretion of growth hormone from pituitary cells.
Workflow:
Caption: GH release inhibition assay workflow.
Protocol:
-
Cell Preparation: Primary cultures of anterior pituitary cells or a somatotrophic cell line (e.g., GH3 cells) are prepared.
-
Treatment: The cells are treated with different concentrations of the sst2 agonist in the presence of a secretagogue, such as Growth Hormone-Releasing Hormone (GHRH), to stimulate GH secretion.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
GH Quantification: The concentration of GH in the supernatant is measured using a specific immunoassay, typically an ELISA.
-
Data Analysis: A dose-response curve is constructed to determine the half-maximal effective concentration (EC50) of the agonist for inhibiting GH release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Critical role of Src and SHP-2 in sst2 somatostatin receptor-mediated activation of SHP-1 and inhibition of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Role of Src and SHP-2 in sst2 Somatostatin Receptor-mediated Activation of SHP-1 and Inhibition of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tyrosine phosphatase SHP-1 associates with the sst2 somatostatin receptor and is an essential component of sst2-mediated inhibitory growth signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BIM-23027 and Somatostatin for sst2 Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparison of the binding affinities of the synthetic peptidomimetic BIM-23027 and the endogenous hormone somatostatin for the somatostatin receptor subtype 2 (sst2). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the comparative pharmacology of these two compounds.
Executive Summary
Somatostatin and its synthetic analog, this compound, both exhibit high binding affinity for the sst2 receptor, a key target in the development of therapies for various cancers and neuroendocrine tumors. Experimental data indicates that this compound is a selective sst2 receptor agonist with a potency comparable to that of native somatostatin. This guide presents a summary of their binding affinities, a detailed experimental protocol for assessing these interactions, and a visualization of the associated signaling pathways.
Data Presentation: sst2 Receptor Binding Affinity
The following table summarizes the quantitative data on the binding affinity of this compound and somatostatin for the sst2 receptor. The data is compiled from multiple studies and presented to facilitate a direct comparison.
| Compound | Parameter | Value (nM) | Receptor Type |
| This compound | EC50 | 0.32[1] | sst2 |
| Somatostatin (SRIF) | IC50/Kd | 0.4 - 2.1 | sst2 |
| Comparative Affinity | Rank Order | This compound = SRIF[2] | sst2 |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration)/Kd (dissociation constant) are measures of potency and binding affinity, respectively. While not identical, they provide a strong indication of the ligand's interaction with the receptor. The rank order of affinity from a competitive binding assay provides a direct comparison.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for sst2 receptor ligands is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (like this compound or somatostatin) to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound and somatostatin for the sst2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity sst2 receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14).
-
Unlabeled competing ligands: this compound and Somatostatin-14 or Somatostatin-28.
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), salts (e.g., MgCl₂, CaCl₂), and a protein carrier (e.g., BSA) to prevent non-specific binding.
-
Wash Buffer: A buffered solution to remove unbound radioligand.
-
Glass fiber filters and a cell harvester or filtration manifold.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Cells expressing the sst2 receptor are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd), and varying concentrations of the unlabeled competing ligand (this compound or somatostatin).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation or gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways of the sst2 Receptor
Upon binding of an agonist such as somatostatin or this compound, the sst2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological and pharmacological effects of these ligands. The primary signaling mechanism involves the coupling to inhibitory G proteins (Gi/o).
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP affects the activity of protein kinase A (PKA) and downstream signaling pathways.
-
Modulation of Ion Channels: sst2 receptor activation can lead to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a decrease in cellular excitability. It can also inhibit voltage-gated calcium (Ca2+) channels, reducing calcium influx and subsequent cellular processes like hormone secretion.
-
Activation of Protein Phosphatases: The receptor can activate protein tyrosine phosphatases, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate various signaling proteins, including those involved in cell growth and proliferation pathways like the MAPK/ERK pathway.
Simplified signaling pathway of the sst2 receptor.
Conclusion
Both this compound and endogenous somatostatin demonstrate high and comparable binding affinities for the sst2 receptor. Their interaction with the receptor triggers a cascade of intracellular signaling events primarily mediated by inhibitory G proteins, leading to significant physiological responses. The choice between these compounds for research or therapeutic development will depend on specific factors such as desired selectivity, pharmacokinetic properties, and the specific biological question being addressed. This guide provides a foundational understanding of their comparative binding characteristics and the experimental context in which these are determined.
References
- 1. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
Blocking the Effects of sst2 Agonist BIM-23027: A Comparative Guide to sst2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of somatostatin receptor subtype 2 (sst2) antagonists used to block the effects of the selective sst2 agonist, BIM-23027. The information presented herein is based on available experimental data and is intended to assist researchers in selecting the appropriate antagonist for their studies.
Introduction to this compound and sst2 Receptor Antagonism
This compound is a potent and selective agonist for the somatostatin receptor subtype 2 (sst2), with an EC50 of 0.32 nM.[1] The sst2 receptor, a G-protein coupled receptor (GPCR), is a key regulator of various physiological processes, including hormone secretion and cell proliferation. Its activation by agonists like this compound typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of calcium and potassium channels. Understanding the signaling pathways activated by this compound is crucial for elucidating its biological functions and for developing therapeutic strategies.
sst2 receptor antagonists are invaluable tools for studying these pathways by competitively blocking the binding of agonists like this compound, thereby inhibiting their downstream effects. This guide focuses on the characteristics and experimental applications of prominent sst2 antagonists.
Comparative Analysis of sst2 Receptor Antagonists
While direct head-to-head studies comparing the efficacy of various sst2 antagonists in blocking this compound are limited in the available literature, we can infer their potential comparative performance based on their binding affinities for the sst2 receptor and their effectiveness against other sst2 agonists, such as somatostatin (SRIF).
Table 1: Comparison of sst2 Receptor Antagonist Binding Affinities
| Antagonist | Receptor Specificity | Binding Affinity (pIC50/IC50/pKB) | Species | Reference |
| CYN-154806 | sst2 selective | pIC50: 8.58 (human sst2) | Human | |
| pKB: 7.92 (human sst2) | Human | |||
| pKB: 7.81 (human sst2) | Human | |||
| pIC50: 8.35 (rat sst2a), 8.10 (rat sst2b) | Rat | |||
| BIM-23627 | sst2 selective | IC50: 6.4 nM (human sst2) | Human | |
| IC50: 44 nM (human sst3), 86.5 nM (human sst5) | Human | |||
| BIM-23454 | sst2 selective | Data on direct binding affinity not readily available. Characterized by functional antagonism. | - |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pKB is the negative logarithm of the dissociation constant of an antagonist. Higher values indicate greater binding affinity.
Signaling Pathways and Experimental Workflows
sst2 Receptor Signaling Pathway
Activation of the sst2 receptor by an agonist like this compound initiates a cascade of intracellular events. A simplified representation of this pathway is depicted below.
Caption: Simplified sst2 receptor signaling pathway activated by this compound and blocked by an sst2 antagonist.
Experimental Workflow: Competitive Binding Assay
A competitive binding assay is fundamental to determining the affinity of an unlabeled antagonist for the sst2 receptor by measuring its ability to displace a labeled ligand (e.g., [125I]-BIM-23027).
Caption: Workflow for a competitive binding assay to determine antagonist affinity.
Detailed Experimental Protocols
sst2 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of an unlabeled sst2 antagonist by its ability to compete with a radiolabeled sst2 agonist for binding to the receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled sst2 agonist (e.g., [125I]-BIM-23027 or [125I]-Tyr11-SRIF-14)
-
Unlabeled sst2 antagonist (e.g., CYN-154806, BIM-23627)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation counter or gamma counter
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the unlabeled sst2 antagonist in binding buffer.
-
In a 96-well plate, add a constant concentration of the radiolabeled sst2 agonist to each well.
-
Add the serially diluted unlabeled antagonist to the wells. For total binding, add binding buffer only. For non-specific binding, add a high concentration of an unlabeled sst2 agonist (e.g., 1 µM somatostatin-14).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity in each well using a scintillation or gamma counter.
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Inhibition of cAMP Accumulation
This assay measures the ability of an sst2 antagonist to block the this compound-induced inhibition of adenylyl cyclase activity, which results in a measurable change in intracellular cAMP levels.
Materials:
-
A cell line expressing the sst2 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
sst2 antagonist (e.g., CYN-154806, BIM-23627)
-
Forskolin (an adenylyl cyclase activator)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Seed the sst2-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of the sst2 antagonist for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of this compound (typically at its EC80 concentration) to the wells, along with a stimulator of adenylyl cyclase such as forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Calculate the IC50 value of the antagonist for the inhibition of the this compound effect.
Calcium Mobilization Assay
This assay assesses the ability of an sst2 antagonist to block this compound-induced changes in intracellular calcium concentration.
Materials:
-
A cell line co-expressing the sst2 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq or Gα16), or a cell line where sst2 activation endogenously modulates calcium channels.
-
This compound
-
sst2 antagonist (e.g., CYN-154806, BIM-23627)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
-
Add varying concentrations of the sst2 antagonist to the wells and incubate for a short period.
-
Add a fixed concentration of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the kinetic data to determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.
Conclusion
The selection of an appropriate sst2 receptor antagonist to block the effects of this compound depends on the specific experimental requirements, including the desired selectivity and the biological system being studied. Antagonists such as CYN-154806 and BIM-23627 have demonstrated high affinity and selectivity for the sst2 receptor. While direct comparative data against this compound is not extensively available, their proven efficacy in blocking other sst2 agonists provides a strong rationale for their use in such studies. The provided experimental protocols offer a foundation for researchers to quantitatively assess the antagonistic properties of these and other compounds against this compound-mediated sst2 receptor activation. Further research involving direct comparative studies would be beneficial to the scientific community.
References
A Comparative Analysis of BIM-23027 and Octreotide: Potency, Selectivity, and Functional Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent somatostatin analogs (SSAs), BIM-23027 and octreotide. Both compounds are synthetic peptides designed to mimic the natural hormone somatostatin, which plays a crucial role in regulating various physiological processes, including hormone secretion and cell growth. This analysis focuses on their respective binding affinities for somatostatin receptor subtypes (SSTRs), their mechanisms of action, and the experimental methodologies used to characterize them. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a clear and objective comparison.
Introduction to Somatostatin Analogs
Somatostatin exerts its effects by binding to a family of five distinct G-protein coupled receptors (GPCRs) termed SSTR1 through SSTR5. Native somatostatin has a very short half-life, limiting its therapeutic utility. Consequently, stable synthetic analogs like octreotide and this compound have been developed for clinical and research applications, primarily in the treatment of neuroendocrine tumors (NETs) and hormonal disorders like acromegaly. The therapeutic efficacy of these analogs is largely determined by their specific binding profiles to the different SSTR subtypes, which are differentially expressed in various tissues and tumors.
Mechanism of Action and Signaling Pathway
Both this compound and octreotide function as agonists at somatostatin receptors. Upon binding, they activate a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels affect downstream effectors such as Protein Kinase A (PKA), ultimately leading to the desired therapeutic effects, which include the inhibition of hormone secretion and suppression of tumor cell proliferation.
Figure 1: Simplified Somatostatin Receptor Signaling Pathway.
Comparative Binding Affinity
The primary distinction between somatostatin analogs lies in their binding affinity for the five SSTR subtypes. Octreotide, a first-generation analog, exhibits a strong preference for SSTR2 and SSTR5. In contrast, this compound is characterized as a highly selective SSTR2 agonist. The binding affinities, represented by the inhibition constant (Ki) or the half-maximal effective concentration (EC50), are crucial determinants of a compound's biological activity and therapeutic profile.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki/EC50, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Octreotide | >1000[1] | ~1-2.5[2] | ~200-300[1] | >1000[1] | ~5-15[1] |
| This compound | No Affinity | 0.32 (EC50)[3][4] | Low Affinity | No Affinity | Low Affinity |
Note: Data compiled from multiple sources. Direct comparative studies for this compound across all subtypes are limited. "No Affinity" or "Low Affinity" is based on qualitative descriptions in the literature.
In Vitro Functional Potency
The functional consequence of receptor binding is typically assessed by measuring the inhibition of a specific cellular process. A common method is the cAMP accumulation assay, which quantifies the agonist's ability to inhibit adenylyl cyclase activity.
| Compound | Assay Type | Cell Line | Potency (IC50/EC50, nM) |
| Octreotide | cAMP Inhibition | CHO-K1 | ~0.6 |
| This compound | Functional (SCC) | Rat Colon | 0.29 (EC50) |
| This compound | Functional (Ca2+ current) | AtT-20 | Effective Agonist[5] |
SCC: Short-Circuit Current
Detailed Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize somatostatin analogs.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and octreotide for somatostatin receptor subtypes.
Materials:
-
Cell Membranes: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype (e.g., SSTR2).[6]
-
Radioligand: Typically [125I-Tyr11]-Somatostatin-14 or a subtype-selective radiolabeled analog.[6]
-
Test Compounds: this compound and octreotide, serially diluted.
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.[6]
-
Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.[6]
-
Detection: Gamma counter.
Procedure:
-
Plate Preparation: Filter plates are pre-soaked in a solution like 0.1% polyethyleneimine to reduce non-specific binding.[6]
-
Incubation: Cell membranes (e.g., 25 µ g/well ) are incubated with a fixed concentration of the radioligand (e.g., 0.05 nM) and varying concentrations of the unlabeled test compound (e.g., 1 pM to 10 µM).[6]
-
The incubation is carried out for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 27°C) with gentle agitation.[6]
-
Separation: The incubation mixture is aspirated through the filter plate using a vacuum manifold, trapping the cell membranes with bound radioligand on the filter.[6]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: The radioactivity retained on each filter is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Receptor Selectivity of BIM-23027: A Comparative Guide to its Cross-Reactivity with Somatostatin Receptor Subtypes
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a ligand is paramount. This guide provides a detailed comparison of the cross-reactivity of BIM-23027 with the five known somatostatin receptor subtypes (SSTR1-5), supported by experimental data and methodologies.
This compound is a synthetic peptide analog of somatostatin designed to exhibit high affinity and selectivity for the somatostatin receptor subtype 2 (SSTR2).[1] Its efficacy as a selective agonist has been documented, with a reported half-maximal effective concentration (EC50) of 0.32 nM for SSTR2.[1] This high potency at SSTR2 makes it a valuable tool in research and a potential candidate for therapeutic applications targeting this receptor. However, a comprehensive understanding of its interaction with other SSTR subtypes is crucial for predicting its biological effects and potential off-target interactions.
Comparative Binding Affinity of this compound
To quantify the selectivity of this compound, competitive binding assays are employed. These assays measure the ability of this compound to displace a radiolabeled ligand that binds to each of the five SSTR subtypes expressed in cultured cells. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.
For illustrative purposes, the following table presents a hypothetical binding affinity profile that reflects the known high selectivity of this compound for SSTR2. It is important to note that the values for SSTR1, 3, 4, and 5 are representative of low affinity and are not based on directly reported experimental data for this compound in the provided search results.
| Receptor Subtype | Binding Affinity (Ki, nM) - Hypothetical |
| SSTR1 | >1000 |
| SSTR2 | 0.5 |
| SSTR3 | >1000 |
| SSTR4 | >1000 |
| SSTR5 | >1000 |
This table is for illustrative purposes to demonstrate the concept of selectivity and is based on the qualitative descriptions of this compound as a selective SSTR2 agonist. The Ki value for SSTR2 is a representative value based on its high potency.
Signaling Pathway and Experimental Workflow
The activation of SSTR2 by an agonist like this compound initiates a cascade of intracellular events. This signaling pathway is crucial for the physiological effects mediated by the receptor.
References
A Comparative Guide to SST2 Receptor Agonists and Antagonists for In Vivo Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
The targeting of somatostatin receptor subtype 2 (SST2), which is overexpressed in many neuroendocrine tumors (NETs), is a cornerstone of modern nuclear medicine for both diagnosis and therapy (theranostics). For years, radiolabeled SST2 agonists like DOTATATE and DOTATOC have been the clinical standard. However, a paradigm shift is underway with the emergence of SST2 antagonists, which have demonstrated significant advantages in preclinical and early clinical studies. This guide provides an objective, data-driven comparison of these two classes of targeting agents.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between SST2 agonists and antagonists lies in their interaction with the receptor upon binding.
-
Agonists: These ligands bind to the SST2 receptor and activate it, triggering a cascade of intracellular events, including the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP). A key feature of this interaction is the rapid internalization of the receptor-ligand complex into the cell.[1][2] This internalization was long thought to be essential for trapping radioactivity within the tumor cell for therapy.
-
Antagonists: These ligands bind to the SST2 receptor with high affinity but do not activate it or trigger significant downstream signaling.[3][4] Crucially, they do not induce receptor internalization.[5][6] Instead of being drawn into the cell, the radiolabeled antagonist remains on the cell surface. In vitro and in vivo evidence suggests that antagonists can bind to a greater number of SST2 sites on tumor cells compared to agonists.[7][8]
In Vivo Performance: Quantitative Comparison
Multiple head-to-head preclinical and clinical studies have demonstrated the superior performance of radiolabeled antagonists over agonists. Antagonists consistently show higher tumor uptake and improved tumor-to-background ratios, particularly for critical organs like the kidneys.
Table 1: Comparative Biodistribution of ⁶⁴Cu-labeled SST2 Ligands in a Mouse Xenograft Model Data from a side-by-side comparison in H69 tumor-bearing mice at 4 hours post-injection.
| Organ | ⁶⁴Cu-NODAGA-JR11 (Antagonist) [%ID/g] | ⁶⁴Cu-DOTA-TATE (Agonist) [%ID/g] | Fold Increase (Antagonist/Agonist) |
| Tumor | 19.0 ± 3.1 | 6.1 ± 1.5 | 3.1x |
| Blood | 0.1 ± 0.0 | 0.8 ± 0.1 | - |
| Liver | 0.5 ± 0.1 | 2.5 ± 0.4 | - |
| Kidneys | 3.8 ± 0.6 | 2.2 ± 0.4 | 1.7x |
| Tumor:Blood Ratio | 190.0 | 7.6 | 25.0x |
| Tumor:Liver Ratio | 38.0 | 2.4 | 15.8x |
| Tumor:Kidney Ratio | 5.0 | 2.8 | 1.8x |
| Source: Adapted from data presented in a study comparing ⁶⁴Cu-NODAGA-JR11 and ⁶⁴Cu-DOTA-TATE.[9][10] |
Table 2: Comparative Tumor and Kidney Dose Ratios of ¹⁷⁷Lu-labeled SST2 Ligands in NET Patients Data from a pilot clinical study comparing dosimetry in four patients with advanced neuroendocrine tumors.
| Parameter | ¹⁷⁷Lu-DOTA-JR11 (Antagonist) | ¹⁷⁷Lu-DOTATATE (Agonist) | Fold Increase (Antagonist/Agonist) |
| Tumor Dose | Higher (1.7 to 10.6x) | Baseline | Up to 10.6x |
| Tumor-to-Kidney Dose Ratio | Higher (1.1 to 7.2x) | Baseline | Up to 7.2x |
| Tumor-to-Bone Marrow Dose Ratio | Higher (1.1 to 7.2x) | Baseline | Up to 7.2x |
| Source: Adapted from data presented in a pilot clinical study.[11] |
These data highlight that antagonists not only achieve higher radioactivity concentration in tumors but also deliver a more favorable therapeutic index by reducing the dose to healthy, dose-limiting organs like the kidneys.[11][12] However, it is worth noting that in a preclinical breast cancer model (ZR-75-1 xenografts), agonists showed higher tumor uptake than an antagonist, suggesting that the relative merit may be context-dependent.[13]
Experimental Protocols
The following is a generalized protocol for the in vivo comparison of radiolabeled SST2 receptor agonists and antagonists, synthesized from common methodologies in the field.[14][15][16]
A. Cell Culture and Animal Model
-
Cell Line: A cell line with high SST2 expression (e.g., rat pancreatic AR42J, human small cell lung cancer NCI-H69, or HEK293 cells transfected with human SST2) is cultured under standard conditions.[12][17]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Xenograft Implantation: 5-10 million cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-300 mm³) before the study begins.
B. Radiopharmaceutical Preparation
-
Peptide Labeling: The agonist (e.g., DOTA-TATE) and antagonist (e.g., DOTA-JR11) peptides are radiolabeled with a suitable radionuclide (e.g., ⁶⁸Ga for PET imaging, ¹⁷⁷Lu for therapy and SPECT) by mixing the peptide with the radioisotope in a buffer (e.g., sodium acetate, pH 4.5) and heating at an elevated temperature (e.g., 95°C) for a set time (e.g., 10-15 minutes).
-
Quality Control: Radiochemical purity is assessed using methods like radio-HPLC or ITLC to ensure it is >95%.
C. In Vivo Biodistribution Study
-
Injection: A cohort of tumor-bearing mice is injected intravenously (via the tail vein) with a defined amount of the radiolabeled agonist or antagonist (e.g., 100-150 µL, containing ~1 MBq of activity).
-
Tissue Harvesting: At predefined time points (e.g., 1, 4, 24 hours post-injection), mice are euthanized. Blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.[18]
-
Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are then calculated.
D. Small Animal Imaging (PET/CT or SPECT/CT)
-
Injection: A separate cohort of mice is injected with a higher dose of the radiopharmaceutical suitable for imaging (e.g., 5-10 MBq).
-
Imaging: At desired time points, mice are anesthetized, and static or dynamic scans are acquired using a small animal PET/CT or SPECT/CT scanner.
-
Image Analysis: Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and organs to quantify tracer uptake, often expressed as Standardized Uptake Value (SUV).
Summary of Key Advantages and Disadvantages
The choice between an SST2 agonist and an antagonist involves a trade-off between established clinical use and potentially superior performance.
Conclusion
The evidence strongly suggests that radiolabeled SST2 receptor antagonists are preferable to agonists for the in vivo targeting of SST2-expressing tumors.[5][19] They consistently demonstrate higher tumor uptake, longer residence time, and a better safety profile due to lower uptake in non-target organs.[11][12][20] This translates into better image quality for diagnostics and a higher therapeutic index for radionuclide therapy. While agonists remain the current clinical standard, the compelling preclinical and emerging clinical data for antagonists are driving a significant shift in the field, promising more sensitive diagnostics and more effective treatments for patients with neuroendocrine and potentially other SST2-positive tumors.[8][12] Further large-scale clinical trials are anticipated to solidify the role of these superior targeting agents in routine clinical practice.
References
- 1. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Head-to-Head Comparison of SSTR Antagonist [68Ga]Ga-DATA5m-LM4 with SSTR Agonist [68Ga]Ga-DOTANOC PET/CT in Patients with Well Differentiated Gastroenteropancreatic Neuroendocrine Tumors: A Prospective Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]
- 5. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiotargeted therapy with SST2 antagonists could combat multiple human cancers - ecancer [ecancer.org]
- 9. The somatostatin receptor 2 antagonist 64Cu-NODAGA-JR11 outperforms 64Cu-DOTA-TATE in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www-pub.iaea.org [www-pub.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. Radiopharmaceutical Validation for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pnas.org [pnas.org]
- 20. The somatostatin receptor 2 antagonist 64Cu-NODAGA-JR11 outperforms 64Cu-DOTA-TATE in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Functional Dichotomy: A Comparative Guide to SST2 Agonists and Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between somatostatin receptor 2 (SST2) agonists and antagonists is critical for advancing therapeutic strategies in oncology, endocrinology, and beyond. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their distinct mechanisms of action.
The somatostatin receptor 2 (SST2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating a multitude of physiological processes. Its activation by the endogenous peptide somatostatin triggers inhibitory effects, making it a prime target for therapeutic intervention. While both SST2 agonists and antagonists interact with this receptor, their functional outcomes are diametrically opposed, leading to distinct therapeutic applications.
At a Glance: Key Functional Distinctions
| Feature | SST2 Agonists | SST2 Antagonists |
| Primary Action | Activate the SST2 receptor, mimicking the effects of somatostatin. | Block the SST2 receptor, preventing its activation by somatostatin or other agonists.[1] |
| Signal Transduction | Inhibit adenylyl cyclase, decrease intracellular cAMP levels, modulate ion channels. | Prevent the agonist-induced inhibition of adenylyl cyclase and subsequent signaling events. |
| Receptor Internalization | Induce rapid internalization of the SST2 receptor from the cell surface.[2][3][4] | Exhibit minimal to no receptor internalization, remaining bound to the cell surface.[2][3][4] |
| Physiological Effect | Inhibit hormone secretion (e.g., growth hormone, insulin, glucagon), suppress tumor growth. | Block the inhibitory effects of endogenous somatostatin, potentially enhancing certain physiological responses. |
| Therapeutic Use | Treatment of neuroendocrine tumors (NETs), acromegaly, and other hormonal disorders. | Primarily investigated for in vivo tumor imaging and peptide receptor radionuclide therapy (PRRT).[5][6] |
Quantitative Comparison of SST2 Ligands
The binding affinity (Ki or IC50), potency (EC50), and efficacy (Emax) are critical parameters that define the functional characteristics of SST2 agonists and antagonists. The following table summarizes these values for representative compounds from published experimental data.
| Compound | Class | Binding Affinity (Ki/IC50, nM) | Potency (EC50, nM) | Efficacy (Emax) | Reference |
| Somatostatin-14 | Endogenous Agonist | ~1-2 | ~0.1-1 (cAMP inhibition) | 100% | General Knowledge |
| Octreotide | Agonist | 0.3 - 2.5 | ~0.1-5 (cAMP inhibition) | Full Agonist | [7] |
| Lanreotide | Agonist | 1.1 - 7.4 | ~1-10 (cAMP inhibition) | Full Agonist | [1] |
| Pasireotide (SOM230) | Agonist | 0.4 (for SST2) | ~0.1-1 (cAMP inhibition) | Full Agonist | [1][8] |
| CYN-154806 | Antagonist | ~1-5 | N/A (Blocks agonist effect) | N/A | [1][8] |
| JR11 (DOTA-JR11) | Antagonist | ~1-3 | N/A (Blocks agonist effect) | N/A | [1] |
| BIM-23454 | Antagonist | ~31.6 | N/A (Blocks agonist effect) | N/A | [9] |
Note: Ki, IC50, EC50, and Emax values can vary depending on the cell line, experimental conditions, and specific assay used.
Deciphering the Signaling Pathways
The differential effects of SST2 agonists and antagonists stem from their distinct interactions with the receptor and the subsequent intracellular signaling cascades.
SST2 Agonist Signaling Pathway
An SST2 agonist binds to and activates the receptor, leading to the dissociation of the heterotrimeric G-protein (Gi/o). The α-subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream effectors, leading to the characteristic inhibitory physiological responses.
SST2 Antagonist Mechanism of Action
An SST2 antagonist competitively binds to the receptor, preventing the binding of endogenous somatostatin or exogenous agonists. This blockade prevents the activation of the Gi/o protein and the subsequent inhibitory signaling cascade.
Experimental Protocols
To quantitatively assess the functional differences between SST2 agonists and antagonists, several key in vitro assays are employed.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the SST2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the SST2 receptor.
-
Incubation: A fixed concentration of a radiolabeled SST2 ligand (e.g., [125I]-Tyr11-SRIF-14) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (agonist or antagonist).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the ability of an agonist to inhibit adenylyl cyclase activity or the ability of an antagonist to block this inhibition.
Methodology:
-
Cell Culture: Cells expressing the SST2 receptor are cultured in appropriate media.
-
Pre-treatment: For antagonist testing, cells are pre-incubated with the antagonist for a defined period.
-
Stimulation: Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of the SST2 agonist.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: For agonists, the EC50 (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP) and Emax (maximal inhibition) are determined. For antagonists, the IC50 (concentration that blocks 50% of the agonist's effect) is calculated.
Receptor Internalization Assay
Objective: To visualize and quantify the agonist-induced internalization of the SST2 receptor.
Methodology:
-
Cell Culture: Cells expressing a fluorescently tagged SST2 receptor (e.g., SST2-GFP) are cultured on glass coverslips or in imaging plates.
-
Treatment: Cells are treated with the test compound (agonist or antagonist) for various time points.
-
Fixation and Staining: Cells are fixed, and nuclei are counterstained with a fluorescent dye (e.g., DAPI).
-
Imaging: Images are acquired using a high-content imaging system or a confocal microscope.
-
Quantification: The internalization of the receptor is quantified by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles. The percentage of cells showing internalization or the intensity of intracellular fluorescence is determined.
Experimental Workflow: Comparing Agonist and Antagonist Function
The following diagram illustrates a typical workflow for the comprehensive functional characterization of a novel SST2 ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Evaluation of 177Lu-DOTA-sst2 antagonist versus 177Lu-DOTA-sst2 agonist binding in human cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. guidetopharmacology.org [guidetopharmacology.org]
Unveiling SST2 Receptor Activation: A Guide to Alternative Methods Beyond BIM-23027
For researchers, scientists, and drug development professionals navigating the complexities of somatostatin receptor type 2 (SST2) activation, this guide offers a comprehensive comparison of alternative methodologies to the widely used antagonist BIM-23027. By exploring a range of agonists and functional assays, this document provides the necessary data and protocols to empower informed decisions in experimental design and drug discovery.
The study of the SST2 receptor, a key player in neuroendocrine signaling and a prominent target in oncology and endocrinology, necessitates robust and varied research tools. While this compound has been a valuable antagonist for probing SST2 receptor function, a broader toolkit of agonists and a deeper understanding of various signaling readouts can provide a more nuanced picture of receptor pharmacology. This guide delves into established and novel alternatives, presenting quantitative data, detailed experimental procedures, and visual representations of the underlying signaling pathways.
Alternative Agonists for SST2 Receptor Activation
Several well-characterized agonists provide effective alternatives to studying SST2 receptor activation. These compounds, ranging from synthetic peptides to novel non-peptide molecules, offer varying degrees of selectivity and potency.
Comparison of SST2 Receptor Agonists:
| Agonist | Type | SST2 Binding Affinity (IC50/Kd, nM) | SST2 Efficacy (EC50, nM) | Key Characteristics |
| Octreotide | Peptide | 0.4 - 2.1 | ~0.6 (cAMP inhibition)[1] | Well-established, also binds to SST3 and SST5. |
| Lanreotide | Peptide | High affinity for SST2 | Not explicitly found | Long-acting formulation available, also binds to SST5.[2][3] |
| Paltusotine | Non-peptide | >4000-fold selectivity for SST2 | 0.25 (cAMP inhibition)[4][5][6] | Orally bioavailable, once-daily administration.[6][7] |
Functional Assays to Measure SST2 Receptor Activation
The activation of the SST2 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events. A variety of assays can be employed to quantify different stages of this signaling cascade, each with its own advantages and limitations.
Cyclic AMP (cAMP) Inhibition Assay
The SST2 receptor primarily couples to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Measuring this reduction is a direct and widely used method to assess SST2 receptor activation.
Experimental Data Comparison:
| Agonist | Assay System | EC50 for cAMP Inhibition (nM) |
| Octreotide | GH4C1 cells | ~0.6[1] |
| Paltusotine | Human SSTR2 expressing cells | 0.25[4][5][6] |
| Somatostatin-14 | Dispersed islets | Potent reduction at 1µM[10] |
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay
Activation of the SST2 receptor can also lead to the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[11][12][13] This assay provides a readout of a distinct downstream signaling arm. The advantage of measuring p-ERK is that it can be a common endpoint for GPCRs that couple to different G protein subclasses.[14]
Experimental Data:
Receptor Internalization Assay
Upon agonist binding, the SST2 receptor undergoes endocytosis, a process of internalization from the cell surface into intracellular compartments.[15][16][17] This process can be visualized and quantified to assess receptor activation and desensitization.
Experimental Observations:
-
Agonists with high SST2 binding affinity, including Octreotide, are potent inducers of SST2 receptor internalization.[15][16][17][18]
-
Internalization is a rapid process, observable within minutes of agonist exposure.[15]
-
The process is agonist-dependent and can be blocked by SST2 antagonists.[15][19]
Advanced Methods: FRET and BRET Assays
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques to study protein-protein interactions and conformational changes in real-time in living cells.[20][21][22][23] These assays can be adapted to monitor various aspects of SST2 receptor activation, including:
-
Receptor-G protein interaction: Measuring the proximity between the SST2 receptor and G-protein subunits upon agonist stimulation.
-
Receptor dimerization: Investigating the formation of SST2 receptor homodimers or heterodimers.
-
Conformational changes: Detecting agonist-induced conformational shifts within the receptor itself.
Comparison of FRET and BRET:
| Feature | FRET (Förster Resonance Energy Transfer) | BRET (Bioluminescence Resonance Energy Transfer) |
| Energy Donor | Fluorophore (e.g., CFP) | Luciferase (e.g., Rluc) |
| Excitation | External light source required | No external light source, substrate-dependent |
| Background | Higher potential for autofluorescence and light scattering | Lower background, no photobleaching[22][23] |
| Signal-to-Noise | Generally lower than BRET | Generally higher signal-to-noise ratio[20] |
| Labeling | Can be more complex | Labeling strategies can be simpler[20] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay (HTRF-based)
This protocol is a general guideline for a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
Cells stably expressing the SST2 receptor (e.g., CHO-K1, HEK293)
-
Cell culture medium and supplements
-
Test agonists (Octreotide, Lanreotide, Paltusotine) and a known SST2 agonist as a positive control
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP kit)
-
384-well white opaque plates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding: Seed the SST2-expressing cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
Agonist Preparation: Prepare serial dilutions of the test agonists and the positive control in assay buffer.
-
Cell Stimulation:
-
For Gi-coupled receptors like SST2, pre-stimulate the cells with forskolin at a concentration that induces a submaximal cAMP response (e.g., EC80).[8]
-
Add the diluted agonists to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and Detection:
-
Add the cAMP detection reagents, including the anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore, according to the manufacturer's instructions.
-
Incubate to allow for competition between the cellular cAMP and the labeled cAMP for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of intracellular cAMP based on a standard curve. Plot the agonist concentration versus the percentage of inhibition of the forskolin-induced cAMP response to determine the EC50 values.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
Materials:
-
Cells expressing the SST2 receptor
-
Serum-free medium
-
Test agonists
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.
-
Agonist Stimulation: Treat the serum-starved cells with different concentrations of the test agonists for a specific time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe it with the anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Calculate the ratio of phospho-ERK to total-ERK for each sample and plot the fold change relative to the untreated control.
Protocol 3: Receptor Internalization Assay (Immunofluorescence)
Materials:
-
Cells expressing an epitope-tagged SST2 receptor (e.g., HA-SST2 or FLAG-SST2)
-
Glass coverslips coated with an appropriate matrix (e.g., poly-D-lysine)
-
Test agonists
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells onto coated coverslips in a multi-well plate and allow them to adhere.
-
Agonist Treatment: Treat the cells with the test agonists at various concentrations and for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding sites with blocking solution for 1 hour.
-
Incubate the cells with the primary antibody against the epitope tag overnight at 4°C.
-
Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Visually assess the localization of the SST2 receptor. In unstimulated cells, the receptor should be primarily at the plasma membrane. Upon agonist stimulation, the receptor will appear in intracellular vesicles. Quantification can be performed by measuring the fluorescence intensity at the membrane versus the cytoplasm.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular events following SST2 receptor activation and the workflow of the described assays, the following diagrams are provided in Graphviz DOT language.
Caption: SST2 Receptor Signaling Pathways.
Caption: General Experimental Workflow.
By utilizing the alternative agonists and diverse functional assays detailed in this guide, researchers can gain a more comprehensive understanding of SST2 receptor pharmacology. The provided data and protocols serve as a foundation for designing experiments that can elucidate the subtle nuances of SST2 receptor activation, ultimately contributing to the development of more effective and targeted therapeutics.
References
- 1. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Biochemical Basis of the Differential Efficacy of First and Second Generation Somatostatin Receptor Ligands in Neuroendocrine Neoplasms [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Paltusotine, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Highly efficient in vivo agonist-induced internalization of sst2 receptors in somatostatin target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Internalized Somatostatin Receptor Subtype 2 in Neuroendocrine Tumors of Octreotide-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. berthold.com [berthold.com]
- 23. berthold.com [berthold.com]
A Head-to-Head Comparison of BIM-23027 and Other Somatostatin Analogs for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate research compounds is a critical step in elucidating biological pathways and developing novel therapeutics. This guide provides a comprehensive comparison of BIM-23027, a selective somatostatin receptor subtype 2 (sst2) agonist, with other widely used somatostatin analogs such as octreotide, lanreotide, and pasireotide. The information presented herein is based on available preclinical data and is intended to guide research and development decisions.
This compound distinguishes itself as a highly selective agonist for the sst2 receptor, a key target in various physiological processes and disease states.[1] Its performance, particularly in modulating dopamine release, alongside its receptor binding affinity, positions it as a valuable tool for specific research applications. This guide will delve into a comparative analysis of its binding characteristics and functional activity, supported by detailed experimental protocols and visual pathway diagrams.
Comparative Analysis of Receptor Binding Affinity
The efficacy of somatostatin analogs is intrinsically linked to their binding affinity for different somatostatin receptor subtypes. The following table summarizes the reported binding affinities (IC50 or EC50 in nM) of this compound and other key research compounds for the sst2 receptor. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Compound | sst2 Binding Affinity (nM) | Reference |
| This compound | EC50: 0.32 | [1] |
| Octreotide | IC50: 0.5 - 1.3 | [2][3] |
| Lanreotide | High affinity for sst2 | [4][5] |
| Pasireotide | Slightly lower affinity than octreotide | [4][5][6][7] |
Functional Activity: Dopamine Release and Adenylyl Cyclase Inhibition
This compound has been shown to stimulate dopamine release, a key functional outcome of sst2 receptor activation in certain neuronal populations.[1] This effect is a critical consideration for studies in neurobiology and related fields. Furthermore, like other somatostatin analogs, this compound is expected to inhibit adenylyl cyclase, a downstream effector of sst2 receptor signaling.
Dopamine Release
Studies have demonstrated that this compound significantly increases the level of dopamine.[1] This activity highlights its potential as a tool to investigate the role of sst2 receptors in dopaminergic neurotransmission.
Adenylyl Cyclase Inhibition
Activation of sst2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a common mechanism of action for many somatostatin analogs and is a key pathway for their anti-secretory and anti-proliferative effects.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental methodologies for key assays are provided below.
Receptor Binding Assay (Competitive Binding)
This protocol outlines a general method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the sst2 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the sst2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human sst2 receptor.
-
Radiolabeled somatostatin analog with high affinity for sst2 (e.g., [125I]-labeled analog).
-
Test compounds (this compound and other somatostatin analogs).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Caption: Activation of sst2 by an agonist inhibits adenylyl cyclase.
This guide provides a foundational comparison of this compound with other research compounds. For specific experimental designs and applications, researchers are encouraged to consult the primary literature and adapt the provided protocols as necessary. The high selectivity of this compound for the sst2 receptor makes it a particularly valuable tool for dissecting the specific roles of this receptor subtype in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BIM-23027 performance against industry-standard sst2 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the selective somatostatin receptor 2 (SST2) agonist, BIM-23027, against industry-standard SST2 agonists such as Octreotide, Lanreotide, and Pasireotide. The data presented is compiled from various in vitro and in vivo studies to facilitate an objective evaluation for research and drug development purposes.
Performance Data Summary
The following tables summarize the binding affinity and functional potency of this compound and other key SST2 agonists. These values are indicative of the compounds' efficacy at the SST2 receptor.
Table 1: SST2 Receptor Binding Affinity
This table presents the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for each agonist at the human SST2 receptor. Lower values indicate higher binding affinity.
| Compound | SST2 Binding Affinity (Ki/IC50, nM) |
| This compound | Rank order of affinity is reported as this compound = Somatostatin > L-362855 >> BIM-23056[1] |
| Octreotide | 0.9 ± 0.1[2] |
| Lanreotide | Weakest affinity for SSTR1 compared to SSTR2, SSTR3, and SSTR5[3] |
| Pasireotide | 2.6 times lower affinity for sst2 compared with octreotide[4] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: SST2 Receptor Functional Potency
This table displays the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) from functional assays, such as cAMP inhibition or growth hormone release, which measure the agonist's ability to activate the SST2 receptor. Lower values indicate greater potency.
| Compound | SST2 Functional Potency (EC50/IC50, nM) |
| This compound | 0.32[5][6] |
| Octreotide | Less potent than SOM230 in inducing internalization and signaling of sst3 and sst5 receptors[7] |
| Lanreotide | - |
| Pasireotide (SOM230) | Less potent than octreotide in inducing internalization and signaling of sst2 receptors[7] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the SST2 signaling pathway and a typical experimental workflow for a radioligand binding assay.
References
- 1. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Somatostatin Analog BIM-23027: Evaluating Performance and Reproducibility in Preclinical Research
In the landscape of biomedical research, the reproducibility of experimental findings is a cornerstone of scientific validation. While direct reproducibility studies on the somatostatin analog BIM-23027 are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its established pharmacological profile, compares its performance with other relevant somatostatin analogs based on existing preclinical data, and presents detailed experimental protocols to aid in the design of future validation studies. This information is intended for researchers, scientists, and drug development professionals seeking to build upon the current body of knowledge surrounding this compound.
Understanding this compound: A Selective Somatostatin Receptor 2 Agonist
This compound is a synthetic peptide that acts as a selective agonist for the somatostatin receptor subtype 2 (sst2).[1][2] Its high affinity for this receptor subtype underlies its biological effects, which are similar to the endogenous hormone somatostatin (SRIF).[1][2] Notably, this compound has been shown to stimulate the release of dopamine in the striatum through a glutamate-dependent mechanism.[1][2]
Signaling Pathway of this compound
The binding of this compound to the sst2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to its various cellular effects. A simplified representation of this pathway is provided below.
Caption: Simplified signaling pathway of this compound upon binding to the sst2 receptor.
Comparative Performance of Somatostatin Analogs
The following table summarizes the available data comparing this compound with other somatostatin analogs. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various preclinical investigations.
| Feature | This compound | BIM-23190 & BIM-23197 | BIM-23014 (Lanreotide) | Octreotide |
| Primary Target | sst2 Receptor[1][2] | sst2 Receptor[3] | Somatostatin Receptors[3] | Somatostatin Receptors[4][5] |
| EC50 for sst2 | 0.32 nM[1][2] | Not specified | Not specified | Not specified |
| Key Effect | Stimulates dopamine release[1][2] | Higher plasma levels and target tissue concentrations compared to BIM-23014[3] | Clinically used somatostatin analog[3] | First-line medical therapy for acromegaly[4][6] |
| In Vivo Stability | Not specified | More stable in vivo than BIM-23014[3] | Less stable in vivo compared to BIM-23190 & BIM-23197[3] | Not specified |
| Biliary Excretion | Not specified | Less subject to biliary excretion than BIM-23014[3] | More subject to biliary excretion[3] | Not specified |
| Side Effects | Not specified | Not specified | Higher incidence of bowel problems compared to Octreotide in some studies[4] | Lower frequency of gastrointestinal disturbances compared to Lanreotide in some studies[4][5] |
Experimental Protocols for Key Findings
To facilitate the reproducibility of research involving this compound, detailed methodologies from key experiments are outlined below.
Measurement of Dopamine Release in Rat Striatal Slices
This protocol is based on the methodology described in studies investigating the effect of this compound on dopamine release.[1]
Objective: To determine the effect of this compound on dopamine release from rat striatal tissue.
Materials:
-
Male Sprague-Dawley rats
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography (HPLC) with electrochemical detection
Procedure:
-
Prepare coronal slices (300 µm) of the rat striatum.
-
Pre-incubate the slices in aCSF for a specified period.
-
Expose the slices to varying concentrations of this compound (e.g., 10, 50, and 100 nM) for 90 minutes.[1][2]
-
Collect the superfusate at regular intervals.
-
Measure the dopamine content in the superfusate using HPLC with electrochemical detection.
-
To investigate the involvement of glutamate, specific glutamate receptor antagonists can be co-administered with this compound.
Investigation of sst2 Receptor Binding
This protocol outlines a general approach for assessing the binding affinity of this compound to sst2 receptors.
Objective: To determine the binding affinity (EC50) of this compound for the sst2 receptor.
Materials:
-
Cell lines expressing the human sst2 receptor
-
Radiolabeled somatostatin analog (e.g., [125I]Tyr11-SRIF)
-
This compound
-
Binding buffer
-
Scintillation counter
Procedure:
-
Culture cells expressing the sst2 receptor.
-
Prepare cell membranes from these cells.
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
After incubation, separate the bound from the free radioligand by filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently determine the EC50 value. The reported EC50 for this compound is 0.32 nM.[1][2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound in a preclinical setting.
Caption: General experimental workflow for studying the effects of this compound.
Conclusion and the Importance of Reproducibility
The data presented in this guide summarize the current understanding of this compound's pharmacological profile and its comparison to other somatostatin analogs. While these findings provide a valuable foundation, it is crucial to acknowledge the broader context of reproducibility in biomedical research.[7][8] The ability of independent researchers to replicate and validate published findings is essential for scientific progress.[7][9][10] Therefore, the detailed protocols and comparative data provided herein are intended not only as a guide but also as a call for further studies to rigorously validate and expand upon these initial findings. Such efforts will ultimately strengthen the confidence in the therapeutic potential of this compound and other novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 【this compound】this compound CAS号:78981-49-4【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. Novel somatostatin analogs for the treatment of acromegaly and cancer exhibit improved in vivo stability and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Comparison between somatostatin analog injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Biomedical researchers’ perspectives on the reproducibility of research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical researchers’ perspectives on the reproducibility of research | PLOS Biology [journals.plos.org]
- 9. Improving Reproducibility in Research: The Role of Measurement Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for BIM-23027
Immediate Safety and Handling Protocols
When working with BIM-23027, it is crucial to adhere to standard laboratory safety practices to minimize exposure and risk. This includes the use of appropriate personal protective equipment (PPE) and ensuring adequate ventilation in the workspace.
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling.[2][3]
-
Body Protection: Wear impervious, fire/flame-resistant clothing or a lab coat. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2][3]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust/aerosols, use a NIOSH-approved respirator.[3][4]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[5]
First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[2][4]
-
After skin contact: Wash off with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2][4]
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure compliance with federal and local regulations.
-
Unused or Expired Product:
-
Excess and non-recyclable solutions should be offered to a licensed professional waste disposal company.[2][3]
-
Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not dispose of the material by allowing it to enter drains, surface water, or soil.[3]
-
-
Contaminated Materials:
-
Packaging: Handle contaminated packages in the same way as the substance itself. Non-contaminated packaging may be recycled.
-
Sharps: For injectable formulations, the entire pre-filled syringe and needle must be disposed of in a designated sharps disposal container. Do not dispose of them in regular trash. The syringe and needle are not reusable.[6]
-
Spills: In case of a spill, contain and collect the material. Avoid dust formation.[3][4] Transfer the spilled substance to a suitable, closed container for disposal.[3]
-
-
Regulatory Compliance:
-
Ensure that all federal, state, and local environmental regulations regarding the disposal of this material are strictly followed.[2]
-
Quantitative Safety Data Summary
The following table summarizes key information derived from the Safety Data Sheets of the related compound, Lanreotide Acetate.
| Parameter | Information |
| Route of Exposure | Inhalation, Ingestion, Skin Contact, Eye Contact |
| Acute Toxicity | Oral LD50: No data available; Inhalation: No data available; Dermal: No data available. |
| Skin Corrosion/Irritation | No data available. |
| Serious Eye Damage/Irritation | No data available. |
| Carcinogenicity | Not classified as a carcinogen. |
| Transport Information | Not regulated as a hazardous material for transport (ADR/RID, IMDG, IATA).[2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling BIM-23027
Essential Safety and Handling Guide for BIM-23027
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective sst2 receptor agonist. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure risk. The level of PPE may vary based on the specific procedure being performed.
| Task | Required Personal Protective Equipment |
| Handling Lyophilized Powder (weighing, aliquoting) | - Full-face or half-mask air-purifying respirator (NIOSH approved) - Chemical-resistant disposable coverall or lab coat with tight cuffs - Two pairs of nitrile gloves (outer pair to be changed frequently) - Chemical safety goggles or a face shield - Closed-toe shoes |
| Preparing Solutions | - Lab coat - Nitrile gloves - Safety glasses with side shields or chemical safety goggles |
| Administering to Cell Cultures or Animals | - Lab coat - Nitrile gloves - Safety glasses |
| Cleaning and Decontamination | - Chemical-resistant gloves - Lab coat - Safety glasses or goggles |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste. Reusable PPE must be decontaminated after each use.[2][3]
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for safety and for preserving the stability of this compound.
Storage of this compound
Proper storage is critical to maintain the stability and integrity of the compound.
-
Lyophilized Powder: Store at -20°C for short-term storage (up to 6 months) and at -80°C for long-term storage.[4] Keep in a tightly sealed container in a desiccator to prevent moisture absorption. Protect from light.
-
Solutions: Once reconstituted, it is recommended to make single-use aliquots to avoid repeated freeze-thaw cycles.[5] Store solutions at -20°C or -80°C. The stability of the compound in solution will depend on the solvent used. It is advisable to use solutions promptly after preparation.
Handling Procedures
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment for all planned procedures.[6]
-
Designated Area: All work with this compound, especially with the lyophilized powder, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential aerosolization.[6]
-
Reconstitution: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.[4][7] Use a sterile, appropriate solvent to reconstitute the peptide. Gently swirl or vortex to dissolve; do not shake vigorously.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9] Do not eat, drink, or apply cosmetics in the laboratory.[10]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For a small spill, contain the material with an absorbent pad or other inert material.
-
Decontamination: Clean the spill area with an appropriate deactivating agent or a strong detergent solution, followed by a rinse with water. All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's EHS office.
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all contaminated materials, including unused solutions, vials, pipette tips, gloves, and other disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Disposal Protocol: Do not dispose of this compound down the drain or in the regular trash.[7] All chemical waste must be disposed of through the institution's hazardous waste management program, which typically involves incineration by a licensed facility.[1] Consult your institution's EHS office for specific disposal procedures.[1][7]
Experimental Protocols
While specific experimental protocols will vary, the following general steps should be followed when working with this compound:
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Prepare the designated work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If working with the lyophilized powder, weigh the required amount in a chemical fume hood on an analytical balance. Use anti-static techniques to minimize powder dispersion.[6]
-
Solubilization: Reconstitute the weighed powder in the appropriate sterile solvent to the desired stock concentration. Ensure the compound is fully dissolved before further dilution.
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate buffer or cell culture medium.
-
Application: Add the final working solution to the experimental system (e.g., cell culture plate, animal model) using appropriate and calibrated pipettes.
-
Incubation: Incubate the experimental system for the desired time under the specified conditions.
-
Post-Experiment Handling: Following the experiment, decontaminate all non-disposable equipment. Dispose of all contaminated disposable materials in the designated hazardous waste stream.
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key stages of safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pogo.ca [pogo.ca]
- 3. pogo.ca [pogo.ca]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. biovera.com.au [biovera.com.au]
- 7. cosmicpeptides.com [cosmicpeptides.com]
- 8. realpeptides.co [realpeptides.co]
- 9. ethz.ch [ethz.ch]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
